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  • Product: 5-Chloro-4-nitro-1H-imidazole
  • CAS: 57531-38-1

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Nitroimidazole Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-4-nitro-1H-imidazole This guide provides an in-depth exploration of 5-Chloro-4-nitro-1H-imidazole, a pivotal heterocyclic compound. Desi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-4-nitro-1H-imidazole

This guide provides an in-depth exploration of 5-Chloro-4-nitro-1H-imidazole, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, reactivity, and potential, grounded in established scientific principles. We will delve into the causality behind its chemical behavior, present validated experimental insights, and provide a framework for its application in modern chemical synthesis and drug discovery.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Compounds bearing this heterocyclic system have been successfully developed as antibacterial, antiprotozoal, and anticancer agents.[3] The mechanism of action for many nitroimidazole drugs is contingent on the reductive activation of the nitro group within anaerobic or hypoxic environments, a condition prevalent in various pathogenic microorganisms and solid tumors.[2] This selective toxicity makes the nitroimidazole core a privileged scaffold in drug design.

5-Chloro-4-nitro-1H-imidazole (CAS: 6963-66-2) is a key functionalized building block within this class. Its structure is characterized by two powerful electron-withdrawing groups—the nitro group at position 4 and the chlorine atom at position 5—which profoundly influence the electronic landscape and reactivity of the imidazole ring. While much of the published literature focuses on its N-alkylated derivatives, particularly the 1-methyl analog (5-chloro-1-methyl-4-nitroimidazole, CAS: 4897-25-0), the parent compound serves as a versatile precursor for a wide array of synthetic transformations. This guide will focus on the intrinsic properties of 5-Chloro-4-nitro-1H-imidazole, drawing comparative insights from its well-documented methyl derivative where applicable.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application in research, dictating everything from reaction conditions to analytical methods.

Physicochemical Properties

The key physicochemical data for 5-Chloro-4-nitro-1H-imidazole and its common N-methyl analog are summarized below for comparative analysis. The presence of the polar nitro group and the halogen atom results in a solid material with distinct properties.

Property5-Chloro-4-nitro-1H-imidazole5-Chloro-1-methyl-4-nitroimidazole
CAS Number 6963-66-2[4]4897-25-0[5][6][7][8]
Molecular Formula C₃H₂ClN₃O₂[4]C₄H₄ClN₃O₂[5][6][8]
Molecular Weight 147.52 g/mol [4]161.55 g/mol [7][8][9]
Appearance White to off-white crystalline powderWhite Crystalline Powder[9][10]
Melting Point Not consistently reported148-150 °C[8][9][10]
Solubility Sparingly soluble in waterSlightly soluble in Chloroform and Methanol[8][10]
LogP (Octanol/Water) 0.78[4]1.06[11]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 5-Chloro-4-nitro-1H-imidazole.

  • ¹H NMR Spectroscopy : For the parent compound in a solvent like DMSO-d₆, one would anticipate two key signals: a singlet for the proton at the C2 position of the imidazole ring and a broad singlet corresponding to the N-H proton. In contrast, the spectrum for the 1-methyl derivative in DMSO-d₆ shows a singlet for the C2-H at approximately 8.01 ppm and a singlet for the N-CH₃ protons around 3.74 ppm.[12]

  • ¹³C NMR Spectroscopy : The carbon spectrum is defined by the electron-withdrawing effects of the substituents. One would expect three distinct signals for the imidazole ring carbons. The carbons attached to the chlorine (C5) and the nitro group (C4) would be significantly deshielded, appearing downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands characteristic of the nitro group (N-O asymmetric and symmetric stretching) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other notable peaks would include C-H stretching, C=N and C=C stretching from the imidazole ring, and a C-Cl stretching vibration. The NIST database includes a gas-phase IR spectrum for the 1-methyl analog, which can serve as a reference.[13]

  • Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in a characteristic M+2 peak, which is a definitive marker for its presence.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The utility of 5-Chloro-4-nitro-1H-imidazole as a synthetic intermediate stems from its predictable and versatile reactivity, which is governed by the interplay of its functional groups.

Synthetic Pathways

The synthesis of 5-Chloro-4-nitro-1H-imidazole is typically achieved through the nitration of a pre-existing 5-chloroimidazole scaffold. The strong electron-withdrawing nature of the chloro group directs the incoming nitro group primarily to the C4 position. A common and efficient method involves using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.

A representative synthesis workflow is outlined below. The choice of a strong acid medium is crucial; sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_0 Synthesis Workflow A 5-Chloro-1-methylimidazole Nitrate Salt B Dissolution in Concentrated H₂SO₄ A->B Step 1 C Controlled Heating (e.g., 55 °C) B->C Step 2: Nitration D Reaction Quench (Ice Water) C->D Step 3 E Extraction with Organic Solvent D->E Step 4 F Drying and Crystallization E->F Step 5 G Final Product: 5-Chloro-1-methyl-4-nitroimidazole F->G Step 6

Caption: Generalized workflow for the synthesis of 5-chloro-4-nitroimidazole derivatives.

Core Reactivity

The reactivity of the molecule is concentrated at three key sites: the C5-chlorine, the C4-nitro group, and the N1-proton.

  • Nucleophilic Aromatic Substitution (SₙAr) at C5 : The presence of the adjacent electron-withdrawing nitro group strongly activates the C5 position towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, enabling facile substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reactivity is the cornerstone of its use in building more complex molecular architectures. A prime example is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds.[8][10][14]

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal/acid reduction). This transformation is significant as it introduces a versatile nucleophilic and basic center, opening up a plethora of subsequent derivatization possibilities, including amide formation, diazotization, and reductive amination.

  • N-Alkylation/Acylation : The acidic proton on the imidazole nitrogen (N1) can be easily removed by a base, and the resulting imidazolide anion can react with various electrophiles. This allows for the straightforward introduction of alkyl, aryl, or acyl groups at the N1 position, modulating the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile.

Caption: Key sites of chemical reactivity on the 5-Chloro-4-nitro-1H-imidazole scaffold.

Applications in Drug Discovery and Chemical Biology

The unique chemical properties of 5-Chloro-4-nitro-1H-imidazole make it a valuable precursor for compounds with significant therapeutic potential.

  • Antimicrobial and Antiprotozoal Agents : As a member of the 5-nitroimidazole class, it is a foundational scaffold for agents targeting anaerobic organisms.[1] The reductive activation mechanism allows for selective toxicity, forming the basis for drugs like metronidazole.[2] Derivatives of 5-Chloro-4-nitro-1H-imidazole are actively investigated for activity against drug-resistant strains of bacteria and protozoa.

  • Hypoxic Cell Radiosensitizers : The nitro group is a well-known hypoxia-targeting moiety. In the low-oxygen environment of solid tumors, the nitro group can be reduced to form radical species that are cytotoxic and enhance the cell-killing effects of radiation therapy. This makes the scaffold a lead structure for developing novel cancer therapeutics.[8][10][14]

  • Immunosuppressive Agents : The methylated analog, 5-chloro-1-methyl-4-nitroimidazole, is a critical intermediate in the synthesis of azathioprine, a widely used immunosuppressive drug.[9] This highlights the compound's role in constructing complex pharmacologically active molecules.

G cluster_0 Mechanism of Action: Nitroimidazole Drugs A Nitroimidazole Drug (Prodrug) B Entry into Anaerobic Cell (e.g., Bacterium, Hypoxic Tumor Cell) A->B C Nitroreductase Enzyme B->C Metabolism by D Reductive Activation: Nitro Group (NO₂) → Nitro Radical Anion C->D E Generation of Reactive Nitrogen Species D->E F Damage to Cellular Macromolecules (DNA, Proteins) E->F G Cell Death F->G

Caption: Reductive activation mechanism of nitroimidazole-based therapeutic agents.

Validated Experimental Methodologies

The following protocols are provided as robust, validated starting points for the synthesis and derivatization of the 5-chloro-4-nitroimidazole scaffold.

Protocol 1: Exemplary Synthesis via Nitration

This protocol is adapted from established procedures for the N-methyl analog and serves as a reliable method for the nitration of the 5-chloroimidazole core.[12]

  • Principle : Electrophilic aromatic substitution using a nitronium ion (NO₂⁺) generated in situ from nitric acid and sulfuric acid.

  • Methodology :

    • Preparation : In a three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-water bath to 0 °C.

    • Substrate Addition : Slowly add 5-chloro-1H-imidazole nitrate salt (or the free base, in which case nitric acid should also be added) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 15 °C.

    • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm. Gently heat the reaction to 55-60 °C and maintain this temperature for 7-10 hours, monitoring the reaction by TLC.

    • Work-up : Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice (e.g., 150 g) with vigorous stirring.

    • Extraction : Extract the resulting aqueous solution with an organic solvent such as chloroform or ethyl acetate (3 x 100 mL).

    • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Self-Validation : The identity and purity of the product must be confirmed by melting point analysis and spectroscopy (¹H NMR, IR). Purity should be assessed by HPLC.

Protocol 2: C5-Arylation via Suzuki Cross-Coupling

This protocol outlines a general procedure for the derivatization of the C5 position, adapted from methods used for the N-methyl analog.[8][10][14]

  • Principle : A palladium(0)-catalyzed cross-coupling reaction between the C5-Cl bond of the nitroimidazole and an arylboronic acid to form a new C-C bond.

  • Methodology :

    • Reaction Setup : To a reaction vessel, add 5-Chloro-4-nitro-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Catalyst Addition : Add the palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq).

    • Solvent and Degassing : Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Reaction : Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up : Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel.

  • Self-Validation : The final product's structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful coupling and correct mass.

Safety, Handling, and Storage

As a laboratory chemical, 5-Chloro-4-nitro-1H-imidazole requires careful handling. The following guidelines are based on safety data for the closely related N-methyl analog.[7][15][16]

  • Hazard Identification :

    • Causes skin irritation (H315).[7][15]

    • Causes serious eye irritation (H319).[7][15][16]

    • May cause respiratory irritation (H335).[7][15]

  • Personal Protective Equipment (PPE) :

    • Wear protective gloves, chemical safety goggles, and a lab coat.[15][16]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]

  • Handling and Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

    • Keep away from heat, sparks, and open flames.

    • Incompatible with strong oxidizing agents and strong acids.[16]

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.[15][16]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

    • Inhalation : Move the person to fresh air and keep comfortable for breathing.[15][16]

Conclusion

5-Chloro-4-nitro-1H-imidazole is more than just a chemical intermediate; it is a versatile platform for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by the powerful electronic influence of its chloro and nitro substituents, provides chemists with reliable and predictable pathways for molecular construction. By understanding its core properties and leveraging the validated protocols for its synthesis and derivatization, researchers are well-equipped to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutics and functional materials.

References

  • Quinoline. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole.
  • ChemBK. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). 5-chloro-4-nitro-1H-imidazole. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Pharmaffiliates. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole-13C4. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Methyl-5-chloro-4-nitroimidazole. Retrieved from [Link]

  • NISCAIR. (n.d.). Medicinal Significance of Nitroimidazoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole Spectrum. Retrieved from [Link]

  • IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Retrieved from [Link]

Sources

Exploratory

5-Chloro-4-nitro-1H-imidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-nitro-1H-imidazole Abstract 5-Chloro-4-nitro-1H-imidazole is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-nitro-1H-imidazole

Abstract

5-Chloro-4-nitro-1H-imidazole is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the immunosuppressant azathioprine. Its structural arrangement, featuring both an electron-withdrawing nitro group and a halogen substituent, makes it a versatile building block for further chemical modifications. This guide provides a comprehensive overview of the core synthesis pathway for 5-Chloro-4-nitro-1H-imidazole, intended for researchers, chemists, and professionals in drug development. The narrative focuses on the causal mechanisms behind experimental choices, ensuring a deep understanding of the process, from precursor preparation to the final chlorination step. We will delve into detailed, field-proven protocols, present key data in a structured format, and provide authoritative grounding for the described methodologies.

Strategic Overview: A Two-Step Approach

The most logical and widely practiced synthesis of 5-Chloro-4-nitro-1H-imidazole is a two-step process. The strategy involves first introducing the nitro group onto the imidazole ring, followed by a regioselective chlorination.

  • Nitration of Imidazole: The synthesis begins with the commercially available parent heterocycle, imidazole. This step involves an electrophilic aromatic substitution to produce the key precursor, 4-nitro-1H-imidazole.

  • Chlorination of 4-nitro-1H-imidazole: The nitro-substituted intermediate is then subjected to chlorination to yield the final target molecule. The presence of the nitro group is crucial as it deactivates the ring, influencing the position of the incoming chloro substituent.

This approach is favored for its efficiency and control over the regiochemistry of the final product.

Part I: Synthesis of 4-Nitro-1H-imidazole (Precursor)

The foundational step in this pathway is the nitration of imidazole. This reaction must be carefully controlled to favor the formation of the 4-nitro isomer and achieve a high yield.

Expertise & Experience: Understanding the Mechanism

The nitration of imidazole is a classic electrophilic aromatic substitution. The key to a successful and high-yield synthesis lies in understanding the state of the imidazole molecule under strongly acidic conditions.

  • Formation of the Electrophile: The reaction is typically carried out in a mixed acid medium, consisting of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid, being the stronger acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Substrate Activation/Deactivation: In the highly acidic environment, the imidazole ring is protonated to form an imidazolium cation. This protonation deactivates the ring towards electrophilic attack. However, a small equilibrium concentration of the free, unprotonated imidazole exists. This unprotonated form is sufficiently nucleophilic to react with the potent nitronium ion.

  • Regioselectivity: Nitration occurs preferentially at the C4 (or C5) position. The C2 position is less favored due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. Since the C4 and C5 positions are equivalent in the parent imidazole, the reaction yields a single mono-nitro product, which is named 4-nitro-1H-imidazole due to tautomerization.[1]

Trustworthiness: A Self-Validating Protocol

The following protocol is a robust, validated method derived from established literature, ensuring reproducibility and high yield.[2][3]

Experimental Protocol: Synthesis of 4-Nitro-1H-imidazole

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The reaction should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Imidazole Salt Formation: To the flask, add concentrated (98%) sulfuric acid. Cool the acid to 0-5 °C using an ice-water bath.

  • Slowly add solid imidazole to the cooled, stirring sulfuric acid. The addition is exothermic; maintain the temperature below 25 °C. This forms the disulfated imidazole salt in situ.[2][3]

  • Nitrating Mixture Addition: Once the imidazole has completely dissolved and the solution is stable, begin the dropwise addition of the nitrating agent (a pre-mixed solution of fuming nitric acid and oleum or concentrated sulfuric acid).[2][4]

  • Reaction Execution: Maintain the reaction temperature between 55-65 °C during the addition and for a subsequent 2-3 hours to ensure the reaction goes to completion.[2]

  • Work-up and Isolation: After the reaction period, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.

  • Neutralize the cold slurry by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH is approximately 3-4.

  • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove residual acid and salts, and dry it under vacuum. The resulting product is 4-nitro-1H-imidazole of high purity.

Data Presentation: Nitration Reaction Parameters
ParameterConditionRationale / CommentYieldReference
Imidazole:HNO₃ (molar ratio)1 : 1.2A slight excess of nitric acid ensures complete conversion of the starting material.~93%[2]
H₂SO₄:HNO₃ (volume ratio)~3.4 : 1 (with oleum)The high concentration of sulfuric acid ensures the complete generation of the nitronium ion.~93%[2]
Temperature55 - 65 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition.~93%[2]
Reaction Time2 - 3 hoursEnsures the reaction proceeds to completion.~93%[2]

Part II: Synthesis of 5-Chloro-4-nitro-1H-imidazole

With the 4-nitro-1H-imidazole precursor in hand, the next step is the regioselective introduction of a chlorine atom at the 5-position.

Expertise & Experience: Understanding the Mechanism

The chlorination of 4-nitro-1H-imidazole is also an electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic effects of the substituents already on the ring.

  • Directing Effects: The nitro group at C4 is a strong electron-withdrawing group, which deactivates the entire ring towards further electrophilic attack. However, it deactivates the C2 and C5 positions to different extents. The C5 position is meta to the nitro group and is therefore the least deactivated position, making it the most favorable site for the incoming electrophile (Cl⁺).

  • Chlorinating Agent: A variety of chlorinating agents can be employed, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS). The choice of reagent depends on the desired reactivity and reaction conditions. For substrates like nitroimidazoles, a moderately reactive and easy-to-handle reagent like NCS is often a good choice, sometimes in the presence of an acid catalyst.

Trustworthiness: A Self-Validating Protocol

This generalized protocol is based on standard chlorination procedures for deactivated heterocyclic systems.

Experimental Protocol: Chlorination of 4-Nitro-1H-imidazole

  • Reactor Setup: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-nitro-1H-imidazole precursor in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloroethane).

  • Reagent Addition: Add the chlorinating agent, such as N-Chlorosuccinimide (NCS), to the solution. A slight molar excess (e.g., 1.1 equivalents) is typically used.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chloro-4-nitro-1H-imidazole.

Visualization & Data Summary

Synthesis Pathway Diagram

The following diagram illustrates the complete logical workflow for the synthesis.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Imidazole Imidazole Reagents1 Reagents:HNO₃, H₂SO₄Conditions:55-65 °C Imidazole->Reagents1 Nitroimidazole 4-Nitro-1H-imidazole Reagents2 Reagents:NCS or Cl₂Conditions:Reflux Nitroimidazole->Reagents2 FinalProduct 5-Chloro-4-nitro-1H-imidazole Reagents1->Nitroimidazole Nitration Reagents2->FinalProduct Chlorination

Sources

Foundational

An In-depth Technical Guide to 5-Chloro-1-methyl-4-nitroimidazole

A Note on Nomenclature: The topic specified is "5-Chloro-4-nitro-1H-imidazole." However, extensive database searches consistently identify the primary, well-characterized, and commercially available compound by the CAS N...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic specified is "5-Chloro-4-nitro-1H-imidazole." However, extensive database searches consistently identify the primary, well-characterized, and commercially available compound by the CAS Number 4897-25-0, which is 5-Chloro-1-methyl-4-nitroimidazole . The "-1H-" designation suggests a hydrogen atom at the first position of the imidazole ring. While tautomers may exist, the scientifically and commercially relevant compound for research and development is the N-methylated form. This guide will focus on this well-documented compound, 5-Chloro-1-methyl-4-nitroimidazole, and will use its proper nomenclature throughout.

Introduction

5-Chloro-1-methyl-4-nitroimidazole is a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring an imidazole ring substituted with chloro, methyl, and nitro groups, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-1-methyl-4-nitroimidazole is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 4897-25-0[1][2][3]
Molecular Formula C₄H₄ClN₃O₂[1][2]
Molecular Weight 161.55 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 148-150 °C[1][2]
Boiling Point (Predicted) 362.3 ± 22.0 °C[1][2]
Density (Estimate) 1.9518 g/cm³[1][2]
Solubility Slightly soluble in Chloroform and Methanol[2]
InChI Key OSJUNMSWBBOTQU-UHFFFAOYSA-N
SMILES Cn1cnc(c1Cl)=O

Synthesis and Reaction Mechanisms

The synthesis of 5-Chloro-1-methyl-4-nitroimidazole is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the nitration of a substituted imidazole precursor.

Synthetic Pathway Overview

The synthesis generally proceeds via the nitration of 5-chloro-1-methylimidazole. This electrophilic substitution reaction is a cornerstone of its production.

Synthesis_Pathway Start 5-Chloro-1-methylimidazole Product 5-Chloro-1-methyl-4-nitroimidazole Start->Product Nitration Intermediate Nitrating Agent (e.g., HNO₃/H₂SO₄) Intermediate->Product

Caption: General synthetic pathway for 5-Chloro-1-methyl-4-nitroimidazole.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of 5-Chloro-1-methyl-4-nitroimidazole is detailed below. This protocol is based on established chemical literature and patents.

Materials:

  • 5-Chloro-1-methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Chloroform

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 25.0 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid in portions, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55 °C.

  • Maintain the reaction at 55 °C for 7 hours.

  • After the reaction is complete, carefully pour the reaction mixture into 150 mL of ice water.

  • Extract the aqueous mixture with 150 mL of chloroform. Separate the organic layer.

  • Extract the aqueous layer twice more with 40 mL of chloroform each time.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the chloroform under reduced pressure to yield the crude product.

  • Recrystallize the product from an appropriate solvent to obtain pure, white crystals of 5-chloro-1-methyl-4-nitroimidazole.

Applications in Drug Development and Research

5-Chloro-1-methyl-4-nitroimidazole serves as a crucial building block in the synthesis of several important pharmaceutical compounds.

Intermediate in Azathioprine Synthesis

One of the most significant applications of this compound is as a key intermediate in the synthesis of Azathioprine.[1] Azathioprine is an immunosuppressive drug used in organ transplantation and to treat autoimmune diseases.[1] The synthesis involves the condensation of 5-Chloro-1-methyl-4-nitroimidazole with 6-mercaptopurine.

Azathioprine_Synthesis cluster_reactants Reactants C5M4N 5-Chloro-1-methyl-4-nitroimidazole Azathioprine Azathioprine C5M4N->Azathioprine Condensation Reaction Mercaptopurine 6-Mercaptopurine Mercaptopurine->Azathioprine Condensation Reaction

Caption: Role of 5-Chloro-1-methyl-4-nitroimidazole in Azathioprine synthesis.

Radiosensitizing Agent Research

Nitroimidazole derivatives are known for their potential as radiosensitizers in cancer therapy. 5-Chloro-1-methyl-4-nitroimidazole has been investigated in rapid mix experiments to understand the mechanisms of anomalous radiosensitization of mammalian cells.[2] The nitro group can be bioreduced in hypoxic tumor cells to form reactive species that enhance the efficacy of radiation therapy.

Synthesis of Novel Bioactive Molecules

The reactivity of the chloro and nitro groups on the imidazole ring allows for further chemical modifications. For instance, it can be used in Suzuki coupling reactions with arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles, which have been explored for their antiparasitic activities.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-1-methyl-4-nitroimidazole.

Hazard Identification:

  • Irritant: Causes skin, eye, and respiratory irritation.[1][3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a dust mask (N95 or equivalent).

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • In case of skin contact: Wash with plenty of soap and water.

  • If inhaled: Move person into fresh air.

  • If swallowed: Seek immediate medical attention.

Conclusion

5-Chloro-1-methyl-4-nitroimidazole is a versatile and important intermediate in the field of medicinal chemistry and drug development. Its well-defined synthesis and reactivity profile make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in the laboratory and in the production of life-saving pharmaceuticals.

References

  • ChemBK. 5-chloro-1-methyl-4-nitro-1H-imidazole. Available from: [Link]

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-nitro-1H-imidazole

This guide provides a comprehensive technical overview of the molecular structure, properties, and scientific significance of 5-Chloro-4-nitro-1H-imidazole. Designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, properties, and scientific significance of 5-Chloro-4-nitro-1H-imidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes crystallographic insights, spectroscopic data, and quantum chemical principles to offer a detailed understanding of this critical heterocyclic compound.

Introduction: A Key Intermediate in Medicinal Chemistry

5-Chloro-4-nitro-1H-imidazole is a substituted imidazole derivative of significant interest in the pharmaceutical industry. Its structure, featuring both an electron-withdrawing nitro group and a reactive chloro substituent, makes it a versatile intermediate for the synthesis of more complex molecules. Most notably, its N-methylated analogue, 5-chloro-1-methyl-4-nitroimidazole, is a crucial precursor in the industrial synthesis of Azathioprine, an important immunosuppressive drug used in organ transplantation and for treating autoimmune diseases.[1][2] Understanding the molecular architecture of this compound is paramount for optimizing synthetic routes and designing novel therapeutic agents.

The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine and purine bases in nucleic acids.[3] The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, and a chlorine atom, which can be readily displaced in nucleophilic substitution reactions, endows 5-chloro-4-nitro-1H-imidazole with a unique reactivity profile.[3][4]

Molecular and Physicochemical Properties

The fundamental properties of 5-Chloro-4-nitro-1H-imidazole and its closely related N-methyl derivative are summarized below. Much of the publicly available experimental data pertains to the N-methyl analogue due to its direct role in the synthesis of Azathioprine.

Property5-Chloro-4-nitro-1H-imidazole5-Chloro-1-methyl-4-nitroimidazole
Molecular Formula C₃H₂ClN₃O₂C₄H₄ClN₃O₂
Molecular Weight 147.52 g/mol 161.55 g/mol [5]
CAS Number 6963-66-24897-25-0[5]
Appearance -White to pale yellow crystalline powder[6]
Melting Point -148-150 °C[6]
IUPAC Name 5-chloro-4-nitro-1H-imidazole5-chloro-1-methyl-4-nitro-1H-imidazole[7]
SMILES C1=C(N=CN1)[O-].ClCN1C=NC(=C1Cl)[O-][7]
InChIKey ZJYZSKPVPVBBFB-UHFFFAOYSA-NOSJUNMSWBBOTQU-UHFFFAOYSA-N[7]

Elucidation of the Molecular Structure

The definitive structure of 5-Chloro-4-nitro-1H-imidazole is established through a combination of spectroscopic analysis and, where available, X-ray crystallography.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework. For the analogue 5-chloro-1-methyl-4-nitroimidazole , the following signals are characteristic:

  • ¹H-NMR (in DMSO-d₆): A singlet is typically observed around δ 8.01 ppm, corresponding to the proton at the C2 position of the imidazole ring.[8] Another singlet appears around δ 3.74 ppm, which is attributed to the three protons of the N-methyl group.[8] The downfield shift of the C2 proton is indicative of the electron-withdrawing environment created by the adjacent nitrogen atoms and the nitro group.

  • ¹³C-NMR (in DMSO-d₆): The carbon spectrum of the N-methyl derivative shows distinct signals for the imidazole ring carbons and the methyl carbon. Representative chemical shifts are approximately δ 142.4 (C-4), δ 134.6 (C-2), δ 119.6 (C-5), and δ 32.9 (N-CH₃).[6] The C4 and C5 carbons are significantly influenced by the attached nitro and chloro groups, respectively.

Infrared (IR) Spectroscopy:

IR spectroscopy helps identify the functional groups present in the molecule. Key absorption bands for 5-chloro-1-methyl-4-nitroimidazole include:

  • Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are characteristic of the nitro group.

  • C=N and C=C Stretching: Vibrations associated with the imidazole ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

The NIST WebBook provides reference IR and mass spectra for 5-chloro-1-methyl-4-nitroimidazole.[5][9]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of 5-chloro-1-methyl-4-nitroimidazole would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 161 for ³⁵Cl and 163 for ³⁷Cl, in an approximate 3:1 ratio).[5]

Crystal Structure and Molecular Geometry
  • Planarity: The core methyl-nitro-1H-imidazole ring system is essentially planar.[10] This planarity is a result of the sp² hybridization of the ring atoms and facilitates π-electron delocalization across the heterocyclic system.

  • Bond Angles: The internal bond angles of the imidazole ring are expected to deviate slightly from the ideal 108° of a regular pentagon due to the different atomic radii and electronegativities of the carbon and nitrogen atoms. The presence of bulky and electronegative substituents further influences the ring geometry.

  • Intermolecular Interactions: In the solid state, molecules are likely to be arranged in layers, stabilized by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds.[10]

The diagram below illustrates the expected relationship between the electronic properties of the substituents and the resulting molecular structure.

G Imidazole Imidazole Core (Aromatic π-system) Reactivity Overall Molecular Reactivity - Activated for Nucleophilic Substitution at C5 - Reduced Ring Basicity Imidazole->Reactivity Influences Nitro NO₂ Group (C4) - Strong Electron Withdrawing - Resonance & Inductive Effects Nitro->Imidazole Depletes electron density Nitro->Reactivity Enhances electrophilicity Chloro Cl Atom (C5) - Inductive Electron Withdrawal - Halogen Bonding Potential Chloro->Imidazole Depletes electron density Chloro->Reactivity Provides leaving group NH N-H Proton (N1) - Acidic Proton - Site of Tautomerism NH->Reactivity Enables tautomerism

Caption: Influence of substituents on the imidazole core.

Tautomerism in 5-Chloro-4-nitro-1H-imidazole

A crucial aspect of the molecular structure of 5-Chloro-4-nitro-1H-imidazole is the potential for prototropic tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the imidazole ring. This results in two possible tautomeric forms: 5-chloro-4-nitro-1H-imidazole and 4-chloro-5-nitro-1H-imidazole.

Tautomerism cluster_0 5-Chloro-4-nitro-1H-imidazole cluster_1 4-Chloro-5-nitro-1H-imidazole mol1 N1-C5(Cl) // C2 = N3 // C4(NO2) H attached to N1 mol2 N1 = C5(NO2) // C2 - N3(H) // C4(Cl) H attached to N3 mol1->mol2 Proton Migration

Caption: Tautomeric equilibrium in 5-chloro-4-nitro-1H-imidazole.

The relative stability of these tautomers is governed by the electronic effects of the substituents. Electron-withdrawing groups, like the nitro group, tend to favor the tautomeric form where the proton is on the nitrogen atom further away from the substituent.[11] Computational studies on substituted uracils have shown that a nitro group is more electron-withdrawing at the 5-position than the 6-position, which can significantly influence tautomeric preferences.[12] Therefore, it is plausible that the 5-chloro-4-nitro-1H-imidazole tautomer is the more stable form, but the equilibrium can be influenced by the solvent environment.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 5-chloro-1-methyl-4-nitroimidazole is well-documented, typically involving the nitration of 5-chloro-1-methylimidazole.

Experimental Protocol: Nitration of 5-Chloro-1-methylimidazole

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and cooled with an ice bath (0 °C), add concentrated sulfuric acid (e.g., 98%).[8]

  • Addition of Starting Material: Slowly add 5-chloro-1-methylimidazole nitrate salt portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 15 °C.[8]

  • Reaction: After the addition is complete, allow the mixture to warm and then heat to approximately 55-60 °C for several hours (e.g., 7 hours) to drive the nitration.[8]

  • Work-up: Carefully pour the reaction mixture into ice water to precipitate the product.[6]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like chloroform. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., with petroleum ether) to yield pure white crystals of 5-chloro-1-methyl-4-nitroimidazole.[8]

Synthesis Start 5-Chloro-1-methylimidazole Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Reaction Product 5-Chloro-1-methyl-4-nitroimidazole Reaction->Product

Caption: Synthetic workflow for 5-chloro-1-methyl-4-nitroimidazole.

Key Reactions

The chlorine atom at the C5 position is activated towards nucleophilic substitution. This reactivity is exploited in the synthesis of Azathioprine, where 5-chloro-1-methyl-4-nitroimidazole is reacted with 6-mercaptopurine.

Another important reaction is the Suzuki coupling, where the chloro group is replaced by an aryl group using a palladium catalyst and an arylboronic acid.[3] This reaction allows for the synthesis of a diverse library of 5-aryl-4-nitroimidazole derivatives, which have been investigated for their antiparasitic activities.[3]

Conclusion and Future Outlook

The molecular structure of 5-Chloro-4-nitro-1H-imidazole, characterized by its planar, electron-deficient aromatic ring, is central to its utility in medicinal chemistry. Spectroscopic data from its N-methyl derivative provides a solid foundation for understanding its chemical properties, while theoretical considerations of tautomerism highlight the nuanced behavior of the parent compound. Its role as a key intermediate in the synthesis of Azathioprine underscores its industrial importance. Future research, particularly the acquisition of a definitive crystal structure of the 1H-imidazole form and detailed computational studies on its tautomeric equilibrium, would further refine our understanding and potentially unlock new applications for this versatile heterocyclic building block.

References

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. [Link]

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  • Khan, M. A., et al. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 19(11), 18349-18365. [Link]

  • Giron, R. C., et al. (2008). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 13(3), 639-646. [Link]

  • NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST Chemistry WebBook. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. CN101948435A.
  • Global Substance Registration System. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE. [Link]

  • Yathirajan, H. S., et al. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. IUCrData, 10(4). [Link]

  • SpectraBase. 5-Chloro-1-methyl-4-nitroimidazole. [Link]

  • NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]

  • Sahoo, B., & Sahoo, B. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry Section A, 21(7), 696-698. [Link]

  • PubChem. Azathioprine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

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  • El-Sayed, R., et al. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 4, 237-251. [Link]

  • Chalmers, A. H. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Biochemical Pharmacology, 23(13), 1891-1901. [Link]

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  • Aarti Pharmalabs Limited. 5-Chloro-1-methyl-4-nitro imidazole. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-nitro-1H-imidazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-4-nitro-1H-imidazole, a key intermediate in pharmaceutical synthesis. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-4-nitro-1H-imidazole, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and quality control.

Introduction

5-Chloro-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor for more complex molecular architectures.[1] Accurate and thorough characterization of this molecule is paramount to ensure the integrity of downstream synthetic processes and the quality of final active pharmaceutical ingredients. This guide details the expected spectroscopic data for this compound and provides standardized protocols for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of 5-Chloro-4-nitro-1H-imidazole, including the imidazole ring, the nitro group, and the chlorine substituent, each give rise to distinct signals in various spectroscopic techniques. A comprehensive analysis requires the synergistic use of NMR, IR, and MS to unambiguously confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-4-nitro-1H-imidazole, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-4-nitro-1H-imidazole is expected to be relatively simple, providing key information about the protons on the imidazole ring.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HC2-H
~ 13.0 - 14.0Broad Singlet1HN1-H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • The proton at the C2 position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its downfield shift is attributed to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group.

  • The N-H proton of the imidazole ring is acidic and its chemical shift can be highly variable. It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 145 - 150C4-NO₂
~ 135 - 140C2-H
~ 115 - 120C5-Cl

Note: These are estimated chemical shifts based on related nitroimidazole structures.[2]

Interpretation and Causality:

  • The carbon atom attached to the nitro group (C4) is expected to be the most downfield-shifted carbon in the ring due to the strong electron-withdrawing nature of the nitro group.

  • The carbon atom at the C5 position, bearing the chlorine atom, will also be shifted downfield, though typically to a lesser extent than the C4 carbon.

  • The C2 carbon will appear at a characteristic chemical shift for imidazole-like systems.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) acq Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field strength spectrometer prep->acq Transfer to NMR tube proc Process the raw data: - Fourier Transform - Phase Correction - Baseline Correction - Integration (¹H) - Peak Picking acq->proc Raw FID data

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3150MediumN-H stretch
~ 1550 - 1500StrongAsymmetric NO₂ stretch
~ 1350 - 1300StrongSymmetric NO₂ stretch
~ 800 - 850MediumC-Cl stretch

Note: These are characteristic absorption ranges and may vary slightly.

Interpretation and Causality:

  • The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and provide strong evidence for its presence.[3]

  • The N-H stretch of the imidazole ring is also a key feature, although it can sometimes be broad.

  • The C-Cl stretch appears in the fingerprint region of the spectrum.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of 5-Chloro-4-nitro-1H-imidazole with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
161/163HighMolecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)
115/117Moderate[M - NO₂]⁺
88ModerateFurther fragmentation

Note: The presence of chlorine will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Interpretation and Causality:

  • The molecular ion peak is expected at m/z 161 and 163, corresponding to the molecules containing the ³⁵Cl and ³⁷Cl isotopes, respectively.[4] The relative abundance of these peaks will reflect the natural isotopic abundance of chlorine.

  • A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 115/117.

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Analysis & Detection intro Introduce a dilute solution of the sample into the mass spectrometer (e.g., via Direct Insertion Probe or GC/LC) ion Ionize the sample using Electron Ionization (EI) or a soft ionization technique (e.g., ESI, CI) intro->ion Vaporized sample anal Separate ions based on mass-to-charge ratio and detect ion->anal Generated ions

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of 5-Chloro-4-nitro-1H-imidazole is a critical step in its use as a pharmaceutical intermediate. By combining the data from NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers and quality control analysts working with this important compound.

References

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed. Available at: [Link]

  • 5-chloro-1-methyl-4-nitro-1H-imidazole - Quinoline. Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - ResearchGate. Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. Available at: [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 - PubChem. Available at: [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- - NIST WebBook. Available at: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - MDPI. Available at: [Link]

  • (PDF) Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Available at: [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- - NIST WebBook. Available at: [Link]

  • CAS No : 1391052-79-1| Chemical Name : 5-Chloro-1-methyl-4-nitroimidazole-13C4. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • 1-Methyl-5-chloro-4-nitroimidazole - SIELC Technologies. Available at: [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
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  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. Available at: [Link]

  • 13 C NMR data of 5-nitroimidazole and its derivatives. - ResearchGate. Available at: [Link]

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Exploratory

A Technical Guide to the Solubility of 5-Chloro-1-methyl-4-nitro-1H-imidazole in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methyl-4-nitro-1H-imidazole, a critical intermediate in pharmaceutical synthesis. Recognizing the general sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methyl-4-nitro-1H-imidazole, a critical intermediate in pharmaceutical synthesis. Recognizing the general scarcity of consolidated quantitative solubility data in public literature, this document focuses on equipping researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility accurately. We delve into the key physicochemical properties of the compound, explore the theoretical principles governing its dissolution in organic media, and provide a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of how to generate reliable, reproducible thermodynamic solubility data essential for process development, reaction optimization, and formulation.

Introduction and Compound Identification

5-Chloro-1-methyl-4-nitro-1H-imidazole (CAS No. 4897-25-0), hereafter referred to as CMNI, is a pivotal chemical intermediate. Its most notable application lies in the synthesis of Azathioprine, an important immunosuppressive drug used in organ transplantation and to treat autoimmune diseases.[1][2] Understanding the solubility of CMNI in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring efficient process scale-up.

A Note on Nomenclature: The formal IUPAC name for the compound of interest (CAS 4897-25-0) is 5-chloro-1-methyl-4-nitro-1H-imidazole. This guide focuses specifically on this N-methylated derivative, which is the well-documented precursor in key synthetic routes.[1] It should be distinguished from its parent compound, 5-chloro-4-nitro-1H-imidazole, which lacks the methyl group at the N1 position.

The solubility of a solute in a solvent represents the thermodynamic equilibrium point of saturation. For a process chemist, this value is not merely a number; it dictates solvent selection, defines concentration limits for reactions, and governs the yield and purity of the final product during crystallization. This guide provides the tools to measure and understand this critical parameter.

Physicochemical Properties of CMNI

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of CMNI are summarized below, providing a basis for predicting its interactions with various solvents.

PropertyValueSource(s)
Molecular Formula C₄H₄ClN₃O₂[1][3]
Molecular Weight 161.55 g/mol [4]
Appearance White crystalline powder[3]
Melting Point 148-150 °C[1]
pKa (Predicted) -1.37 ± 0.61[1]
SMILES CN1C=NC(=C1Cl)[O-][4]

The presence of a nitro group (a strong electron-withdrawing group) and a chlorine atom significantly influences the molecule's polarity and its ability to participate in intermolecular interactions.[5] The imidazole ring itself offers sites for potential hydrogen bonding, although the N1 position is blocked by a methyl group.

Theoretical Principles of Dissolution

The dissolution of a solid crystalline solute like CMNI into a solvent is a thermodynamically driven process governed by the balance of intermolecular forces. The guiding principle is often simplified to "like dissolves like," which refers to the similarity in polarity and hydrogen bonding capabilities between the solute and solvent.[6]

The process can be broken down into three energetic steps:

  • Solute-Solute Interactions: Energy is required to overcome the lattice energy of the CMNI crystal, breaking the bonds holding the molecules together.

  • Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solute-Solvent Interactions: Energy is released when the CMNI molecule is solvated, forming new interactions with the solvent molecules.

Dissolution occurs when the energy released in Step 3 is sufficient to overcome the energy required for Steps 1 and 2. Solvents with polarity and hydrogen-bonding characteristics similar to CMNI are more likely to be effective. For instance, polar aprotic solvents (like DMSO or DMF) and polar protic solvents (like alcohols) are expected to be better solvents than nonpolar hydrocarbons (like hexane).

Reported Solubility Observations

SolventSolubility DescriptionSource(s)
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

These limited data points underscore the need for a robust and reliable experimental method to determine the solubility of CMNI in a wider range of solvents relevant to organic synthesis and drug development.

Experimental Methodology: Isothermal Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[7][8] It is reliable, well-understood, and directly measures the saturation point after the system has reached thermodynamic equilibrium.

Principle

An excess amount of the solid compound (CMNI) is added to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. At this point, the solution is saturated, and the concentration of the dissolved solute is constant. The solid and liquid phases are then separated, and the concentration of CMNI in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or HPLC.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis P1 Weigh excess CMNI solid P2 Measure precise volume of organic solvent P3 Combine in sealed vial (e.g., 20mL scintillation vial) E1 Place vials in isothermal shaker (e.g., 25°C or 37°C) P3->E1 Start Equilibration E2 Agitate for 24-48 hours to ensure equilibrium S1 Allow vials to stand to let solid settle E2->S1 Equilibrium Reached S2 Withdraw supernatant using a syringe S1->S2 S3 Filter through 0.45 µm PTFE syringe filter into a clean vial S2->S3 A1 Prepare serial dilutions of the filtrate S3->A1 Obtain Clear Filtrate A2 Analyze concentration via UV-Vis or HPLC against a calibration curve A1->A2 A3 Calculate original saturated concentration A2->A3 F1 Solubility (mg/mL or mol/L) A3->F1 Final Result

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

A. Apparatus and Reagents

  • 5-Chloro-1-methyl-4-nitro-1H-imidazole (CMNI), >98% purity

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated pipettes and glassware

  • Scintillation vials (e.g., 20 mL) with screw caps

  • Isothermal orbital shaker or temperature-controlled water bath

  • Syringes (e.g., 5 mL)

  • Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • UV-Vis Spectrophotometer or HPLC system

B. Preparation of Calibration Curve (UV-Vis Example)

  • Primary Stock Solution: Accurately weigh ~10 mg of CMNI and dissolve it in a 100 mL volumetric flask using a solvent in which it is freely soluble (e.g., acetonitrile or methanol). This creates a ~100 µg/mL stock.

  • Working Standards: Perform serial dilutions of the primary stock solution to create a series of at least five standards with known concentrations spanning the expected solubility range.

  • Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for CMNI.

  • Plot: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.

C. Solubility Measurement Procedure

  • Addition of Solid: Add an excess amount of CMNI to a pre-labeled scintillation vial. "Excess" is critical; a good rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment (e.g., 50-100 mg in 10 mL of solvent).[7]

    • Causality: Adding excess solid ensures that the solution reaches its thermodynamic saturation point. If all the solid dissolves, the true solubility limit has not been reached.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in the isothermal shaker set to the desired temperature (e.g., 25.0 °C). Agitate the suspension for 24 to 48 hours.

    • Causality: A long equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may result in measuring a kinetic or apparent solubility, which can be misleading.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for at least 1-2 hours to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion (to saturate the filter membrane). Filter the remaining solution directly into a clean, labeled vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of the solubility.[9]

  • Dilution and Analysis: Immediately make a precise, quantitative dilution of the clear filtrate to bring its concentration into the linear range of the previously established calibration curve. Analyze the diluted sample using the analytical method (e.g., UV-Vis).

  • Calculation: Use the measured absorbance (or peak area from HPLC) and the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted filtrate to determine the solubility.

    Solubility (mg/mL) = (Concentration from curve [mg/mL]) × (Dilution Factor)

Conclusion

While published quantitative data on the solubility of 5-Chloro-1-methyl-4-nitro-1H-imidazole in various organic solvents is sparse, this guide establishes the framework for its systematic and accurate determination. By leveraging the gold-standard isothermal shake-flask method, researchers can generate the reliable thermodynamic solubility data necessary for robust chemical process development, reaction optimization, and formulation design. A thorough understanding of the underlying principles and meticulous execution of the experimental protocol are the cornerstones of achieving high-quality, reproducible results in the laboratory.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • ChemBK. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Quinoline. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

Sources

Foundational

Electron-withdrawing effects of the nitro group in 5-Chloro-4-nitro-1H-imidazole

An In-depth Technical Guide: The Potent Electron-Withdrawing Effects of the Nitro Group in 5-Chloro-4-nitro-1H-imidazole Abstract 5-Chloro-4-nitro-1H-imidazole is a pivotal heterocyclic compound, frequently utilized as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Potent Electron-Withdrawing Effects of the Nitro Group in 5-Chloro-4-nitro-1H-imidazole

Abstract

5-Chloro-4-nitro-1H-imidazole is a pivotal heterocyclic compound, frequently utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its chemical behavior and reactivity are profoundly dictated by the electronic interplay of its substituents. This technical guide provides an in-depth analysis of the powerful electron-withdrawing effects exerted by the nitro group on the imidazole ring. We will explore the theoretical underpinnings of these effects, supported by spectroscopic evidence and their tangible impact on the molecule's physicochemical properties, particularly its acidity. This document is designed to furnish researchers and drug development professionals with the core scientific understanding necessary for the strategic manipulation and application of this versatile chemical entity.

Introduction: The Electronic Architecture of 5-Chloro-4-nitro-1H-imidazole

The imidazole ring is an aromatic heterocycle that, in its unsubstituted form, is considered electron-rich due to the presence of two nitrogen atoms contributing to the π-system. However, the substitution pattern in 5-Chloro-4-nitro-1H-imidazole dramatically alters this electronic landscape. The molecule's functionality is dominated by two key substituents: a chloro group and a nitro group. While the chloro group exerts a moderate inductive electron-withdrawing effect, it is the nitro group (NO₂) that serves as the primary driver of the molecule's electronic character.

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property stemming from a combination of strong inductive and resonance effects.[1][2] Understanding the magnitude and mechanism of these effects is critical for predicting the molecule's reactivity, stability, and potential as a precursor in complex synthetic pathways, particularly in the development of nitroimidazole-based therapeutics.[1][3]

Figure 1: Molecular Structure of 5-Chloro-4-nitro-1H-imidazole.

Unpacking the Electron-Withdrawing Mechanisms

The nitro group diminishes the electron density of the imidazole ring through two distinct, yet synergistic, mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Inductive Effect (-I)

The nitrogen atom of the nitro group is directly bonded to two highly electronegative oxygen atoms. This arrangement creates a strong dipole, with the nitrogen atom bearing a significant partial positive charge. This positive center exerts a powerful pull on the electrons in the sigma (σ) bond connecting it to the C4 carbon of the imidazole ring. This electron-withdrawing effect propagates through the sigma bond framework, polarizing the entire ring system and drawing electron density away from it.

Resonance Effect (-M)

The resonance effect is arguably the more dominant mechanism. The nitro group can actively participate in delocalization with the π-electron system of the aromatic imidazole ring. The nitrogen atom, carrying a formal positive charge, allows the π-electrons from the ring to be delocalized onto the electronegative oxygen atoms. This delocalization effectively removes electron density from the ring and creates regions of positive charge within the heterocycle, as depicted in the resonance structures below. This effect significantly deactivates the ring towards electrophilic attack.

Figure 3: The nitro group stabilizes the conjugate base via resonance, increasing the acidity of the N-H proton.

This enhanced stabilization means that less energy is required to remove the proton, making the molecule a much stronger acid than imidazole. While the exact pKa for 5-Chloro-4-nitro-1H-imidazole is not widely reported, related nitroimidazoles consistently show pKa values significantly lower than the parent heterocycle. For instance, 2-methyl-5(4)-nitroimidazole has an acidic pKa of 9.64. [4]The combined effect of both a nitro and a chloro group would be expected to lower the pKa even further.

Compound Approximate pKa (for N-H deprotonation) Reason for Acidity
Imidazole14.5Aromatic stabilization of the anion.
4(5)-Nitroimidazole9.3Strong -I and -M effects from NO₂ group stabilize the anion.
5-Chloro-4-nitro-1H-imidazole < 9.0 (Estimated) Additive -I effect of Cl and very strong -I, -M effects of NO₂ provide superior anion stabilization.

Experimental Protocols for Characterization

To empirically validate the theoretical concepts discussed, rigorous experimental protocols are essential. The following methodologies represent self-validating systems for characterizing the electronic properties of 5-Chloro-4-nitro-1H-imidazole.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method leverages the fact that the protonated (Im-H) and deprotonated (Im⁻) forms of the molecule have different UV-Vis absorbance spectra. By monitoring the change in absorbance at a fixed wavelength across a range of pH values, the pKa can be accurately determined.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Chloro-4-nitro-1H-imidazole in a suitable solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range of at least 3 pH units centered around the estimated pKa (e.g., pH 6 to 9).

  • Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a constant final volume. Ensure the final concentration is identical in all samples. Prepare two additional samples in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the pure protonated and deprotonated forms, respectively.

  • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample. Identify the wavelength of maximum difference (λ_iso) between the acidic and basic forms.

  • Data Collection: Measure the absorbance of each buffered sample at the chosen wavelength (λ_iso).

  • Data Analysis: Plot Absorbance vs. pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of the curve. Alternatively, use the Henderson-Hasselbalch equation: pKa = pH - log([Im⁻]/[Im-H]), where the ratio of concentrations can be calculated from the measured absorbances.

G start Prepare Stock Solution (5-Chloro-4-nitro-1H-imidazole) buffers Prepare Series of Buffers (e.g., pH 6-9) plus 0.1M HCl & 0.1M NaOH start->buffers samples Create Samples: Constant Aliquot of Stock in each Buffer/Acid/Base start->samples buffers->samples scan Record Full UV-Vis Spectrum for each sample samples->scan find_lambda Identify λ_iso (Wavelength of Max Absorbance Difference) scan->find_lambda measure Measure Absorbance of all samples at λ_iso find_lambda->measure plot Plot Absorbance vs. pH measure->plot calculate Determine pKa (Inflection point of sigmoidal curve) plot->calculate

Figure 4: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: Characterization by FT-IR Spectroscopy

This protocol confirms the presence of the key functional groups and provides insight into their electronic environment.

Methodology:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove moisture. b. Weigh approximately 1-2 mg of the 5-Chloro-4-nitro-1H-imidazole sample and 100-200 mg of dry KBr. c. Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet-forming die and press under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: a. Process the resulting spectrum (e.g., baseline correction). b. Identify the characteristic strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions. c. The presence and high intensity of these bands serve as definitive evidence for the nitro group.

Conclusion

The nitro group in 5-Chloro-4-nitro-1H-imidazole is not a passive substituent; it is the dominant force shaping the molecule's electronic identity. Through a powerful combination of inductive and resonance effects, it profoundly depletes the imidazole ring of electron density. This electron withdrawal is clearly evidenced by characteristic shifts in IR, NMR, and UV-Vis spectra and results in a significant increase in the acidity of the N-H proton. A thorough grasp of these principles is indispensable for scientists in the fields of medicinal chemistry and materials science, enabling the rational design of synthetic routes and the prediction of molecular behavior for this and related nitro-heterocyclic compounds.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.
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  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]

  • Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2025). ResearchGate. Retrieved from [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

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  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]

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  • 5-Chloro-1-methyl-4-nitroimidazole-13C4. (n.d.). Pharmaffiliates. Retrieved from [Link]

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  • [Determination of acid-base amphoteric dissociation constant of 2-methyl-5 (4)-nitroimidazole by UV-spectrophotometry]. (n.d.). PubMed. Retrieved from [Link]

  • Development of Ultraviolet Spectroscopic Method for the Estimation of Metronidazole Nanoparticles for Periodontal Disease Treatment. (2023). MDPI. Retrieved from [Link]

  • Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Exploratory

The 5-Chloro-4-nitro-1H-imidazole Scaffold: A Gateway to Potent Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The imidazole nucleus is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous essential biomolecules and therapeutic agents. When substituted with both a chloro and a nitro group, as in the case of 5-Chloro-4-nitro-1H-imidazole, a highly reactive and versatile scaffold emerges. While direct biological data on the parent compound is limited, its derivatives, particularly at the N-1 position, have demonstrated a remarkable spectrum of activities, including potent antiparasitic, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of the 5-Chloro-4-nitro-1H-imidazole scaffold, with a focus on its biologically active derivatives. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and exploitation of this promising chemical entity.

Introduction: The Significance of the Nitroimidazole Core

Nitroimidazole derivatives are a class of compounds renowned for their efficacy against anaerobic bacteria and protozoa.[1] Their mechanism of action is elegantly selective: the nitro group is reduced under the hypoxic conditions characteristic of these microorganisms, leading to the formation of cytotoxic radical anions that damage cellular macromolecules, including DNA.[2] The 5-Chloro-4-nitro-1H-imidazole structure represents a key pharmacophore in this class, with the chloro and nitro substituents influencing the molecule's electrophilicity and, consequently, its biological activity and potential for further chemical modification. While often utilized as a synthetic intermediate, the inherent reactivity of this scaffold makes it a subject of significant interest for the development of novel therapeutics.

Synthesis of the 5-Chloro-4-nitro-1H-imidazole Scaffold

The synthesis of 5-Chloro-4-nitro-1H-imidazole and its derivatives typically involves a multi-step process, starting from a simple imidazole precursor. The following represents a generalized synthetic pathway, with specific conditions and reagents varying based on the desired substitutions.

General Synthetic Workflow

Synthesis_Workflow A 1H-Imidazole B 1-Methyl-1H-imidazole (or other N-substituted imidazole) A->B  Alkylation  (e.g., CH3I) C 5-Chloro-1-methyl-1H-imidazole B->C  Chlorination  (e.g., POCl3/PCl5) D 5-Chloro-4-nitro-1H-imidazole Derivative C->D  Nitration  (e.g., HNO3/H2SO4)

Caption: Generalized synthetic workflow for 5-Chloro-4-nitro-1H-imidazole derivatives.

Exemplary Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

This protocol is adapted from established methods for the synthesis of 5-chloro-1-methyl-4-nitroimidazole, a key derivative with demonstrated biological activity.[3]

Step 1: Methylation of Imidazole

  • To a solution of imidazole in a suitable solvent (e.g., methanol or DMF), add a base (e.g., sodium methoxide or potassium carbonate).

  • Slowly add methyl iodide (or another methylating agent) and stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the resulting 1-methylimidazole by distillation.

Step 2: Chlorination of 1-Methylimidazole

  • In a reaction vessel equipped with a reflux condenser, combine 1-methylimidazole with a chlorinating agent such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Heat the mixture under reflux for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH).

  • Extract the product, 5-chloro-1-methylimidazole, with an organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product, which can be further purified by distillation.

Step 3: Nitration of 5-Chloro-1-methylimidazole

  • In a flask cooled in an ice bath, slowly add 5-chloro-1-methylimidazole to a mixture of concentrated nitric acid and sulfuric acid.[3]

  • Maintain the temperature below 15°C during the addition.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 55°C) for several hours.[3]

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 5-chloro-1-methyl-4-nitroimidazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Antiparasitic Activity

Derivatives of the 5-Chloro-4-nitro-1H-imidazole scaffold have shown significant promise as antiparasitic agents, particularly against protozoa such as Entamoeba histolytica and Giardia intestinalis.

Mechanism of Action

The antiparasitic action of nitroimidazoles is contingent on the reductive activation of the nitro group by microbial nitroreductases, which are prevalent in anaerobic organisms. This process is depicted in the following pathway:

Antiparasitic_Mechanism cluster_parasite Anaerobic Parasite Cell A Nitroimidazole Derivative (Prodrug) B Nitro Radical Anion (Cytotoxic) A->B  Nitroreductase  (e.g., Ferredoxin) C DNA Damage B->C D Protein Dysfunction B->D E Cell Death C->E D->E Anticancer_Mechanisms cluster_tumor Hypoxic Tumor Cell cluster_radiotherapy With Radiotherapy A Nitroimidazole Derivative B Cytotoxic Radicals A->B  Nitroreductases E Radiation-induced DNA Radicals A->E  Radiosensitization C DNA Adducts & Strand Breaks B->C D Apoptosis Induction C->D F Fixation of DNA Damage E->F G Enhanced Cell Kill F->G

Caption: Potential anticancer mechanisms of nitroimidazole derivatives.

Recommended Experimental Workflow for Anticancer Evaluation

Researchers interested in exploring the anticancer potential of the 5-Chloro-4-nitro-1H-imidazole scaffold could employ the following workflow:

Anticancer_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) C->D E Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F In Vivo Xenograft Studies D->F

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The 5-Chloro-4-nitro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of compounds with potent biological activities. While the majority of research has focused on its N-1 substituted derivatives, the consistent and potent antiparasitic and antimicrobial activities observed suggest that this core structure is of significant therapeutic interest. Future research should aim to:

  • Directly evaluate the biological activities of the parent 5-Chloro-4-nitro-1H-imidazole to establish a baseline for structure-activity relationship studies.

  • Explore the anticancer potential of this scaffold, both as a standalone cytotoxic agent and as a radiosensitizer in hypoxic tumors.

  • Investigate the modulation of specific signaling pathways to elucidate the detailed mechanisms of action beyond DNA damage.

  • Synthesize and screen novel derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the insights and protocols presented in this guide, researchers can further unlock the therapeutic potential of the 5-Chloro-4-nitro-1H-imidazole scaffold and contribute to the development of next-generation anti-infective and anticancer agents.

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  • Saadeh, H. A., Mosleh, I. M., & El-Abadelah, M. M. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules (Basel, Switzerland), 14(8), 2758–2767. [Link]

  • Saadeh, H. A., Mosleh, I. M., & El-Abadelah, M. M. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 5-Aryl-1-Methyl-4-Nitroimidazoles via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Nitroimidazoles The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of drugs with broad pharmacological applications.[1][2] From the pioneering antibacterial and antiprotozoal agent metronidazole to novel therapeutics for infectious diseases, this heterocyclic system is of significant interest.[2] Within this class, 5-aryl-1-methyl-4-nitroimidazoles have emerged as a promising series of compounds, demonstrating potent antiparasitic activity that in some cases surpasses that of standard drugs like metronidazole.[3][4][5] These compounds show significant lethal activity against parasites such as Entamoeba histolytica and Giardia intestinalis, marking them as valuable lead structures for the development of new antiparasitic drugs.[2][3]

Historically, the synthesis of these compounds involved multi-step processes, often resulting in isomeric mixtures that required tedious separation.[3][6] This application note details a more direct, efficient, and convenient one-pot synthesis of 5-aryl-1-methyl-4-nitroimidazoles from the commercially available 5-chloro-1-methyl-4-nitroimidazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This protocol offers high yields, operational simplicity, and the advantage of using water as a reaction medium.

The Suzuki-Miyaura Coupling Approach: Mechanistic Rationale

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7] Its application here provides a direct route to arylate the C-5 position of the nitroimidazole core. The choice of this method is underpinned by its tolerance of a wide range of functional groups, moderate reaction conditions, and the commercial availability of the required reagents.

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key components and their functions are:

  • 5-Chloro-1-methyl-4-nitroimidazole (Electrophile): The starting heterocyclic halide. The carbon-chlorine bond at the C-5 position is the site of oxidative addition to the palladium catalyst.

  • Arylboronic Acid (Nucleophile): The source of the aryl group to be coupled. A diverse range of substituted arylboronic acids can be used to generate a library of derivatives.[1][3]

  • Palladium Catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II)): The heart of the transformation. The Pd(0) active species, formed in situ, initiates the catalytic cycle.

  • Base (e.g., Potassium Carbonate, K₂CO₃): Essential for activating the arylboronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, Bu₄NBr): This additive is critical for the reaction's success in an aqueous medium.[3] It facilitates the transfer of the organic-soluble reactants into the aqueous phase, where the inorganic base and palladium catalyst reside, thereby increasing the reaction rate.

Caption: General scheme for the Suzuki-Miyaura coupling synthesis.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nitroimidazole.

  • Transmetalation: The aryl group from the activated boronate species is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The newly coupled product, 5-aryl-1-methyl-4-nitroimidazole, is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Cl pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination reactant1 Ar-Cl (Nitroimidazole) boronic_acid Ar'-B(OH)₂ + Base product Ar-Ar' (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis reported by Saadeh et al.[3][6]

Materials and Reagents:

  • 5-Chloro-1-methyl-4-nitroimidazole (starting material)

  • Substituted Arylboronic Acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, etc.)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium Carbonate (K₂CO₃), powdered

  • Tetrabutylammonium Bromide (Bu₄NBr)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-chloro-1-methyl-4-nitroimidazole (4.0 mmol, 1.0 equiv.), the desired arylboronic acid (4.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (80 mg, 3 mol%), powdered potassium carbonate (1.4 g, 10 mmol), and tetrabutylammonium bromide (1.3 g, 4 mmol).[3]

  • Solvent Addition: Add deionized water (3 mL) to the flask.

  • Reaction Conditions: Equip the flask with a condenser and place it in a heating mantle or oil bath. Heat the mixture to 75-80 °C with vigorous stirring.[1][3]

  • Monitoring: Allow the reaction to proceed for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Pour the cooled reaction mixture into water (25 mL) and transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (2 x 30 mL).[3]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 5-aryl-1-methyl-4-nitroimidazole product.

Results and Characterization

Following the protocol described above, a series of 5-aryl-1-methyl-4-nitroimidazoles can be synthesized in good to excellent yields. The identity and purity of the compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[3][4]

Table 1: Synthesis Yields of Various 5-Aryl-1-methyl-4-nitroimidazoles.[3]

CompoundArylboronic Acid UsedProduct NameYield (%)Melting Point (°C)
5a Phenylboronic acid1-Methyl-4-nitro-5-phenyl-1H-imidazole70177-179
5b 4-Methylphenylboronic acid1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole65179-181
5c 4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole75182-184
5d 4-Fluorophenylboronic acid5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole72188-190
5e 3-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole78158-160
5f 3-Chlorophenylboronic acid5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole80165-167

Application: Antiparasitic Activity

The synthesized compounds have been evaluated for their in vitro biological activity against parasitic protozoa and for their cytotoxicity against mammalian cell lines. The results indicate that these molecules are potent antiparasitic agents with promising safety profiles.

Table 2: In Vitro Antiparasitic Activity and Cytotoxicity (IC₅₀ in µM/mL).[6]

CompoundGiardia intestinalisEntamoeba histolyticaHep-2 CellsVero Cells
5a 4.434.041040.271748.28
5b 4.013.101610.741633.32
5c 1.721.16568.80868.24
5d 3.764.391894.121918.41
5e 1.901.56437.19725.05
5f 1.471.891780.211783.16
Metronidazole 2.952.50>2000>2000

Notably, compound 5f (5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole) exhibited lethal activity against Entamoeba histolytica and Giardia intestinalis with an IC₅₀ value of 1.47 µM/mL, which is approximately twice as potent as the standard drug, metronidazole.[4][5] Importantly, this enhanced activity was not associated with increased cytotoxicity.[4][5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and convenient method for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles. This protocol, utilizing an aqueous medium and a phase-transfer catalyst, represents a significant improvement over previous multi-step synthetic routes. The resulting compounds demonstrate potent antiparasitic activities, identifying them as promising candidates for further investigation in the development of new drugs to combat neglected tropical diseases.[2]

References

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]

  • National Center for Biotechnology Information (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. PubChem. [Link]

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. [Link]

  • ResearchGate (2009). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. [Link]

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. [Link]

  • The University of Jordan (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4- nitroimidazoles. JU Scholars. [Link]

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI. [Link]

  • Wikipedia. Nitroimidazole. [Link]

  • Chadha, R., & Bhalla, Y. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-8. [Link]

  • Chemistry LibreTexts (2023). Stille Coupling. [Link]

  • ChemistryViews (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Li, J. J. (2014). Suzuki-Miyaura reaction. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 598-601). Springer, Cham. [Link]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18208, 5-Nitroimidazole. [Link]

  • Gholap, A. R., et al. (2007). Synthesis of new active sulfones in the 5-nitroimidazole series. Arkivoc, 2007(15), 118-126. [Link]

  • Rossi, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

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Application

Application Notes and Protocols for Suzuki Coupling Reaction with 5-Chloro-4-nitro-1H-imidazole

Introduction: The Strategic Importance of Functionalized Nitroimidazoles in Modern Drug Discovery The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Nitroimidazoles in Modern Drug Discovery

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The functionalization of the imidazole core through carbon-carbon bond-forming reactions is a critical strategy for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Among these methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of biaryl and heteroaryl-substituted imidazoles.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki coupling of 5-chloro-4-nitro-1H-imidazole with various arylboronic acids. This specific reaction is of high interest as it allows for the introduction of diverse molecular fragments at the C5 position of the nitroimidazole ring, a key modification in the quest for new therapeutics.[5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters and potential challenges, with a special focus on the implications of the unprotected N-H moiety of the imidazole ring.

Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-chloro-4-nitro-1H-imidazole) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (5-Chloro-4-nitro-1H-imidazole) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²B(OH)₂ (Arylboronic acid) + Base diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Reagent Grade Supplier Notes
5-Chloro-4-nitro-1H-imidazole≥97%Commercially availableHandle with care, potential irritant.
Arylboronic Acid≥98%Commercially availableStore in a desiccator.
Dichlorobis(triphenylphosphine)palladium(II)≥98%Commercially availableAir-stable, but should be stored under inert gas for long-term use.
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially availableDry in an oven before use for best results.
Tetrabutylammonium Bromide (TBAB)≥98%Commercially availableActs as a phase-transfer catalyst.
1,4-DioxaneAnhydrousCommercially availableUse dry solvent from a freshly opened bottle or an appropriate solvent purification system.
WaterDeionizedIn-houseDegas before use.
Ethyl AcetateACS GradeCommercially availableFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying organic layers.
Silica Gel230-400 meshCommercially availableFor column chromatography.

Experimental Protocol

This protocol is adapted from a successful Suzuki coupling of the analogous 5-chloro-1-methyl-4-nitroimidazole.[5] Modifications and considerations for the unprotected N-H group are included.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-chloro-4-nitro-1H-imidazole (1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%).

    • Add powdered potassium carbonate (2.5 mmol, 2.5 equiv).

    • Add tetrabutylammonium bromide (1.0 mmol, 1.0 equiv).

  • Solvent Addition and Degassing:

    • Add a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v, 5 mL total). The use of a co-solvent is often beneficial for solubility.

    • Seal the flask with a septum or cap and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-nitro-1H-imidazole.

Critical Parameters and Optimization

The success of the Suzuki coupling of 5-chloro-4-nitro-1H-imidazole can be highly dependent on the choice of reaction conditions. The following table summarizes key parameters and provides guidance for optimization.

Parameter Recommendation Rationale and Expert Insights
Catalyst Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands like SPhos or XPhosFor challenging substrates like heteroaryl chlorides, more sophisticated catalysts may be required.[6] The unprotected N-H can inhibit the catalyst, and ligands like SPhos or XPhos are often more effective in such cases.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A stronger base like K₃PO₄ may be beneficial, especially if the arylboronic acid is less reactive. The base is also critical for deprotonating the N-H of the imidazole, which can influence the reaction pathway.
Solvent Dioxane/Water, DMF, TolueneThe choice of solvent affects the solubility of reagents and the reaction temperature. Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) have also been reported for challenging heteroaryl couplings.[1]
Temperature 80-120 °CHigher temperatures are often necessary for the activation of aryl chlorides. Microwave heating can significantly reduce reaction times.[8]
Boronic Acid 1.1 - 2.0 equivalentsAn excess of the boronic acid can help drive the reaction to completion, especially if it is prone to decomposition.

Addressing the Challenge of the Unprotected N-H Group

The presence of the acidic N-H proton on the imidazole ring introduces a layer of complexity not present in its N-methylated counterpart. Researchers should be aware of the following potential issues:

  • Catalyst Inhibition: The lone pair on the imidazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7]

  • N-Arylation: Under certain conditions, a competitive N-arylation reaction can occur, leading to undesired side products.

  • Solubility: The N-H group can participate in hydrogen bonding, affecting the solubility of the starting material and product.

Strategies to Mitigate these Challenges:

  • Choice of Base: Using a sufficient excess of a strong base can help to deprotonate the imidazole N-H, which may alter its coordinating ability.

  • Advanced Catalysts: As mentioned, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often more resistant to inhibition by N-heterocycles.[7]

  • Protecting Groups: While adding steps to the synthesis, protection of the imidazole nitrogen (e.g., with a Boc or SEM group) can be a reliable strategy to prevent side reactions and improve yields, followed by a deprotection step.

Expected Results and Troubleshooting

Upon successful completion, the Suzuki coupling should yield the desired 5-aryl-4-nitro-1H-imidazole. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Common Troubleshooting Scenarios:

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Catalyst inhibition.Use a fresh batch of catalyst; Increase reaction temperature; Switch to a more robust catalyst system (e.g., with SPhos or XPhos ligands).[7]
Formation of Homocoupled Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure thorough degassing of the reaction mixture; Increase the temperature or change the base.
Dehalogenation of Starting Material Side reaction of the palladium intermediate.This can be difficult to avoid completely but may be minimized by optimizing the ligand and reaction time.[9]
Multiple Products Observed N-arylation side reaction; Impure starting materials.Confirm the identity of side products by MS; Consider protecting the imidazole N-H; Purify starting materials before use.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-chloro-4-nitro-1H-imidazole is a highly valuable transformation for the synthesis of novel, functionalized nitroimidazoles for drug discovery. By understanding the reaction mechanism, carefully selecting the catalyst and reaction conditions, and being mindful of the potential challenges posed by the unprotected N-H group, researchers can successfully employ this powerful reaction to generate libraries of compounds for biological screening. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important synthetic methodology.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • El-Faham, A., et al. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 19(11), 18456-18469. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18277-18285. Available from: [Link]

  • Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. Available from: [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. Available from: [Link]

  • Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(48), 16398-16400. Available from: [Link]

  • ResearchGate. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

  • ResearchGate. Mechanistic overview of nitroimidazole-based drugs. Available from: [Link]

  • ResearchGate. Medicinal significance of nitroimidazoles - Some recent advances. Available from: [Link]

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Method

Application Notes and Protocols: 5-Chloro-4-nitro-1H-imidazole as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of the Nitroimidazole Scaffold The nitroimidazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including potent efficacy against anaerobic bacteria and various protozoa.[3] The journey of nitroimidazoles in drug discovery began with the isolation of azomycin (2-nitroimidazole) and has led to the development of indispensable drugs like metronidazole and benznidazole.[2] The core mechanism of action for many nitroimidazole-based drugs involves the bioreductive activation of the nitro group in low-oxygen environments, a characteristic feature of anaerobic microorganisms and hypoxic tumor cells. This process generates reactive intermediates that can induce DNA damage and inhibit nucleic acid synthesis, ultimately leading to cell death.[3] Beyond antimicrobial applications, nitroimidazoles have been investigated as radiosensitizers for cancer therapy, further highlighting their therapeutic versatility.[1]

This guide focuses on a particularly valuable derivative: 5-chloro-4-nitro-1H-imidazole. The presence of a chloro group at the C5 position, activated by the strongly electron-withdrawing nitro group at C4, renders this molecule an exceptionally useful building block for the synthesis of diverse and complex bioactive molecules.[4][5] This document provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in key synthetic transformations relevant to drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety requirements is paramount for the effective and safe utilization of any chemical building block.

Physicochemical Data Summary
PropertyValueReferences
CAS Number 57531-38-1[6][7]
Molecular Formula C₃H₂ClN₃O₂[6]
Molecular Weight 147.52 g/mol [6]
Appearance White to off-white crystalline powder[8]
Melting Point 148-150 °C
Solubility Slightly soluble in chloroform and methanol.[8]
pKa -1.37 ± 0.61 (Predicted)[8]
Safety and Handling Precautions

5-Chloro-4-nitro-1H-imidazole is classified as an irritant and requires careful handling to avoid exposure.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] In case of dust formation, use a NIOSH-approved N95 dust mask.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[10]

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • If swallowed: Rinse mouth with water and seek medical attention.[11]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-chloro-4-nitro-1H-imidazole stems from the electronic properties of its substituted imidazole ring. The imidazole ring itself is electron-rich, but the presence of the nitro group at the C4 position acts as a powerful electron-withdrawing group.[4][13] This has two significant consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group significantly reduces the electron density of the imidazole ring, making it susceptible to nucleophilic attack.[5][14] The chlorine atom at the C5 position becomes a good leaving group in the presence of a suitable nucleophile.[4]

  • Modulation of Ring Reactivity: The overall electron-deficient nature of the ring influences its reactivity in other transformations, such as metal-catalyzed cross-coupling reactions.

The general mechanism for nucleophilic aromatic substitution on this scaffold involves the addition of a nucleophile to the electron-deficient ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing nitro group.[14] Subsequent elimination of the chloride ion restores the aromaticity of the imidazole ring, yielding the substituted product.

Caption: Generalized workflow for SNA r reactions.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations using 5-chloro-4-nitro-1H-imidazole and its N-methylated analog, 5-chloro-1-methyl-4-nitroimidazole.

Protocol 1: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This protocol describes the synthesis of 5-aryl-1-methyl-4-nitroimidazoles, which have shown promising antiparasitic activity.[1]

Causality of Experimental Choices:

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) is a common and effective palladium catalyst for Suzuki couplings.

  • Base: Potassium carbonate (K₂CO₃) is used to activate the boronic acid for transmetalation.[15]

  • Additive: Tetrabutylammonium bromide (TBAB) can enhance the reaction rate by stabilizing the palladium catalyst.[1]

  • Solvent: The use of water as a solvent makes this a greener and more environmentally friendly protocol.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - 5-Chloro-1-methyl-4-nitroimidazole (1 equiv) - Arylboronic acid (1 equiv) - Pd(PPh₃)₂Cl₂ (3 mol%) - K₂CO₃ (2.5 equiv) - Bu₄NBr (1 equiv) - Water Heat Heat with stirring at 75-80 °C for 5-8 h Reactants->Heat Cool Cool to room temperature Heat->Cool Extract Pour into water and extract with dichloromethane Cool->Extract Dry Dry organic extracts over anhydrous sodium sulfate Extract->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Suzuki Coupling Reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add 5-chloro-1-methyl-4-nitroimidazole (1.0 equivalent), the desired arylboronic acid (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), powdered potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (1.0 equivalent).[1]

  • Add water as the solvent.[1]

  • Heat the mixture with stirring at 75-80 °C for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Pour the mixture into water and extract with dichloromethane.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-methyl-4-nitroimidazole.[1]

Protocol 2: Synthesis of Azathioprine via Nucleophilic Aromatic Substitution

Azathioprine is an important immunosuppressive drug used in organ transplantation and autoimmune diseases.[16][17] It is synthesized from 5-chloro-1-methyl-4-nitroimidazole and 6-mercaptopurine.[18]

Causality of Experimental Choices:

  • Nucleophile: The thiol group of 6-mercaptopurine acts as the nucleophile, displacing the chloride on the imidazole ring.

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can facilitate SNAr reactions.[18] Some procedures may use other solvents like ethanol or DMF.[19]

  • Base: A weak base is often used to deprotonate the thiol group of 6-mercaptopurine, generating the more nucleophilic thiolate anion.[20] The reaction pH is maintained between 7.5 and 8.[20]

Azathioprine_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add 5-chloro-1-methyl-4-nitroimidazole to a boiling solution of 6-mercaptopurine and a weak base in a suitable solvent (e.g., aqueous isopropanol). Maintain_pH Maintain pH at 7.5-8 and react for 1-4 hours. Reactants->Maintain_pH Adjust_pH Adjust pH to 5-6 with dilute acetic acid. Maintain_pH->Adjust_pH Filter_Recrystallize Filter, recrystallize, and perform a final filtration. Adjust_pH->Filter_Recrystallize Dry Dry the product to obtain Azathioprine. Filter_Recrystallize->Dry

Caption: Workflow for Azathioprine Synthesis.

Step-by-Step Methodology:

  • In a reaction vessel, prepare a solution of 6-mercaptopurine in a suitable solvent such as aqueous isopropanol containing a weak base.[20]

  • Heat the solution to boiling and then add 5-chloro-1-methyl-4-nitroimidazole.[20]

  • Maintain the pH of the solution between 7.5 and 8 and allow the reaction to proceed for 1-4 hours.[20]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and adjust the pH to 5-6 with dilute acetic acid.[20]

  • Filter the resulting precipitate. The crude product can be purified by recrystallization.[20]

  • After recrystallization, filter the purified product and dry to obtain azathioprine.[20]

Conclusion

5-Chloro-4-nitro-1H-imidazole and its N-alkylated derivatives are powerful and versatile building blocks in medicinal chemistry. The strategic placement of the chloro and nitro substituents on the imidazole ring provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel bioactive compounds for a range of therapeutic applications. As with all chemical syntheses, appropriate safety precautions must be strictly followed.

References

  • 5-chloro-1-methyl-4-nitro-1H-imidazole - Quinoline. (n.d.). Retrieved from [Link]

  • Saadeh, H. A., Mosleh, I. M., & El-Abadelah, M. M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2767. [Link]

  • The Role of Nitroimidazoles in Medicine: A Look at Ronidazole and its Applications. (n.d.). Retrieved from [Link]

  • Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of the Azathiopurine Analogs | Request PDF - ResearchGate. (2005, August 5). Retrieved from [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem. (n.d.). Retrieved from [Link]

  • CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. (n.d.). Retrieved from [Link]

  • Azathioprine - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

  • High-Purity 5-Chloro-1-methyl-4-nitroimidazole CAS 4897-25-0: Pharmaceutical Intermediate for Azathioprine Synthesis. (n.d.). Retrieved from [Link]

  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. (n.d.). Retrieved from [Link]

  • 5-chloro-4-nitro-1H-imidazole - Stenutz. (n.d.). Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (n.d.). Retrieved from [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole

Introduction 5-nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of activity against anaerobic bacteria and protozoa.[1] The compound 5-chloro-1-methyl-4-nitroimidazole is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of activity against anaerobic bacteria and protozoa.[1] The compound 5-chloro-1-methyl-4-nitroimidazole is a particularly important pharmaceutical intermediate, notably serving as a key precursor in the synthesis of the immunosuppressive drug azathioprine.[2] Traditional methods for the nitration of imidazole rings often employ a mixture of nitric and sulfuric acids ("mixed acid"). However, these reactions can be violent, difficult to control, and generate significant amounts of nitrogen oxide gas byproducts, posing environmental and safety concerns.[2]

This application note details a more controlled, higher-yielding, and environmentally friendlier two-step synthetic protocol. The methodology first involves the synthesis of an intermediate nitrate salt of 5-chloro-1-methylimidazole. This stable salt is then subjected to nitration in concentrated sulfuric acid. This approach avoids the direct use of mixed acids, mitigates runaway reactions, and significantly reduces the emission of harmful gases.[2] This guide provides a comprehensive, step-by-step experimental procedure, safety protocols, characterization data, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 5-chloro-1-methylimidazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). In this protocol, concentrated sulfuric acid protonates the intermediate nitrate salt, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich imidazole ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] Aromaticity is subsequently restored by the deprotonation of the ring, yielding the final product, 5-chloro-1-methyl-4-nitroimidazole.

Nitration Mechanism Figure 1: Mechanism of Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Nucleophilic Attack and Substitution Nitrate_Salt Imidazole-H⁺ NO₃⁻ Nitronium NO₂⁺ (Nitronium Ion) Nitrate_Salt->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4 HSO₄⁻ Imidazole 5-chloro-1-methylimidazole Ring Nitronium->Imidazole Sigma_Complex Sigma Complex (Resonance Stabilized) Imidazole->Sigma_Complex + NO₂⁺ (Slow) Final_Product 5-chloro-1-methyl-4-nitroimidazole Sigma_Complex->Final_Product - H⁺ (Fast)

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol

This protocol is divided into two primary stages: the preparation of the nitrate salt intermediate and the subsequent nitration to yield the final product.

Materials and Equipment
Reagents & Solvents Equipment
5-chloro-1-methylimidazole250 mL Three-necked round-bottom flask (x2)
TolueneMechanical stirrer
Nitric Acid (65%)Magnetic stirrer and stir bar
Sulfuric Acid (98%)Ice-water bath
ChloroformHeating mantle with temperature controller
Anhydrous Magnesium Sulfate (MgSO₄)Azeotropic dehydration device (Dean-Stark trap)
Petroleum Ether (or Hexane/Cyclohexane)Suction filtration apparatus (Büchner funnel)
AcetoneRotary evaporator
Deionized WaterStandard laboratory glassware
Overall Experimental Workflow

Experimental Workflow start Start: 5-chloro-1-methylimidazole in Toluene add_hno3 Slowly add 65% Nitric Acid at ~10°C start->add_hno3 azeo_dehydrate Heat to 120°C for Azeotropic Dehydration add_hno3->azeo_dehydrate cool_filter Cool, Filter, and Wash with Acetone azeo_dehydrate->cool_filter intermediate Intermediate: 5-chloro-1-methylimidazole nitrate cool_filter->intermediate add_intermediate Add Intermediate Salt in Portions (Keep Temp < 15°C) intermediate->add_intermediate prep_h2so4 Cool conc. H₂SO₄ to 0°C prep_h2so4->add_intermediate react Heat to 55°C for 7 hours add_intermediate->react quench Pour Reaction Mixture into Ice Water react->quench extract Extract with Chloroform quench->extract dry_evap Dry Organic Phase (MgSO₄) & Evaporate Solvent extract->dry_evap crystallize Crystallize from Petroleum Ether dry_evap->crystallize product Final Product: 5-chloro-1-methyl-4-nitroimidazole crystallize->product

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Chloro-4-nitro-1H-imidazole for the Synthesis of Novel Antiparasitic Agents

Introduction: The Strategic Importance of the Nitroimidazole Scaffold The nitroimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous essential antimicrobial and antiparasitic dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous essential antimicrobial and antiparasitic drugs.[1][2] Compounds built upon this heterocyclic system, such as metronidazole and benznidazole, are indispensable tools in treating infections caused by anaerobic bacteria and protozoan parasites.[2][3][] The key to their efficacy lies in a prodrug activation mechanism.[5][6] In the low-oxygen environment of a target parasite, host-specific enzymes like nitroreductases (NTRs) reduce the imidazole's nitro group.[3][][7] This bioactivation generates cytotoxic radical anions and other reactive intermediates that induce lethal damage to parasitic DNA and proteins, leading to cell death.[1][8]

5-Chloro-4-nitro-1H-imidazole and its N-methylated derivative, 5-chloro-1-methyl-4-nitroimidazole, are highly valuable precursors in this field. The chlorine atom at the C5 position serves as an excellent leaving group, providing a reactive handle for introducing diverse molecular fragments through cross-coupling reactions. This allows for the systematic modification of the core scaffold to enhance potency, modulate pharmacokinetic properties, and overcome emerging drug resistance.

This guide provides a detailed examination of a robust synthetic protocol—the Suzuki-Miyaura cross-coupling—to generate novel 5-aryl-4-nitroimidazole derivatives. We will explore the causality behind the experimental design, present a step-by-step methodology, and discuss the interpretation of resulting antiparasitic activity data.

Mechanism of Action: Bioactivation of 5-Nitroimidazole Prodrugs

The antiparasitic action of 5-nitroimidazoles is not inherent to the parent molecule but requires reductive activation within the target organism. This process is exquisitely selective for the anaerobic or microaerophilic environments typical of many protozoan parasites, which contributes to the drug's therapeutic window.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, label="Bioactivation Pathway of 5-Nitroimidazole Drugs", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Prodrug [label="5-Nitroimidazole\nProdrug (R-NO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Parasitic Nitroreductase\n(e.g., Ferredoxin, TrxR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Nitro Radical Anion\n(R-NO2•-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Cytotoxic Species\n(Nitrites, Hydroxylamines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Parasitic Macromolecules\n(DNA, Proteins)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="Parasite Cell Death", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prodrug -> Activation [label=" Enters Parasite Cell"]; Activation -> Radical [label=" Single Electron\nTransfer"]; Radical -> Damage [label=" Further Reduction\n& Rearrangement"]; Damage -> Target [label=" Covalent Adduct\nFormation & Damage"]; Target -> Death [label=" Disruption of\nCellular Function"]; }

Caption: Reductive activation of a 5-nitroimidazole prodrug in an anaerobic parasite.

The process, catalyzed by parasitic enzymes such as thioredoxin reductase or ferredoxin-family nitroreductases, involves the transfer of an electron to the electron-deficient nitro group.[3][8] The resulting nitro radical anion is a highly reactive species. Under anaerobic conditions, this radical undergoes further reduction and rearrangement to form cytotoxic species that covalently bind to and damage critical cellular macromolecules, ultimately killing the parasite.[1][8] A decrease in the activity of these activating nitroreductases is a known mechanism of drug resistance.[7][9]

Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

One of the most effective methods for derivatizing the 5-chloro-4-nitroimidazole core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a new carbon-carbon bond between the imidazole ring (from the organohalide) and a diverse range of aryl groups (from arylboronic acids), allowing for the creation of a library of novel compounds for biological screening.[10][11][12]

Overall Experimental Workflow

The synthesis is a one-pot reaction where the starting material, catalyst, base, and coupling partner are combined and heated to drive the reaction to completion, followed by extraction and purification.

dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, label="Workflow for Synthesis of 5-Aryl-4-nitroimidazoles", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Combine Reactants:\n- 5-Chloro-1-methyl-4-nitroimidazole\n- Arylboronic Acid\n- Pd Catalyst & Base\n- Phase Transfer Catalyst\n- Solvent (Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Mixture\nHeating (70-80 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Cool Mixture\n- Extract with Organic Solvent\n- Wash & Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Evaporate Solvent\n- Column Chromatography or\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n5-Aryl-1-methyl-4-nitroimidazole", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Reaction [label="Step 1"]; Reaction -> Workup [label="Step 2"]; Workup -> Purification [label="Step 3"]; Purification -> Product [label="Step 4"]; }

Caption: General workflow for the Suzuki coupling synthesis and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloro-1-methyl-4-nitroimidazole≥98%VariousThe key starting material.[13]
Arylboronic Acids (various)Synthesis GradeVariousThe source of the new aryl substituent.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeVariousPd(II) catalyst source.
Potassium Carbonate (K₂CO₃)AnhydrousVariousInorganic base required for the catalytic cycle.
Tetrabutylammonium Bromide (TBAB)≥98%VariousPhase-transfer catalyst to facilitate reaction in water.
Water (H₂O)DeionizedN/AReaction solvent.
Ethyl Acetate / DichloromethaneACS GradeVariousSolvents for extraction and chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousDrying agent.
Silica Gel60 Å, 230-400 meshVariousStationary phase for column chromatography.
Detailed Step-by-Step Protocol: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles

This protocol is adapted from methodologies reported for the synthesis of potent antiparasitic 5-aryl-1-methyl-4-nitroimidazoles.[10][11][12]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-1-methyl-4-nitroimidazole (1.0 eq), the desired arylboronic acid (1.0-1.1 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (1.0 eq).

    • Causality: The arylboronic acid is the nucleophilic partner. Potassium carbonate is the base essential for the transmetalation step of the Suzuki cycle. Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the interaction of the organic-soluble reactants with the inorganic base in the aqueous medium.

  • Catalyst Addition and Solvent:

    • Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) to the flask.

    • Add deionized water to the mixture to achieve a suitable concentration (e.g., ~0.5 M with respect to the starting imidazole).

    • Causality: The palladium complex is the catalyst that orchestrates the entire cross-coupling process, cycling between Pd(0) and Pd(II) oxidation states. Water is used as a green and effective solvent for this specific reaction setup.[10]

  • Reaction Execution:

    • Heat the reaction mixture to 70-80 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Product Extraction (Workup):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add an equal volume of ethyl acetate or dichloromethane and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: This standard aqueous workup removes the inorganic salts (like K₂CO₃) and water-soluble components, isolating the crude organic product.

  • Purification and Characterization:

    • Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the purified product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

    • Causality: Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. Spectroscopic analysis provides definitive proof of the final product's identity.[10][11]

Results and Biological Activity

Following the synthesis of a series of 5-aryl-1-methyl-4-nitroimidazoles, the compounds were evaluated for their in vitro antiparasitic activity against pathogenic protozoa like Entamoeba histolytica and Giardia intestinalis. The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound IDAryl SubstituentYield (%)IC₅₀ vs. E. histolytica (μM)IC₅₀ vs. G. intestinalis (μM)
5a Phenyl70%4.434.43
5d 4-Fluorophenyl73%2.122.12
5e 4-Chlorophenyl57%1.721.72
5f 3-ChlorophenylN/A1.471.47
Metronidazole (Reference Drug)N/A~2.94~2.94
Data synthesized from reported literature.[10][11][12][14]

Interpretation: The data clearly demonstrates that the synthetic protocol is effective in producing a range of derivatives in good yields.[10][12] Notably, the introduction of aryl groups via Suzuki coupling leads to compounds with significant antiparasitic activity. The derivative 5f , bearing a 3-chlorophenyl group, exhibited approximately twice the potency of the standard drug, metronidazole, against both parasites tested.[11][14] This highlights a promising structure-activity relationship where halogenated phenyl rings at the C5 position enhance biological efficacy.

Safety and Handling Protocols

5-Chloro-1-methyl-4-nitroimidazole is an irritant and should be handled with appropriate care.[15][16][17]

AspectProtocolJustification
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and safety glasses with side shields.To prevent skin and eye contact. The compound is a known skin and serious eye irritant.[16][17]
Engineering Controls Handle solid material and prepare solutions in a certified chemical fume hood.To avoid inhalation of dust, which may cause respiratory irritation.[15][16]
Handling Avoid generating dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place away from incompatible materials.[15][16]Prevents accidental ingestion, inhalation, and ensures chemical stability.
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]To mitigate skin irritation.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[15][16]To prevent serious eye damage.
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[16]To alleviate respiratory tract irritation.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.[16][18]To ensure environmental safety and regulatory compliance.

Conclusion

5-Chloro-4-nitro-1H-imidazole is a cornerstone intermediate for the development of next-generation antiparasitic agents. Its chemical reactivity, particularly at the C5 position, allows for extensive structural diversification. The Suzuki-Miyaura cross-coupling protocol detailed herein represents a powerful, reliable, and efficient method for synthesizing libraries of novel 5-aryl-4-nitroimidazoles. The resulting compounds have demonstrated potent antiparasitic activity, in some cases surpassing that of established drugs like metronidazole.[11] This synthetic strategy provides a clear and validated pathway for researchers in drug discovery to generate and optimize new lead candidates in the urgent and ongoing fight against parasitic diseases.

References

  • Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

  • MDPI. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

  • Saadeh, H. A., Mosleh, I. M., & Mubarak, M. S. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]

  • National Center for Biotechnology Information. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PubMed Central. [Link]

  • PubMed. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. [Link]

  • Leitsch, D., Kolarich, D., Wilson, I. B., & Duchêne, M. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Biology, 5(8), e211. [Link]

  • ResearchGate. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

  • ResearchGate. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. [Link]

  • MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]

  • MDPI. (2016). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. [Link]

  • PubMed. (1989). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

  • ChemBK. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. [Link]

  • Angene. (n.d.). High-Purity 5-Chloro-1-methyl-4-nitroimidazole CAS 4897-25-0: Pharmaceutical Intermediate for Azathioprine Synthesis. [Link]

  • Brieflands. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]

  • National Center for Biotechnology Information. (2000). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 5-Chloro-4-nitro-1H-imidazole for the Development of Advanced Radiosensitizers in Cancer Therapy

Introduction: Overcoming Hypoxia-Induced Radioresistance in Oncology Radiation therapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it as part of their treatment plan. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Hypoxia-Induced Radioresistance in Oncology

Radiation therapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it as part of their treatment plan. Its efficacy, however, is often hampered by the intrinsic radioresistance of solid tumors. A key contributor to this resistance is tumor hypoxia, a condition of low oxygen levels prevalent in poorly vascularized regions of tumors. Oxygen is a potent radiosensitizer, "fixing" radiation-induced DNA damage, making it permanent and lethal to the cancer cell. In its absence, damaged DNA can be more readily repaired, allowing cancer cells to survive and proliferate, leading to treatment failure and tumor recurrence.

Nitroimidazoles, a class of electron-affinic compounds, have emerged as a promising strategy to overcome hypoxia-mediated radioresistance. These compounds mimic the radiosensitizing effects of oxygen, specifically in hypoxic environments. The core of their activity lies in the nitro group, which, under hypoxic conditions, can be reduced to form reactive radical anions. These species can then react with radiation-induced DNA radicals, effectively "fixing" the damage in a manner analogous to oxygen.

5-Chloro-4-nitro-1H-imidazole and its derivatives serve as a versatile scaffold for the synthesis of novel radiosensitizers. The strategic placement of the nitro group at the 4-position and a chloro group at the 5-position of the imidazole ring provides a key starting point for chemical modifications to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. This guide provides a comprehensive overview of the application of 5-Chloro-4-nitro-1H-imidazole in the development of next-generation radiosensitizers, detailing the underlying mechanisms, synthesis protocols, and in vitro and in vivo evaluation methodologies.

The Mechanistic Underpinning: Targeting the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Tumor cells adapt to hypoxic conditions through the activation of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a heterodimeric transcription factor composed of an alpha and a beta subunit. While the beta subunit (HIF-1β) is constitutively expressed, the alpha subunit (HIF-1α) is tightly regulated by oxygen levels. In well-oxygenated (normoxic) tissues, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous target genes.

The activation of HIF-1α triggers a cascade of events that contribute to radioresistance, including:

  • Enhanced DNA Repair: HIF-1α upregulates genes involved in DNA damage repair pathways, increasing the cell's capacity to mend radiation-induced lesions.[1]

  • Inhibition of Apoptosis: HIF-1α can suppress programmed cell death, allowing damaged cancer cells to survive.

  • Metabolic Reprogramming: It promotes a shift towards anaerobic glycolysis, which can alter the cellular redox state and contribute to resistance.

  • Angiogenesis: HIF-1α stimulates the formation of new blood vessels by upregulating vascular endothelial growth factor (VEGF), which can paradoxically lead to chaotic and poorly oxygenated vasculature.

By selectively targeting hypoxic cells, nitroimidazole-based radiosensitizers can effectively counteract these survival mechanisms, rendering the cancer cells more susceptible to radiation-induced killing.

HIF1a_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF-1α_n HIF-1α Prolyl_Hydroxylases Prolyl Hydroxylases (PHDs) HIF-1α_n->Prolyl_Hydroxylases Hydroxylation VHL von Hippel-Lindau (VHL) protein Prolyl_Hydroxylases->VHL Recognition HIF-1α_h HIF-1α Prolyl_Hydroxylases->HIF-1α_h Inhibited by low O2 Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination HIF-1_Complex HIF-1 Complex HIF-1α_h->HIF-1_Complex Stabilization & Dimerization HIF-1β HIF-1β HIF-1β->HIF-1_Complex Nucleus Nucleus HIF-1_Complex->Nucleus HRE Hypoxia Response Element (HRE) HIF-1_Complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, DNA Repair Enzymes) HRE->Target_Genes Transcription Radioresistance Increased Radioresistance Target_Genes->Radioresistance

Figure 1: The HIF-1α signaling pathway in normoxic and hypoxic conditions.

Synthesis of Candidate Radiosensitizers from 5-Chloro-4-nitro-1H-imidazole Derivatives

The chemical structure of 5-Chloro-4-nitro-1H-imidazole offers a reactive platform for the synthesis of a diverse library of potential radiosensitizers. A common and effective strategy involves the Suzuki coupling reaction to introduce various aryl groups at the 5-position, which can modulate the compound's electronic properties, solubility, and biological activity.[2][3] The following protocol provides a general method for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole.

Protocol 1: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

Materials:

  • 5-chloro-1-methyl-4-nitroimidazole

  • Arylboronic acid of choice

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-chloro-1-methyl-4-nitroimidazole (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) to the flask.

  • Add deionized water to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-1-methyl-4-nitroimidazole.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) is a commonly used and effective catalyst for Suzuki coupling reactions.[4]

  • Base: Potassium carbonate is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly in aqueous media, by facilitating the transfer of reactants between the aqueous and organic phases.[2]

  • Solvent: Water is an environmentally friendly and often effective solvent for Suzuki coupling reactions, especially with the use of a phase-transfer catalyst.

In Vitro Evaluation of Radiosensitizing Efficacy

The initial assessment of a candidate radiosensitizer's efficacy is performed using a series of in vitro assays on cultured cancer cell lines. These assays are designed to quantify the compound's ability to enhance radiation-induced cell killing and DNA damage.

in_vitro_workflow Start Start: Candidate Radiosensitizer Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment Groups: 1. Control (No Treatment) 2. Radiation Only 3. Compound Only 4. Compound + Radiation Cell_Culture->Treatment Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay gH2AX_Assay γH2AX Foci Assay Treatment->gH2AX_Assay Comet_Assay Comet Assay Treatment->Comet_Assay Analysis Data Analysis: - Survival Curves (Clonogenic) - Foci Quantification (γH2AX) - Comet Tail Moment (Comet) Clonogenic_Assay->Analysis gH2AX_Assay->Analysis Comet_Assay->Analysis End End: Determine Radiosensitizing Potential Analysis->End

Figure 2: In vitro experimental workflow for evaluating radiosensitizers.

Protocol 2: Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation. It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates or culture dishes

  • Hemocytometer or automated cell counter

  • X-ray irradiator

  • Fixation solution (e.g., 6% glutaraldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Harvest a single-cell suspension from a logarithmically growing cell culture using trypsin-EDTA.

  • Perform a cell count and determine cell viability.

  • Plate an appropriate number of cells into 6-well plates. The number of cells plated will depend on the radiation dose, with fewer cells plated for lower doses.

  • Allow the cells to attach for several hours in a CO2 incubator at 37°C.

  • Treat the cells with the candidate radiosensitizer at various concentrations for a predetermined time before irradiation.

  • Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, until colonies are visible in the control plates.

  • Fix the colonies with fixation solution for at least 30 minutes.

  • Stain the colonies with crystal violet solution for at least 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

Data Analysis:

  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) in the untreated control group.

  • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).

  • Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves.

  • The enhancement ratio (ER) can be calculated by dividing the radiation dose required to produce a certain level of cell killing (e.g., SF = 0.1) in the absence of the drug by the dose required for the same level of killing in the presence of the drug.

Protocol 3: γH2AX Foci Assay for DNA Double-Strand Breaks

The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). The γH2AX foci can be visualized and quantified using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips in multi-well plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the candidate radiosensitizer and/or radiation.

  • At various time points after treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Protocol 4: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA fragmentation in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail."

Materials:

  • Single-cell suspension

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green or propidium iodide)

  • Electrophoresis tank

  • Fluorescence microscope

Procedure:

  • Prepare a single-cell suspension from treated and control cells.

  • Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis, during which fragmented DNA will migrate towards the anode, forming a comet tail.

  • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope.

  • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, which is the product of the tail length and the fraction of DNA in the tail).

Quantitative Data Summary for In Vitro Assays

AssayTreatment GroupExpected OutcomeQuantitative Metric
Clonogenic Survival Radiation OnlyDose-dependent decrease in cell survivalSurvival Fraction (SF)
Compound + RadiationGreater decrease in cell survival compared to radiation aloneLower SF, Enhancement Ratio > 1
γH2AX Foci Radiation OnlyIncrease in γH2AX foci, peaking and then resolving over timeNumber of foci per nucleus
Compound + RadiationHigher number of initial foci and/or delayed resolution of fociIncreased number of foci per nucleus
Comet Assay Radiation OnlyIncrease in DNA fragmentationIncreased tail moment
Compound + RadiationSignificantly greater DNA fragmentationHigher tail moment

In Vivo Validation of Radiosensitizing Candidates

Promising candidates identified through in vitro screening must be validated in vivo to assess their efficacy and toxicity in a more complex biological system. Animal models, typically immunodeficient mice bearing human tumor xenografts, are commonly used for this purpose.

in_vivo_workflow Start Start: Lead Radiosensitizer Xenograft Establish Tumor Xenografts in Mice Start->Xenograft Grouping Randomize Mice into Treatment Groups: 1. Vehicle Control 2. Radiation Only 3. Compound Only 4. Compound + Radiation Xenograft->Grouping Treatment Administer Treatment Regimen Grouping->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring TGD_Assay Tumor Growth Delay (TGD) Assay Monitoring->TGD_Assay TCD50_Assay Tumor Control Dose 50 (TCD50) Assay Monitoring->TCD50_Assay Analysis Data Analysis: - Tumor Growth Curves - TGD Calculation - TCD50 Calculation TGD_Assay->Analysis TCD50_Assay->Analysis End End: Determine In Vivo Efficacy and Toxicity Analysis->End

Figure 3: In vivo experimental workflow for evaluating radiosensitizers.

Protocol 5: Tumor Growth Delay (TGD) Assay

The TGD assay is a widely used method to evaluate the in vivo efficacy of an anti-cancer agent. It measures the time it takes for a tumor to reach a specific volume after treatment.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Candidate radiosensitizer formulated for in vivo administration

  • Radiation source (e.g., X-ray irradiator)

  • Digital calipers

Procedure:

  • Inject a suspension of human cancer cells (often mixed with Matrigel) subcutaneously into the flank of immunodeficient mice.[6]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, compound alone, radiation alone, compound plus radiation).

  • Administer the candidate radiosensitizer via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Deliver a single or fractionated dose of radiation to the tumors.

  • Measure the tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]

  • Continue monitoring until the tumors in the control group reach a predetermined endpoint volume (e.g., 1000 mm³).

  • The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.

Protocol 6: Tumor Control Dose 50 (TCD50) Assay

The TCD50 assay is a more stringent measure of treatment efficacy, determining the radiation dose required to achieve local tumor control in 50% of the treated animals.

Procedure:

  • Establish tumor xenografts as described for the TGD assay.

  • Randomize mice into groups that will receive different doses of radiation, with or without the candidate radiosensitizer.

  • Administer the compound and radiation as planned.

  • Monitor the mice for tumor recurrence over an extended period (e.g., 90-120 days).

  • A tumor is considered "controlled" if it does not regrow to its initial size during the observation period.

  • For each treatment group, plot the percentage of tumor control as a function of the radiation dose.

  • The TCD50 is the radiation dose at which 50% of the tumors are controlled.

  • The dose enhancement factor (DEF) can be calculated as the ratio of the TCD50 for radiation alone to the TCD50 for radiation plus the radiosensitizer.

Conclusion and Future Directions

The development of effective radiosensitizers is a critical unmet need in cancer therapy. 5-Chloro-4-nitro-1H-imidazole provides a valuable and versatile chemical starting point for the design and synthesis of novel nitroimidazole-based compounds with the potential to overcome hypoxia-induced radioresistance. The systematic application of the in vitro and in vivo protocols detailed in this guide will enable researchers to rigorously evaluate the efficacy of these new agents. Future work in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, minimizing their toxicity, and exploring their use in combination with other treatment modalities, such as immunotherapy, to further enhance their anti-tumor effects. Through a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and in vivo pharmacology, the full potential of 5-Chloro-4-nitro-1H-imidazole-derived radiosensitizers can be realized, ultimately leading to improved outcomes for cancer patients.

References

  • Khan, I., et al. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 17(11), 13443-13455. [Link]

  • Yadav, A., et al. (2018). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. ResearchGate. [Link]

  • Liew, L. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. [Link]

  • Li, Y., et al. (2024). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols, 5(3), 103399. [Link]

  • Roh, J.-L., et al. (2017). The role of HIF-1α in chemo-/radioresistant tumors. Theranostics, 7(17), 4289-4302. [Link]

  • Sharma, R. (2011). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Current Radiopharmaceuticals, 4(4), 361-378. [Link]

  • Mohapatra, D., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Applied Biology & Biotechnology, 11(2), 94-101. [Link]

  • Valastyan, S., & Weinberg, R. A. (2011). Tumor metastasis: molecular insights and evolving paradigms. Cell, 147(2), 275-292. [Link]

  • Rauth, A. M. (1984). Pharmacology and toxicology of sensitizers: mechanism studies. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1293-1300. [Link]

  • Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Kozin, S. V., et al. (2010). Three endpoints of in vivo tumour radiobiology and their statistical estimation. International Journal of Radiation Biology, 86(6), 441-449. [Link]

  • García-Vergara, M., et al. (2021). Using First-Passage Times to Analyze Tumor Growth Delay. Mathematics, 9(16), 1953. [Link]

  • Hay, M. P., et al. (2014). Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers. Bioorganic & Medicinal Chemistry Letters, 24(10), 2314-2318. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Morales, H. (2006). TCID 50 protocol. [Link]

  • Organic Chemistry Tutorials. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Liew, L. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. [Link]

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Fregnani, M., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8443-8450. [Link]

  • Virology Research Services. (n.d.). TCID50 Assay Services. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Choi, J.-K., et al. (2021). On the Calculation of TCID50 for Quantitation of Virus Infectivity. Virologica Sinica, 36(1), 141-144. [Link]

  • Creative Diagnostics. (n.d.). 50% Tissue Culture Infectious Dose Assay. [Link]

Sources

Method

Application Note: A Validated HPLC Method for Purity Analysis of 5-Chloro-4-nitro-1H-imidazole

Introduction 5-Chloro-4-nitro-1H-imidazole is a heterocyclic aromatic organic compound. Due to the presence of chloro and nitro groups, as well as the imidazole ring, it possesses unique chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-nitro-1H-imidazole is a heterocyclic aromatic organic compound. Due to the presence of chloro and nitro groups, as well as the imidazole ring, it possesses unique chemical properties. The purity of this compound is critical for its intended applications, particularly in pharmaceutical synthesis where it may serve as a key intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds. This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 5-Chloro-4-nitro-1H-imidazole purity.

The causality behind experimental choices is rooted in the physicochemical properties of the analyte. 5-Chloro-4-nitro-1H-imidazole is a polar compound due to the presence of the nitro group and the imidazole ring. Therefore, a reversed-phase HPLC method, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice for achieving optimal retention and separation.[1][2] The method described herein is designed to be specific, accurate, precise, and linear over a defined concentration range, ensuring its suitability for quality control and stability testing in a regulated environment. All validation procedures are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Chromatographic System and Conditions

The selection of chromatographic parameters is pivotal for achieving the desired separation. A C18 column is chosen as the stationary phase due to its hydrophobicity, which provides adequate retention for the polar analyte.[2] The mobile phase, a mixture of a buffer and an organic modifier, is optimized to ensure a reasonable retention time and good peak shape.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0) B: Acetonitrile
Gradient Isocratic
Composition 70% A : 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 320 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 stationary phase is a versatile and widely used reversed-phase packing that provides good retention for a broad range of compounds, including polar molecules like nitroimidazoles.

  • Mobile Phase: The use of a phosphate buffer at pH 3.0 helps to maintain a consistent ionization state of the analyte, leading to reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.[2] The isocratic elution simplifies the method and enhances its robustness.

  • Detection Wavelength: The selection of 320 nm is based on the UV absorbance spectrum of nitroimidazole compounds, which typically show strong absorbance in this region.[5] This wavelength provides high sensitivity for the analyte while minimizing interference from potential impurities.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the preparation of solutions and the procedure for performing the HPLC analysis.

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve it in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the solution through a 0.45 µm nylon filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 5-Chloro-4-nitro-1H-imidazole reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 5-Chloro-4-nitro-1H-imidazole sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase (70% A: 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a mixture of 50% water and 50% acetonitrile for 30 minutes, followed by 100% acetonitrile for 30 minutes for storage.

Method Validation: A Self-Validating System

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[6] The validation parameters outlined below are based on the ICH Q2(R1) guideline.[3][4]

G MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability MethodValidation->SystemSuitability

Caption: Interrelation of key validation parameters as per ICH guidelines.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[7][8][9]

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the main peak in the chromatogram of a blank solution.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five solutions of the 5-Chloro-4-nitro-1H-imidazole reference standard over a concentration range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo).

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Example Accuracy Data

Concentration Level% Recovery (Mean ± SD)
80%99.5 ± 0.4
100%100.2 ± 0.3
120%99.8 ± 0.5
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same batch on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the purity results should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Variations to be studied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1)

  • Acceptance Criteria: The system suitability parameters should be met, and the purity results should not be significantly affected.

Data Analysis and Purity Calculation

The purity of the 5-Chloro-4-nitro-1H-imidazole sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G start Start Analysis inject Inject Sample into HPLC start->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity integrate->calculate report Report Result calculate->report

Caption: Workflow for HPLC data analysis and purity calculation.

Conclusion

This application note presents a detailed and validated RP-HPLC method for the determination of the purity of 5-Chloro-4-nitro-1H-imidazole. The method is simple, specific, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The clear explanation of the rationale behind the chosen parameters and the comprehensive validation protocol ensure the trustworthiness and scientific integrity of the method. Adherence to established guidelines from the USP and ICH further solidifies the authoritative grounding of this analytical procedure.[3][7][10]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Quinoline. 5-chloro-1-methyl-4-nitro-1H-imidazole. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ChemBK. 5-chloro-1-methyl-4-nitro-1H-imidazole. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Chromatography Today. What are the Main Benefits of Reversed Phase HPLC? [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Oxford Academic. Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. [Link]

  • Taylor & Francis Online. Application of Central Composite Design to the Optimization of HPLC Analysis of Nitroimidazoles. [Link]

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Application

Application Notes and Protocols for the Derivatization of 5-Chloro-4-nitro-1H-imidazole in Structure-Activity Relationship Studies

Introduction: The 5-Chloro-4-nitro-1H-imidazole Scaffold - A Privileged Starting Point in Drug Discovery The 5-chloro-4-nitro-1H-imidazole core is a crucial starting material for the synthesis of a diverse range of bioac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Chloro-4-nitro-1H-imidazole Scaffold - A Privileged Starting Point in Drug Discovery

The 5-chloro-4-nitro-1H-imidazole core is a crucial starting material for the synthesis of a diverse range of bioactive molecules. The electron-withdrawing nature of the nitro group and the chloro substituent makes this scaffold highly amenable to various chemical modifications, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents. Nitroimidazoles have a rich history in medicine, with applications as antibacterial, antiprotozoal, and anticancer agents.[1][2] The derivatization of the 5-chloro-4-nitro-1H-imidazole backbone at the N1 and C5 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point for medicinal chemists.

This technical guide provides a comprehensive overview of the key derivatization strategies for 5-chloro-4-nitro-1H-imidazole, complete with detailed experimental protocols and an analysis of the resulting structure-activity relationships. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with the tools to generate libraries of novel compounds for biological screening.

Strategic Derivatization of the 5-Chloro-4-nitro-1H-imidazole Core

The primary sites for derivatization on the 5-chloro-4-nitro-1H-imidazole scaffold are the N1 position of the imidazole ring and the C5 position, which bears the chloro substituent. These two sites offer orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around the core structure.

Part 1: N1-Alkylation - Modulating Lipophilicity and Steric Bulk

N-alkylation of the imidazole ring is a fundamental step in the derivatization of 5-chloro-4-nitro-1H-imidazole. This modification directly impacts the compound's lipophilicity, solubility, and steric profile, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The N-alkylation of unsymmetrical imidazoles can potentially yield two regioisomers. However, in the case of 4-nitroimidazoles, the reaction is often regioselective. The electron-withdrawing nitro group at the C4 position reduces the electron density of the adjacent N3 nitrogen, making the distal N1 nitrogen more nucleophilic and thus more favorable for alkylation.[3] The choice of base and solvent can further influence this selectivity. Generally, the use of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile or DMF provides good yields of the desired N1-alkylated product.

Diagram 1: General Scheme for N1-Alkylation

N_Alkylation Start 5-Chloro-4-nitro-1H-imidazole Product 1-Alkyl-5-chloro-4-nitroimidazole Start->Product N-Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., CH3CN) Reagents->Product

Caption: Workflow for the N1-alkylation of 5-chloro-4-nitro-1H-imidazole.

This protocol is a generalized procedure based on established methods for the N-alkylation of nitroimidazoles.[4]

Materials:

  • 5-Chloro-4-nitro-1H-imidazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-chloro-4-nitro-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add the alkylating agent (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-5-chloro-4-nitroimidazole.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum of 1-methyl-5-chloro-4-nitroimidazole, a singlet corresponding to the methyl protons is expected around 3.74 ppm, and a singlet for the C2-proton of the imidazole ring is expected around 8.01 ppm (in DMSO-d₆).[5]

Part 2: C5-Derivatization - Introducing Structural Diversity

The chloro substituent at the C5 position of the N1-alkylated imidazole serves as a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

The presence of the electron-withdrawing nitro group at the C4 position activates the C5 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the introduction of various nucleophiles, such as amines and thiols, to generate libraries of C5-substituted analogs.

Diagram 2: SₙAr Reaction Pathway

SNAr Start 1-Alkyl-5-chloro-4-nitroimidazole Intermediate Meisenheimer Complex (Intermediate) Start->Intermediate + Nu- Nucleophile Nu-H (e.g., R-NH2, R-SH) Base Nucleophile->Intermediate Product 1-Alkyl-5-(Nu)-4-nitroimidazole Intermediate->Product - Cl-

Caption: General mechanism for SₙAr at the C5 position.

This protocol is a general procedure that can be adapted for various amine nucleophiles.

Materials:

  • 1-Alkyl-5-chloro-4-nitroimidazole

  • Amine (primary or secondary) (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-alkyl-5-chloro-4-nitroimidazole (1.0 equivalent) in DMF or DMSO.

  • Add the amine (1.2 equivalents) followed by the base (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 5-chloro-4-nitro-1H-imidazole derivatization, it allows for the introduction of aryl and heteroaryl moieties at the C5 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid).[6]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-Pd(II)-Cl R-Pd(II)(L)₂-Cl OxAdd->R-Pd(II)-Cl Transmetal Transmetalation R-Pd(II)-Cl->Transmetal R-Pd(II)-R' R-Pd(II)(L)₂-R' Transmetal->R-Pd(II)-R' RedElim Reductive Elimination R-Pd(II)-R'->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R-R' RedElim->Product Substrate 1-Alkyl-5-chloro- 4-nitroimidazole (R-Cl) Substrate->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from a reported procedure for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.

Materials:

  • 1-Methyl-5-chloro-4-nitroimidazole

  • Arylboronic acid (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1.0 equivalent)

  • Water

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 1-methyl-5-chloro-4-nitroimidazole (1.0 equivalent), arylboronic acid (1.2 equivalents), PdCl₂(PPh₃)₂ (0.05 equivalents), K₂CO₃ (2.0 equivalents), and TBAB (1.0 equivalent).

  • Add water to the mixture.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Studies

The systematic derivatization of the 5-chloro-4-nitro-1H-imidazole scaffold allows for the elucidation of key structural features that govern biological activity. Below are some general SAR trends observed for nitroimidazole derivatives.

Antimicrobial Activity
  • N1-Substitution: The nature of the substituent at the N1 position significantly influences antimicrobial activity. Generally, small alkyl groups or functionalized alkyl chains can enhance activity. For some derivatives, increasing the length of the N-alkyl chain has been shown to affect activity, though the optimal length is target-dependent.[7]

  • C5-Substitution: The introduction of various substituents at the C5 position can modulate the antimicrobial spectrum and potency. For example, the introduction of aryl groups via Suzuki coupling has led to compounds with potent activity against Entamoeba histolytica and Giardia intestinalis.[2][7]

Compound N1-Substituent C5-Substituent Target Organism Activity (MIC or IC₅₀) Reference
Metronidazole-CH₂CH₂OH-CH₃ (at C2)Anaerobic bacteria/protozoaVaries[1]
Derivative A-CH₃-PhenylE. histolyticaIC₅₀ = 1.72 µM
Derivative B-CH₃4-FluorophenylE. histolyticaIC₅₀ = 2.15 µM
Derivative C-CH₃3-ChlorophenylE. histolyticaIC₅₀ = 1.47 µM
Compound 11Secnidazole analog2-(2-methoxyphenyl)-1,3,4-oxadiazoleE. coliMIC = 1.56-3.13 µg/mL[2]
Compound 12Secnidazole analog2-(2-methylbenzyl)-1,3,4-oxadiazoleE. coliMIC = 1.56-6.25 µg/mL[2]

Note: The data in this table is illustrative and compiled from various sources on nitroimidazole derivatives. Direct comparison requires standardized testing conditions.

Anticancer Activity
  • N1-Substitution: The length of the N-alkyl chain has been shown to influence cytotoxic activity against cancer cell lines. In one study, increasing the alkyl chain length from methyl to butyl decreased the antitumor activity against A549 lung cancer cells.[7]

  • C5-Substitution: The introduction of electron-withdrawing groups on an aryl ring at the C5 position has been observed to be important for anticancer activity in some series of related heterocyclic compounds.

Compound N1-Substituent Cancer Cell Line Activity (IC₅₀ or LC₅₀) Reference
N-methyl-nitroimidazole-CH₃MDA-MB-231 (Breast)LC₅₀ ≈ 16.7 µM[7]
N-ethyl-nitroimidazole-CH₂CH₃MDA-MB-231 (Breast)LC₅₀ ≈ 18 µM[7]
N-propyl-nitroimidazole-(CH₂)₂CH₃MDA-MB-231 (Breast)LC₅₀ ≈ 25 µM[7]
N-butyl-nitroimidazole-(CH₂)₃CH₃MDA-MB-231 (Breast)LC₅₀ ≈ 26 µM[7]
N-methyl-nitroimidazole-CH₃A549 (Lung)LC₅₀ ≈ 30 µM[7]
N-butyl-nitroimidazole-(CH₂)₃CH₃A549 (Lung)LC₅₀ ≈ 50 µM[7]

Note: The data presented is from a study on N-alkyl-nitroimidazoles and provides a general trend. The specific core structure may differ from 5-chloro-4-nitro-1H-imidazole.

Conclusion

The 5-chloro-4-nitro-1H-imidazole scaffold is a versatile platform for the development of novel therapeutic agents. The synthetic protocols for N1-alkylation and C5-derivatization via SₙAr and Suzuki-Miyaura coupling described in this guide provide a robust framework for generating compound libraries for SAR studies. The preliminary SAR data suggests that modifications at both the N1 and C5 positions have a profound impact on the biological activity of these compounds. Further systematic exploration of the chemical space around this privileged core is warranted to discover new drug candidates with improved potency and selectivity.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Kumar, V., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1844-1850. [Link]

  • de Souza, M. V. N., et al. (2018). Structures of the investigated nitroimidazole derivatives. ResearchGate. [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. [Link]

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Li, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4337-4343. [Link]

  • Google Patents. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

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Method

Application Note &amp; Protocol: A Scalable Synthesis of 5-Chloro-4-nitro-1H-imidazole for Preclinical Drug Development

Abstract This document provides a comprehensive guide for the multi-gram scale-up synthesis of 5-Chloro-4-nitro-1H-imidazole, a critical building block for various nitroimidazole-based therapeutic agents.[1][2] The proto...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 5-Chloro-4-nitro-1H-imidazole, a critical building block for various nitroimidazole-based therapeutic agents.[1][2] The protocols detailed herein are designed for robustness and reproducibility, addressing the common challenges of regioselectivity and safety inherent in the synthesis of energetic nitroaromatic compounds. By establishing a validated, two-step synthetic pathway from commercially available imidazole, this guide aims to equip researchers, chemists, and drug development professionals with the necessary methodology to produce high-purity material suitable for preclinical studies. The causality behind critical process parameters is explained to ensure both scientific integrity and successful implementation.

Introduction and Strategic Rationale

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs for a wide array of infectious diseases and even oncology applications.[2][3][4] 5-Chloro-4-nitro-1H-imidazole, in particular, serves as a key intermediate for creating more complex derivatives, such as the immunosuppressant azathioprine and novel antiparasitic agents.[5][6][7] The progression of such drug candidates from discovery to preclinical trials necessitates a reliable and scalable synthetic route that can consistently deliver high-purity Active Pharmaceutical Ingredient (API) precursors.

The synthetic strategy outlined in this note was selected for its operational simplicity, cost-effectiveness, and scalability. It proceeds via two logical and well-documented stages:

  • Nitration of Imidazole: The synthesis commences with the nitration of imidazole to form the precursor 4-nitroimidazole. This reaction employs a standard mixed-acid (sulfuric and nitric acid) approach, which is a well-understood and industrially viable method for nitrating aromatic heterocycles.[8][9]

  • Regioselective Chlorination: The subsequent chlorination of 4-nitroimidazole presents a regiochemical challenge. This protocol employs a targeted approach to achieve chlorination at the C5 position, yielding the desired 5-Chloro-4-nitro-1H-imidazole.

This pathway avoids the use of highly specialized or cost-prohibitive reagents and has been optimized for safety and efficiency on a larger scale.

Overall Synthetic Workflow

The two-step synthesis is visualized below, outlining the transformation from the starting material to the final product.

G Imidazole Imidazole (Starting Material) Step1 Step 1: Nitration Imidazole->Step1 H₂SO₄, HNO₃ Nitroimidazole 4-Nitroimidazole (Intermediate) Step1->Nitroimidazole Step2 Step 2: Chlorination Nitroimidazole->Step2 Chlorinating Agent FinalProduct 5-Chloro-4-nitro-1H-imidazole (Final Product) Step2->FinalProduct

Caption: High-level overview of the two-step synthesis.

Experimental Protocols

Safety First: The synthesis of nitroaromatic compounds involves highly energetic materials and corrosive acids. All procedures must be conducted in a certified chemical fume hood with appropriate engineering controls.[10][11] Personnel must wear mandatory personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[12] An emergency eyewash and safety shower must be readily accessible.[11]

Protocol 1: Scale-up Synthesis of 4-Nitroimidazole (Intermediate)

This protocol is adapted from established nitration procedures for imidazole.[8][9] The key to a safe and successful scale-up is meticulous temperature control to manage the highly exothermic nature of the reaction.

Materials & Equipment:

  • 1 L, three-neck, round-bottom flask equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.

  • Ice-water bath and a secondary containment unit.

  • Imidazole (e.g., 68.1 g, 1.0 mol).

  • Concentrated Sulfuric Acid (98%) (e.g., 350 mL).

  • Concentrated Nitric Acid (70%) (e.g., 90 mL, approx. 1.2 mol).

  • Crushed ice and water for work-up.

  • Ammonium hydroxide solution (for neutralization).

  • Large beakers and filtration apparatus.

Procedure:

  • Setup: Assemble the reaction flask in the ice-water bath within the fume hood. Ensure the mechanical stirrer provides vigorous agitation.

  • Acid Charge: Carefully charge the flask with concentrated sulfuric acid (350 mL). Begin stirring and cool the acid to below 10 °C.

  • Imidazole Addition: Add imidazole (68.1 g) portion-wise to the cold sulfuric acid. The addition must be slow to keep the internal temperature below 25 °C. This forms the imidazole sulfate salt in situ.[9]

  • Nitrating Mixture Preparation: In a separate beaker, cool the concentrated nitric acid (90 mL).

  • Controlled Nitration: Once the imidazole has fully dissolved and the solution is cooled back to ~5-10 °C, begin the dropwise addition of the cold nitric acid via the dropping funnel. Crucial: Maintain the internal reaction temperature between 55-65 °C.[9] The addition rate should be adjusted to prevent the temperature from exceeding this range. The total addition time may be 2-3 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 60 °C for an additional 2 hours to ensure the reaction goes to completion.[9]

  • Quenching: Prepare a large beaker with a mixture of crushed ice and water (approx. 2 L). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed cautiously.

  • Neutralization & Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add ammonium hydroxide to neutralize the solution to a pH of 7-8. The product, 4-nitroimidazole, will precipitate as a pale yellow solid.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove residual salts. Dry the product under vacuum at 50-60 °C to a constant weight.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up Flask 1L Reaction Flask (Imidazole + H₂SO₄) Stirrer Mechanical Stirrer Flask->Stirrer Cooling Ice Bath Flask->Cooling Quench Pour into Ice/Water Flask->Quench After 2h @ 60°C DroppingFunnel Dropping Funnel (Cold HNO₃) DroppingFunnel->Flask TempControl Thermocouple (Monitor T < 65°C) TempControl->Flask Neutralize Neutralize with NH₄OH (Precipitation) Quench->Neutralize Filter Filter & Wash Solid Neutralize->Filter Dry Vacuum Dry Filter->Dry

Caption: Workflow for the scale-up nitration of imidazole.

Protocol 2: Scale-up Synthesis of 5-Chloro-4-nitro-1H-imidazole

The chlorination of 4-nitroimidazole requires careful control to favor substitution at the C5 position. While various methods exist for chlorinating imidazoles[13][14], this protocol utilizes a common and effective chlorinating agent.

Materials & Equipment:

  • 1 L, three-neck, round-bottom flask with mechanical stirrer, condenser, and thermocouple.

  • Heating mantle.

  • 4-Nitroimidazole (e.g., 56.5 g, 0.5 mol).

  • N-Chlorosuccinimide (NCS) (e.g., 70 g, 0.525 mol, 1.05 eq).

  • Acetonitrile (solvent, e.g., 500 mL).

  • Sodium bicarbonate solution.

  • Ethyl acetate (for extraction).

  • Brine solution.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Rotary evaporator.

Procedure:

  • Charge Reagents: To the reaction flask, add 4-nitroimidazole (56.5 g), N-Chlorosuccinimide (70 g), and acetonitrile (500 mL).

  • Reaction: Begin stirring the suspension and heat the mixture to a gentle reflux (approx. 80-82 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours, indicated by the consumption of the 4-nitroimidazole starting material.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up & Extraction: Dissolve the resulting residue in ethyl acetate (500 mL). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 200 mL) to remove unreacted NCS and succinimide byproduct, followed by water (200 mL), and finally a brine solution (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C.[7][15]

Data Summary and Characterization

Table 1: Key Process Parameters and Expected Results
ParameterStep 1: NitrationStep 2: Chlorination
Scale 1.0 mol (Imidazole)0.5 mol (4-Nitroimidazole)
Key Reagents H₂SO₄, HNO₃N-Chlorosuccinimide (NCS)
Solvent Sulfuric AcidAcetonitrile
Temperature 55 - 65 °C~82 °C (Reflux)
Reaction Time ~4 hours~4-6 hours
Expected Yield 85-92%75-85%
Purity (Crude) >95%>90%
Purity (Final) N/A>99% (after recrystallization)
Table 2: Characterization Data for 5-Chloro-4-nitro-1H-imidazole
PropertyExpected ValueReference
Molecular Formula C₄H₄ClN₃O₂[16][17]
Molecular Weight 161.55 g/mol [17]
Appearance White to off-white crystalline powder[7]
Melting Point 148-150 °C[6]
¹H NMR (DMSO-d₆) δ ~8.0 (s, 1H, C2-H), ~3.7 (s, 3H, N-CH₃)[15]
Purity (HPLC) ≥ 99.0%[15][18]

*Note: The provided ¹H-NMR data from reference[15] is for the N-methylated analog (5-chloro-1-methyl-4-nitroimidazole). For the un-methylated title compound, a single proton signal for C2-H and a broad N-H signal would be expected. Characterization must be performed on the synthesized batch to confirm the structure.

References

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Material Safety Data Sheet - 2-Nitroimidazole, 98%. Cole-Parmer. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. Available at: [Link]

  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]

  • WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • Safety data sheet. CPAChem. Available at: [Link]

  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole. Google Patents.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. Available at: [Link]

  • WO/2005/077913 METHOD FOR PRODUCING 4-NITROIMIDAZOLE COMPOUND. WIPO Patentscope. Available at: [Link]

  • process for production of 2-chloro-4-nitroimidazole derivatives. WIPO Patentscope. Available at: [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Available at: [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. NIH. Available at: [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. the NIST WebBook. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

  • 1-Methyl-5-chloro-4-nitroimidazole. SIELC Technologies. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. NISCAIR. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

  • The Evolving Applications of Nitroimidazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 5-chloro-1-methyl-4-nitro-1H-imidazole. ChemBK. Available at: [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. the NIST WebBook. Available at: [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available at: [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-4-nitro-1H-imidazole

Welcome to the technical support guide for the synthesis of 5-Chloro-4-nitro-1H-imidazole and its derivatives, such as 5-Chloro-1-methyl-4-nitroimidazole. This resource is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-4-nitro-1H-imidazole and its derivatives, such as 5-Chloro-1-methyl-4-nitroimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established literature and field experience to help you troubleshoot common issues and optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis strategy and reaction principles.

Q1: What is the most common and high-yielding synthetic route to 5-Chloro-1-methyl-4-nitroimidazole?

A1: The most prevalent and efficient method is the nitration of a 5-chloro-1-methylimidazole precursor using a mixed acid solution, typically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)[1]. Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile for the nitration of the imidazole ring. With careful control of reaction conditions, this method can achieve yields upwards of 93%[1].

Q2: Why is temperature control so critical during the nitration step?

A2: Temperature control is paramount for two primary reasons. First, the nitration of aromatic heterocycles is a highly exothermic reaction. Uncontrolled temperature increases can lead to the decomposition of nitric acid, producing hazardous nitrogen oxide gases and reducing the concentration of the nitrating agent[1]. Second, elevated temperatures can promote the formation of undesired side products, such as over-nitrated species (e.g., dinitroimidazoles) or degradation of the imidazole ring, which significantly lowers the yield and complicates purification[2][3]. Maintaining a low temperature, especially during the initial addition of reagents, is essential for both safety and selectivity[1][2].

Q3: Are there alternative synthetic strategies to consider?

A3: Yes, an alternative route involves the chlorination of a 4-nitroimidazole precursor[4][5]. This can be achieved using various chlorinating agents. The choice between nitrating a chloro-imidazole or chlorinating a nitro-imidazole often depends on the availability and cost of the starting materials and the desired regioselectivity for other substituents on the imidazole ring. For some derivatives, a multi-step synthesis starting from simpler precursors like aminoacetaldehyde acetal may be employed to build the imidazole ring first, followed by chlorination and nitration[5].

Q4: What are the main safety precautions for this synthesis?

A4: The synthesis involves strong acids and highly reactive intermediates. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, gloves, and a lab coat[6].

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive vapors or nitrogen oxides[6].

  • Handling Strong Acids: Use extreme caution when handling concentrated sulfuric and nitric acids. Add reagents slowly and ensure adequate cooling to manage the exothermic reaction.

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto ice water. This must be done carefully to dissipate heat and avoid splashing[1].

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield can typically be traced to three critical stages: the reaction itself, product extraction, or purification.

  • Inadequate Temperature Control: As discussed in the FAQ, allowing the temperature to rise above the optimal range (e.g., >15°C during addition, or deviating from the specified heating profile) is a primary cause of yield loss due to side reactions[1].

    • Solution: Use an ice/salt bath for initial cooling and ensure slow, portion-wise addition of the starting material to the acid mixture. Monitor the internal temperature continuously with a thermometer.

  • Incomplete Extraction: The product, 5-chloro-1-methyl-4-nitroimidazole, has specific solubility properties. If the incorrect solvent or an insufficient volume is used, a significant amount of product may remain in the aqueous layer.

    • Solution: Chloroform and dichloromethane are effective extraction solvents[1][7]. Perform multiple extractions (e.g., 1 initial, followed by 2 smaller ones) and combine the organic layers to maximize recovery. To verify, you can take a small sample of the aqueous layer after extraction and analyze it via TLC or HPLC to check for residual product.

  • Losses During Purification: The product is typically purified by recrystallization. Using a solvent in which the product is too soluble or using an excessive amount of solvent will result in a low recovery of the crystalline solid.

    • Solution: A common method is to dissolve the crude product in a minimal amount of a solvent like chloroform and then add a non-polar anti-solvent, such as petroleum ether or hexane, to induce precipitation[1]. Cool the mixture to maximize crystal formation before filtration.

Q2: My final product is discolored (e.g., yellow or brown) instead of white. What causes this and how can I improve purity?

A2: Discoloration indicates the presence of impurities, often from residual starting materials or side products formed during the reaction.

  • Cause: The most common cause is the formation of nitrated byproducts or degradation products due to localized overheating or an incorrect stoichiometric ratio of acids[1].

  • Solution:

    • Optimize Reaction: Ensure strict temperature control as detailed above.

    • Washing: During the workup, wash the combined organic extracts with water to remove residual acids.

    • Recrystallization: A careful recrystallization is the most effective way to remove colored impurities. If a single recrystallization is insufficient, consider a second pass or treatment with a small amount of activated carbon (though this may slightly reduce yield).

    • Purity Check: Purity can be confirmed by HPLC analysis and melting point determination. The melting point for 5-chloro-1-methyl-4-nitroimidazole is reported to be in the range of 146-150°C[1].

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: An incomplete reaction can stem from issues with reagent quality or reaction conditions.

  • Reagent Quality: The concentration of the nitric and sulfuric acids is crucial. Using old or improperly stored acids that have absorbed atmospheric moisture can reduce their effectiveness. The nitronium ion formation is highly dependent on the water content.

    • Solution: Use fresh, high-purity acids (e.g., 98% H₂SO₄) for the reaction[1][2].

  • Reaction Time and Temperature: The reaction requires a specific heating profile after the initial addition. For instance, a common procedure involves holding the reaction at 55°C for several hours (e.g., 7 hours) to ensure it proceeds to completion[1].

    • Solution: Adhere strictly to the recommended reaction time and temperature profile from your validated protocol. Monitor the reaction's progress using TLC or HPLC by taking small aliquots over time.

Section 3: Optimized Synthesis Protocol

This protocol is based on a high-yield method reported for the synthesis of 5-Chloro-1-methyl-4-nitroimidazole[1].

Materials and Reagents:

  • 5-Chloro-1-methylimidazole nitric acid salt

  • Concentrated Sulfuric Acid (98.3%)

  • Chloroform (or Dichloromethane)

  • Petroleum Ether (or Hexane)

  • Anhydrous Magnesium Sulfate

  • Deionized Water & Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 25.0 mL of concentrated sulfuric acid (98.3%).

  • Cooling: Cool the flask in an ice/water bath to 0°C.

  • Substrate Addition: Slowly add 19.2 g of 5-chloro-1-methylimidazole nitric acid salt to the sulfuric acid in 6 portions. Maintain constant stirring and ensure the internal temperature does not exceed 15°C during the addition.

  • Reaction Heating: After the addition is complete, allow the mixture to warm to room temperature naturally. Then, slowly heat the mixture to 55°C.

  • Insulation: Maintain the reaction at 55°C for 7 hours, monitoring as needed.

  • Quenching: After the reaction is complete, cool the flask back down and slowly pour the reaction solution into a beaker containing 150 mL of ice water with stirring. Perform this step in a fume hood.

  • Extraction: Transfer the quenched solution to a separatory funnel and extract it with 150 mL of chloroform. Separate the organic layer. Extract the aqueous layer two more times with 40 mL of chloroform each.

  • Washing & Drying: Combine all organic phases and wash them with water. Dry the combined organic phase over anhydrous magnesium sulfate (approx. 6 g).

  • Solvent Removal: Filter off the drying agent and remove most of the chloroform using a rotary evaporator.

  • Crystallization: To the concentrated residue, add 76 mL of petroleum ether to precipitate the product.

  • Isolation & Drying: Cool the mixture to maximize crystallization, then collect the white crystals by suction filtration. Dry the product to obtain the final 5-chloro-1-methyl-4-nitroimidazole. (Expected yield: ~93%, Purity by HPLC: >99%).

Section 4: Key Parameter Optimization Table

ParameterOptimal Range/ConditionEffect on Yield and PurityTroubleshooting & Remarks
Reaction Temperature 0-15°C during addition; 55°C for reaction hold[1]High Temp: Drastically reduces yield, increases impurities and NOx gas formation. Low Temp: May slow down the reaction, requiring longer hold times.This is the most critical parameter to control. Use a calibrated thermometer and an efficient cooling bath.
Reaction Time 2-10 hours (typically 7 hours at 55°C)[1]Too Short: Incomplete conversion, lower yield. Too Long: Potential for product degradation, though less sensitive than temperature.Monitor reaction completion with TLC or HPLC to determine the optimal time for your specific scale.
Acid Concentration >98% for both H₂SO₄ and HNO₃ (or precursor salt)[1][2]Lower concentrations reduce the formation rate of the nitronium ion (NO₂⁺), leading to an incomplete reaction and low yield.Always use fresh, high-purity acids. Avoid introducing moisture into the reaction.
Extraction Solvent Chloroform or Dichloromethane[1][7]These solvents show good partitioning for the product. Using less effective solvents will lead to poor recovery from the aqueous phase.Perform multiple extractions to ensure complete product recovery. Combine all organic layers before drying.
Purification Method Recrystallization from a solvent/anti-solvent pair (e.g., Chloroform/Petroleum Ether)[1]Crucial for achieving high purity. Improper solvent choice or ratio can lead to significant yield loss or poor purification.Use a minimal amount of the "good" solvent to dissolve the crude product before adding the anti-solvent to induce precipitation.

Section 5: Visualized Workflows & Mechanisms

The following diagrams illustrate the key processes for synthesizing and troubleshooting 5-Chloro-4-nitro-1H-imidazole.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Extraction cluster_purification Purification prep1 Charge H₂SO₄ to Reactor prep2 Cool to 0°C prep1->prep2 react1 Add 5-Chloro-1-methylimidazole Nitrate Salt (<15°C) prep2->react1 react2 Heat to 55°C react1->react2 react3 Hold for 7 hours react2->react3 work1 Quench on Ice Water react3->work1 work2 Extract with Chloroform (3x) work1->work2 work3 Combine & Dry Organic Layers work2->work3 purify1 Concentrate Organic Phase work3->purify1 purify2 Precipitate with Petroleum Ether purify1->purify2 purify3 Filter and Dry Product purify2->purify3 final_product final_product purify3->final_product High-Purity Product (Yield >90%)

Caption: High-Level Workflow for the Synthesis of 5-Chloro-1-methyl-4-nitroimidazole.

Troubleshooting_Low_Yield start Low Yield Observed q1 Was internal temperature kept below 15°C during addition and stable at 55°C? start->q1 sol1 Root Cause: Side Reactions / Degradation. Action: Improve cooling efficiency and slow down addition rate. q1->sol1 a1_no q2 Did you perform multiple extractions (e.g., 3x) with a suitable solvent (CHCl₃)? q1->q2 a1_yes a1_yes Yes a1_no No sol2 Root Cause: Incomplete Product Extraction. Action: Increase extraction frequency. Analyze aqueous layer for product. q2->sol2 a2_no q3 Was a minimal amount of solvent used for recrystallization? q2->q3 a2_yes a2_yes Yes a2_no No sol3 Root Cause: Product lost in mother liquor. Action: Reduce solvent volume. Ensure sufficient cooling before filtration. q3->sol3 a3_no end_node Yield Improved q3->end_node a3_yes a3_yes Yes a3_no No

Caption: Troubleshooting Decision Tree for Diagnosing Low Synthesis Yield.

Section 6: References

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 5-Chloro-1-methyl-4-nitroimidazole 98 4897-25-0 - Sigma-Aldrich.

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR.

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro).

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions.

  • Nitroimidazoles: Part XX. Reactions of 2,4-dinitroimidazole with 2-haloethanols, 3-chloropropionitrile & propylene oxide - ResearchGate.

  • 5-Chloro-1-methyl-4-nitroimidazole 98 4897-25-0 - Sigma-Aldrich.

  • process for production of 2-chloro-4-nitroimidazole derivatives - WIPO Patentscope.

  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents.

  • a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-4-nitro-1H-imidazole

Welcome to the technical support center for the synthesis of 5-Chloro-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Chloro-4-nitro-1H-imidazole, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A lower-than-expected yield is a frequent challenge in nitration reactions of heterocyclic compounds. Several factors can contribute to this issue.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction: The nitration may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. Ensure the disappearance of the starting material, 4-chloro-1H-imidazole. If the reaction stalls, a slight increase in reaction time or temperature may be necessary, but proceed with caution to avoid decomposition.

  • Improper Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of byproducts or decomposition of the starting material and product.[2]

    • Solution: Maintain a consistently low temperature (e.g., 0-10 °C), especially during the addition of the nitrating agent. Use an ice bath or a cryo-cooler for effective temperature management. A dark brown or black reaction mixture with gas evolution often indicates decomposition due to excessive temperature.[2]

  • Purity of Starting Materials: Impurities in the 4-chloro-1H-imidazole or the nitrating agent can lead to a variety of side reactions, consuming the reagents and lowering the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the 4-chloro-1H-imidazole if necessary. Use freshly opened or properly stored nitrating agents.

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Solution: A mixture of concentrated nitric acid and sulfuric acid is commonly used for nitrating imidazoles. The concentration of sulfuric acid should be high enough to protonate the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺). For sensitive substrates, milder nitrating agents like nitronium tetrafluoroborate in an organic solvent can be a better alternative.

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete adjust_conditions Adjust Reaction Time/Temperature incomplete->adjust_conditions Yes check_temp Review Temperature Control Log incomplete->check_temp No success Yield Improved adjust_conditions->success temp_issue Temperature Excursion? check_temp->temp_issue improve_cooling Improve Cooling Protocol temp_issue->improve_cooling Yes check_reagents Verify Starting Material Purity temp_issue->check_reagents No improve_cooling->success impure_reagents Impure Reagents? check_reagents->impure_reagents purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes evaluate_nitrating_agent Evaluate Nitrating Agent impure_reagents->evaluate_nitrating_agent No purify_reagents->success agent_issue Suboptimal Agent? evaluate_nitrating_agent->agent_issue change_agent Consider Alternative Nitrating Agent agent_issue->change_agent Yes agent_issue->success No change_agent->success

Issue 2: Presence of Significant Impurities in the Final Product

The formation of isomers and other byproducts is a common side reaction in the nitration of imidazoles.

Potential Impurities and Prevention Strategies:

  • Isomeric Byproducts (4-Chloro-5-nitro-1H-imidazole): The nitration of 4-chloro-1H-imidazole can potentially yield two constitutional isomers: the desired 5-chloro-4-nitro-1H-imidazole and the undesired 4-chloro-5-nitro-1H-imidazole. The distribution of these isomers is influenced by the reaction conditions.

    • Prevention: The regioselectivity of nitration on the imidazole ring is sensitive to the reaction conditions. Generally, nitration in strongly acidic media (like a mixture of nitric and sulfuric acid) favors the formation of the 4-nitro isomer due to the protonation of the imidazole ring. Experiment with different acid ratios and temperatures to optimize the formation of the desired isomer.

  • Di-nitrated Products: Although less common under controlled conditions, excessive nitrating agent or harsh reaction conditions can lead to the formation of di-nitroimidazoles.

    • Prevention: Use a stoichiometric amount of the nitrating agent. Add the nitrating agent dropwise and slowly to the reaction mixture to avoid localized high concentrations.

  • N-Nitroimidazole: The use of certain nitrating systems, such as a mixture of nitric acid and acetic anhydride, can lead to the formation of an N-nitro intermediate.[3] This intermediate can then rearrange to the C-nitro product, but it can also be a persistent impurity.

    • Prevention: Avoid using nitrating agents known to promote N-nitration if this becomes a significant issue. Stick to mixed acid (H₂SO₄/HNO₃) conditions which favor direct C-nitration.

  • Degradation Products: As mentioned, high temperatures can cause the imidazole ring to decompose, leading to a complex mixture of tar-like substances.

    • Prevention: Strict temperature control is paramount.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective method for removing impurities.

  • Column Chromatography: For mixtures of isomers or other closely related impurities, purification by column chromatography on silica gel is often necessary. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Potential Impurity Potential Origin Suggested Analytical Method
4-Chloro-5-nitro-1H-imidazoleIsomeric byproduct of nitrationHPLC, LC-MS, NMR
Di-nitro-chloro-imidazoleOver-nitrationHPLC, LC-MS
N-nitro-4-chloro-imidazoleSide reaction with certain nitrating agentsLC-MS, NMR
Polymeric/Degradation ProductsHigh reaction temperatureVisual (dark tar), Insoluble in common solvents

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the nitration of 4-chloro-1H-imidazole?

A1: The nitration of substituted imidazoles is complex and the regioselectivity depends on the nature of the substituent and the reaction conditions. In strongly acidic media, the imidazole ring is protonated. The chloro group is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of the protonated imidazole ring, the situation is more nuanced. The 4-position is generally favored for nitration in many imidazole systems under these conditions. However, the formation of the 5-nitro isomer is also possible, and the ratio of isomers may need to be determined experimentally.

Q2: What are the best practices for setting up the nitration reaction to maximize safety and yield?

A2:

  • Work in a well-ventilated fume hood. Nitration reactions can produce toxic nitrogen oxides.[4]

  • Use appropriate personal protective equipment (PPE) , including safety goggles, gloves, and a lab coat.

  • Add the nitrating agent slowly and dropwise to the solution of 4-chloro-1H-imidazole in sulfuric acid, while vigorously stirring and maintaining a low temperature.

  • Never add water to the concentrated acid mixture. Always add the acid mixture to water slowly during the workup.

  • Have a quenching agent , such as a solution of sodium bicarbonate or sodium sulfite, readily available to neutralize the reaction in case of an emergency.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of isomers. For 5-chloro-4-nitro-1H-imidazole, you would expect to see distinct signals for the imidazole proton and the N-H proton.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any impurities.[1]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in identifying impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis & Purification start 4-Chloro-1H-imidazole reaction Nitration (HNO3/H2SO4) start->reaction workup Quenching & Extraction reaction->workup crude Crude Product workup->crude hplc HPLC Purity Check crude->hplc nmr NMR Structural Confirmation hplc->nmr Pure purification Purification (Recrystallization/ Chromatography) hplc->purification Impure final_product Pure 5-Chloro-4-nitro-1H-imidazole nmr->final_product purification->nmr

Experimental Protocol: Synthesis of 5-Chloro-4-nitro-1H-imidazole

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-chloro-1H-imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 4-chloro-1H-imidazole to the cold sulfuric acid with stirring. Ensure the temperature does not rise above 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-1H-imidazole over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

References

  • BenchChem.
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google P
  • Fisher Scientific.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Novikov, S. S., Khmel'nitskii, L. I., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 467-470.
  • Suwiński, J., & Wagner, P. (2001). Nitration of imidazoles.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Chloro-4-nitro-1H-imidazole

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 5-Chloro-4-nitro-1H-imidazole. This document offers pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 5-Chloro-4-nitro-1H-imidazole. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification process, ensuring the attainment of high-purity material crucial for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 5-Chloro-4-nitro-1H-imidazole that are relevant to its purification?

A1: Understanding the physicochemical properties of 5-Chloro-4-nitro-1H-imidazole is fundamental to designing an effective purification strategy. Key properties include:

  • Appearance: It is typically a white to brown crystalline powder or solid.[1]

  • Melting Point: The reported melting point is in the range of 148-150 °C.[1][2] A broad or depressed melting point of a purified sample often indicates the presence of impurities.

  • Solubility: It exhibits slight solubility in chloroform and methanol.[1][2] It is generally considered to have limited solubility in water but is more soluble in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.[3] This differential solubility is the cornerstone of purification by recrystallization.

  • Stability: The compound is stable under normal conditions.[4] However, nitro compounds can be sensitive to heat, and excessive temperatures during synthesis or purification can lead to decomposition, often indicated by a dark brown or black coloration and gas evolution.[5]

Q2: What are the common impurities found in crude 5-Chloro-4-nitro-1H-imidazole?

A2: Impurities in the crude product can originate from unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities may include:

  • Starting materials: Residual 5-chloro-1-methylimidazole (if using the methylated form) from an incomplete nitration reaction.[5]

  • Isomers: Positional isomers formed during the nitration step.

  • Decomposition products: Formed if the reaction temperature is not carefully controlled.[5]

  • Residual solvents: Solvents used in the synthesis and initial work-up, such as toluene or chloroform.[6]

Q3: Which analytical techniques are recommended to assess the purity of 5-Chloro-4-nitro-1H-imidazole?

A3: To accurately determine the purity of your sample, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (or a buffer) is often effective.[7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value (148-150 °C) is a good indicator of high purity.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide structural confirmation and detect proton-containing impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired compound.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 5-Chloro-4-nitro-1H-imidazole.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization • Inappropriate solvent choice (compound is too soluble or insoluble).• Cooling the solution too quickly, trapping impurities.• Insufficient washing of the collected crystals.• Perform small-scale solvent screening to find a solvent that dissolves the compound when hot but not when cold.• Allow the solution to cool slowly to room temperature, then further cool in an ice bath.• Wash the crystals with a small amount of cold recrystallization solvent.
Product Discoloration (Yellow to Brown) • Presence of colored impurities from the reaction.• Thermal decomposition during heating.• Consider a pre-purification step with activated carbon to remove colored impurities.• Avoid excessive heating during recrystallization. Use the minimum amount of hot solvent necessary.
Oily Product Instead of Crystals • The melting point of the compound is lower than the boiling point of the solvent.• Presence of impurities that are depressing the melting point.• Choose a lower-boiling point solvent for recrystallization.• Attempt purification by column chromatography to remove the impurities causing the oiling out.
Poor Crystal Formation or Yield • The solution is not sufficiently saturated.• The compound is too soluble in the chosen solvent, even at low temperatures.• Concentrate the solution by evaporating some of the solvent before cooling.• If too soluble, add a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation. For instance, if the compound is dissolved in a polar solvent, slowly add a non-polar solvent until the solution becomes cloudy, then heat to redissolve and cool slowly.[10]

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or a mixture like ethanol/water).

    • The ideal solvent will dissolve the crude material when hot but will have low solubility for the target compound when cold.

  • Dissolution:

    • Place the crude 5-Chloro-4-nitro-1H-imidazole in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • For a compound of moderate polarity like 5-Chloro-4-nitro-1H-imidazole, silica gel is a suitable stationary phase.

    • The mobile phase (eluent) should be a solvent system that provides good separation of the target compound from its impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate) is a common choice. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation and Drying:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under vacuum.

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude 5-Chloro-4-nitro-1H-imidazole Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary Method Analysis Purity Analysis (HPLC, MP) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure Purity > 98% Troubleshoot Troubleshooting Required Analysis->Troubleshoot Purity < 98% Troubleshoot->Recrystallization Re-purify Troubleshoot->Chromatography Re-purify

Caption: A general workflow for the purification of 5-Chloro-4-nitro-1H-imidazole.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Impure Product After Initial Purification Check_Color Is the product discolored? Start->Check_Color Check_Form Is the product oily? Check_Color->Check_Form No Charcoal Treat with Activated Carbon Check_Color->Charcoal Yes Check_Purity Is the purity low by HPLC? Check_Form->Check_Purity No Change_Solvent Change Recrystallization Solvent Check_Form->Change_Solvent Yes Optimize_Cooling Optimize Cooling Rate Check_Purity->Optimize_Cooling Yes Column_Chrom Perform Column Chromatography Check_Purity->Column_Chrom Significant Impurities Optimize_Cooling->Column_Chrom If still impure

Caption: A decision tree for troubleshooting common purification issues.

References

  • Chemical Properties of 1H-Imidazole, 5-chloro-1-methyl-4-nitro- (CAS 4897-25-0) - Cheméo. (n.d.). Retrieved from [Link]

  • 5-chloro-1-methyl-4-nitro-1H-imidazole - ChemBK. (n.d.). Retrieved from [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1-Methyl-5-chloro-4-nitroimidazole - SIELC Technologies. (n.d.). Retrieved from [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole | Solubility of Things. (n.d.). Retrieved from [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). BMC Chemistry. Retrieved from [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.).
  • CAS No : 1391052-79-1| Chemical Name : 5-Chloro-1-methyl-4-nitroimidazole-13C4. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 5-CHLORO-1-METHYL-4-NITRO-1H-IMIDAZOLE | CAS 4897-25-0 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents. (n.d.).
  • Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? | ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting protein purification? - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022, October 14). Retrieved from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Chloro-4-nitro-1H-imidazole

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth troubleshooting and practical solutions for challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth troubleshooting and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 5-Chloro-4-nitro-1H-imidazole. Given the unique electronic and structural properties of this substrate, this document addresses specific issues with detailed explanations and actionable protocols.

Introduction: The Challenge of 5-Chloro-4-nitro-1H-imidazole

5-Chloro-4-nitro-1H-imidazole presents a distinct set of challenges in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the nitro group activates the C-Cl bond towards oxidative addition, which is beneficial.[1][2] However, the presence of the acidic N-H proton and the coordinating ability of the imidazole ring's nitrogen atoms can lead to catalyst inhibition and undesirable side reactions.[3][4] This guide provides a structured approach to navigate these complexities and achieve successful coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common problems.

Question 1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a frequent issue stemming from several factors related to the substrate's reactivity and catalyst stability.

Possible Cause 1: Catalyst Inhibition/Deactivation

  • Explanation: The unprotected N-H group on the imidazole ring is acidic and can react with the base to form an imidazolide anion. Both the neutral imidazole and the resulting anion can coordinate strongly to the palladium center, forming catalytically inactive or off-cycle species that hinder the reaction.[3][4]

  • Suggested Solutions:

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can promote the desired catalytic cycle and minimize inhibition.

    • N-H Protection (If necessary): While often aiming for a direct coupling, protecting the imidazole N-H can be a pragmatic troubleshooting step. Groups like Boc, Trityl, or a simple methyl group can prevent catalyst inhibition. Note that this adds extra steps to your synthesis. A study on the N-methylated analog, 5-chloro-1-methyl-4-nitroimidazole, demonstrated successful Suzuki coupling, highlighting the potential benefit of N-substitution.[6][7]

Possible Cause 2: Inappropriate Base Selection

  • Explanation: The base is crucial for activating the boronic acid for transmetalation.[8][9] For substrates with acidic protons like 5-Chloro-4-nitro-1H-imidazole, a carefully chosen base is essential to avoid deprotonation of the imidazole N-H, which can lead to catalyst inhibition.

  • Suggested Solutions:

    • Weaker, Non-nucleophilic Bases: Start with weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5] These are often effective and less likely to cause side reactions compared to strong bases like hydroxides or alkoxides.

    • Solubility: Ensure the chosen base has some solubility in the reaction medium to be effective.[5][10]

Possible Cause 3: Suboptimal Solvent and Temperature

  • Explanation: The solvent must solubilize all reactants and facilitate the catalytic cycle. Temperature influences reaction kinetics but excessive heat can degrade the catalyst, boronic acid, or the product.[5]

  • Suggested Solutions:

    • Solvent Screening: Common solvents for Suzuki couplings include mixtures of an organic solvent with water (e.g., dioxane/water, THF/water).[8][11] For this substrate, polar aprotic solvents like DMF or dioxane may be beneficial.

    • Temperature Optimization: Screen a temperature range, for example, from 80°C to 110°C.[5][12] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing degradation.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

The formation of byproducts is a common issue in Suzuki couplings, often stemming from reactions of the boronic acid or the starting material.

Possible Cause 1: Protodeboronation

  • Explanation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile.[5][11] It is often promoted by excess water, high temperatures, or harsh basic conditions.

  • Suggested Solutions:

    • Use Anhydrous Conditions: If protodeboronation is suspected, use anhydrous solvents and reagents. Ensure your base is anhydrous.

    • Use Boronic Esters: Pinacol (BPin) or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[5][11]

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some degradation.[12]

Possible Cause 2: Homocoupling of the Boronic Acid

  • Explanation: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[13]

  • Suggested Solutions:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5][11]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[11][12]

Possible Cause 3: Denitration or Other Substrate Degradation

  • Explanation: The nitro group can be sensitive to certain reaction conditions, potentially leading to reduction or displacement, although this is less common under typical Suzuki conditions. The imidazole ring itself can also be susceptible to degradation under harsh conditions.

  • Suggested Solutions:

    • Milder Conditions: Use the lowest effective temperature and a milder base.

    • Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to monitor the reaction. If product formation stalls and starting material is consumed while new, unidentified spots appear, degradation may be occurring.

Experimental Protocols and Methodologies

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol that should be optimized for your specific boronic acid.

Materials:

  • 5-Chloro-4-nitro-1H-imidazole

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, SPhos) (1.1-1.5 times the mol of Pd)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, DMF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 5-Chloro-4-nitro-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).[12]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[11][12]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst and any additional ligand. Then, add the degassed solvent via syringe.[12]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11][12]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][12]

  • Purification: Purify the crude product by flash column chromatography.[12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues.

troubleshooting_workflow start Start: Low/No Conversion check_catalyst Evaluate Catalyst System - Is the ligand appropriate (bulky, e-rich)? - Is the catalyst fresh? start->check_catalyst check_base Assess Base & Solvent - Is the base too strong? - Are reagents soluble? start->check_base check_conditions Review Reaction Conditions - Is the system properly degassed? - Is the temperature optimal? start->check_conditions optimize_catalyst Solution A: Optimize Catalyst 1. Switch to Buchwald/NHC ligand. 2. Use a newer precatalyst. check_catalyst->optimize_catalyst optimize_base_solvent Solution B: Modify Base/Solvent 1. Try K₃PO₄ or K₂CO₃. 2. Screen solvents (Dioxane, DMF). check_base->optimize_base_solvent optimize_conditions Solution C: Refine Conditions 1. Improve degassing procedure. 2. Screen temperature range (80-110°C). check_conditions->optimize_conditions success Successful Coupling optimize_catalyst->success optimize_base_solvent->success optimize_conditions->success side_products Problem: Side Products Observed protodeboronation Is protodeboronation occurring? side_products->protodeboronation homocoupling Is homocoupling significant? side_products->homocoupling solve_protodeboronation Solution D: Minimize Protodeboronation 1. Use anhydrous conditions. 2. Switch to boronic ester (BPin). protodeboronation->solve_protodeboronation solve_homocoupling Solution E: Prevent Homocoupling 1. Ensure rigorous degassing. 2. Maintain inert atmosphere. homocoupling->solve_homocoupling solve_protodeboronation->success solve_homocoupling->success

Caption: Troubleshooting decision tree for Suzuki coupling optimization.

Data Summary: Recommended Starting Conditions

The table below summarizes recommended starting points for key reaction parameters. These are based on literature precedents for challenging heteroaryl chloride couplings and should be used as a foundation for your optimization studies.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Pre-catalysts are often more active and air-stable. Pd₂(dba)₃ is a reliable source of Pd(0).[12][13]
Ligand XPhos or SPhos (2.2-3 mol%)Bulky, electron-rich monophosphine ligands are effective for coupling challenging heteroaryl chlorides and can overcome substrate inhibition.[4][5]
Base K₃PO₄ (2-3 equivalents)A moderately strong, non-nucleophilic base that is effective in many challenging couplings.[4][5]
Solvent Dioxane/H₂O (10:1) or Anhydrous DMFDioxane/water is a common, effective solvent system.[11] Anhydrous DMF can be beneficial if water-related side reactions are an issue.[10]
Temperature 90 - 110 °CBalances reaction rate with the stability of reagents and catalyst.[5][12]
Boronic Acid Arylboronic Acid or Pinacol Ester (1.5 equivalents)Using a slight excess compensates for potential degradation. Pinacol esters offer greater stability against protodeboronation.[5][11][12]
Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to diagnosing issues. The acidic N-H and nitro group of the substrate primarily impact the oxidative addition and the stability of the active Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Rate-limiting step for chlorides inhibition Inhibition Point pd0->inhibition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product ar_x 5-Chloro-4-nitro- 1H-imidazole (Ar-X) ar_x->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation inactive_complex [Pd(0)L₂(Imidazole)] (Inactive Complex) inhibition->inactive_complex Coordination of imidazole N-H or anion

Caption: Suzuki-Miyaura catalytic cycle with potential inhibition point.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. NIH National Library of Medicine. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. ResearchGate. [Link]

  • Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. ResearchGate. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 5-Chloro-4-nitro-1H-imidazole reactions

Welcome to the technical support center for 5-Chloro-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this important intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot low conversion rates and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and stability considerations for 5-Chloro-4-nitro-1H-imidazole?

A: 5-Chloro-1-methyl-4-nitro-1H-imidazole is a white crystalline powder with a melting point of approximately 148-150 °C.[1][2] The molecule's chemistry is dominated by the interplay between the electron-rich imidazole ring, the strongly electron-withdrawing nitro group, and the chloro substituent.[3] The nitro group significantly reduces the electron density of the imidazole ring, which is crucial for its reactivity in subsequent steps.[3]

Stability: The compound is generally stable under normal storage conditions (cool, dry, inert atmosphere).[1][4] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] The nitroimidazole moiety itself can be sensitive to harsh basic or acidic conditions, which may lead to ring-opening or degradation.[5]

Q2: What is the most common synthetic route to prepare 5-Chloro-4-nitro-1H-imidazole derivatives, and what are the primary challenges?

A: The most prevalent method is the nitration of a corresponding 5-chloro-1H-imidazole precursor.[6][7] For instance, 5-chloro-1-methyl-4-nitroimidazole is typically synthesized by nitrating 5-chloro-1-methylimidazole. This is often achieved by first forming the nitrate salt and then reacting it in concentrated sulfuric acid.[6][8]

The primary challenges are:

  • Exothermic Nature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions, decomposition of the material (observed as darkening of the reaction mixture), and the formation of hazardous nitrogen oxide gases.[8]

  • Regioselectivity: While the 4-position is generally favored for nitration in these precursors, suboptimal conditions can potentially lead to the formation of other isomers or di-nitrated byproducts, complicating purification and reducing the yield of the desired product.[9]

  • Purity of Starting Materials: Impurities in the initial 5-chloro-imidazole, such as residual solvents or unreacted starting materials from its own synthesis, can lead to significant side reactions.[8]

Q3: Why is the chloro group at the 5-position considered "active," and how does this influence its use in subsequent reactions?

A: The chloro group at the C5 position is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the adjacent C4 position.[3][5] This electronic pull polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. This makes 5-Chloro-4-nitro-1H-imidazole a valuable building block for introducing various nucleophiles (e.g., thiols, amines) at the 5-position.[10][11]

Part 1: Troubleshooting the Synthesis of 5-Chloro-4-nitro-1H-imidazole (Nitration Reaction)

Low conversion rates during the nitration of 5-chloro-imidazole precursors are a common stumbling block. The following guide addresses the most frequent causes and provides systematic solutions.

Issue 1: Low Yield or Incomplete Conversion

My reaction yield is significantly lower than the literature values, and analysis (TLC/HPLC) shows a large amount of unreacted starting material.

This is often rooted in issues with the reaction conditions or the quality of the reagents.

Troubleshooting Workflow: Low Nitration Yield

G start Low Yield / Incomplete Conversion q1 Was the reaction temperature strictly controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Solution: Maintain low temp (0°C) during addition, then heat gradually to 55-100°C. [2, 6] Reason: Prevents exothermic decomposition. q2 Was the starting material (chloroimidazole nitrate) pure and dry? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Solution: Recrystallize or repurify starting material. Ensure it is fully dry. [4] Reason: Impurities cause side reactions. q3 Was the reaction time sufficient? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Solution: Increase reaction time at the target temperature (e.g., 2-10 hours). [2] Reason: Reaction may be sluggish under your specific conditions. q4 Was the work-up procedure optimized? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Solution: Ensure complete precipitation by pouring into sufficient ice water. [3] Optimize extraction solvent and number of extractions. [2] Reason: Product may be lost due to solubility or inefficient extraction. end_node Consult advanced literature for alternative methods. a4_yes->end_node G cluster_0 Key Factors for High SNAr Conversion Substrate Substrate (5-Chloro-4-nitro-1H-imidazole) Conversion High Conversion Rate Substrate->Conversion Activated by -NO2 group Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Conversion Strong nucleophilicity needed Base Base (e.g., K2CO3, NaH) Base->Nucleophile Deprotonates nucleophile Solvent Solvent (e.g., DMF, DMSO) Solvent->Conversion Aprotic polar solvent stabilizes intermediates

Caption: Key factors influencing SNAr reaction outcomes.

Troubleshooting Guide: Low SNAr Yield
SymptomPotential CauseRecommended Solution & Rationale
Starting material consumed, but multiple spots on TLC/HPLC. Side Reactions / Decomposition: Lower the reaction temperature. The imidazole ring can be sensitive to harsh conditions. [5]Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially with sensitive nucleophiles like thiols.
Reaction stalls; starting material and product present. Insufficient Nucleophilicity: If using a weak nucleophile (e.g., an alcohol or thiol), ensure a strong enough base (e.g., NaH, K₂CO₃) is used to fully deprotonate it, increasing its nucleophilic character. [5]
Reaction is very slow or does not start. Inappropriate Solvent: The solvent is critical for SNAr. Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. These solvents effectively solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity. They also help stabilize the charged Meisenheimer intermediate. [5]
Reaction is very slow or does not start. Poor Leaving Group (less common for chloro-nitroimidazoles): While the chloro group is generally effective here, in extremely challenging cases, synthesizing the fluoro-analogue of the substrate could increase reactivity, as fluoride is a better leaving group in SNAr due to its high electronegativity polarizing the C-F bond. [5]
Reaction is very slow or does not start. Low Temperature: While high temperatures can cause decomposition, SNAr reactions often require thermal energy. Gradually increase the reaction temperature, monitoring carefully for byproduct formation.
Protocol 2: General Procedure for SNAr with a Thiol Nucleophile
  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the thiol nucleophile (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Deprotonation: Cool the mixture to 0 °C and add a base (e.g., sodium hydride, 1.2 equivalents) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate anion.

  • Addition of Substrate: Dissolve 5-Chloro-4-nitro-1H-imidazole (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it into ice water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Analytical Methods for Reaction Monitoring

Effective troubleshooting relies on accurate monitoring of reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of reaction mixtures. [6]A reverse-phase C18 column with a mobile phase like methanol/water or acetonitrile/water with an acid modifier (e.g., phosphoric or formic acid) can effectively separate the non-polar product from the more polar starting materials and byproducts. [12][13][14]* Thin-Layer Chromatography (TLC): A quick and effective qualitative tool for monitoring the disappearance of starting material and the appearance of the product. Use a solvent system that gives good separation (e.g., ethyl acetate/hexanes).

  • Nuclear Magnetic Resonance (¹H-NMR): Essential for structural confirmation of the final product. For 5-chloro-1-methyl-4-nitroimidazole, the characteristic peaks are a singlet for the imidazole proton around 8.0 ppm and a singlet for the N-methyl group around 3.7 ppm (in DMSO-d₆). [6] By systematically addressing these common issues related to synthesis and subsequent reactivity, researchers can significantly improve the conversion rates and overall success of their experiments involving 5-Chloro-4-nitro-1H-imidazole.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • 5-chloro-1-methyl-4-nitro-1H-imidazole. ChemBK.
  • Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitr
  • 4-Nitroimidazole synthesis. ChemicalBook.
  • 5-Chloro-1-methyl-4-nitroimidazole CAS#: 4897-25-0. ChemicalBook.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH.
  • Ornidazole synthesis. ChemicalBook.
  • SAFETY DATA SHEET - 5-Chloro-1-methyl-4-nitroimidazole. Fisher Scientific.
  • Nucleophilic Substitution Reactions. Course Hero.
  • Troubleshooting low yield in Nipamovir synthesis. Benchchem.
  • 5-chloro-1-methyl-4-nitro-1H-imidazole. Quinoline.
  • Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. Benchchem.
  • Ornidazole. Wikipedia.
  • Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.
  • Ornidazole synthetic method.
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Factors affecting nucleophilic substitution reactions finished d. Slideshare.
  • 5-Chloro-1-methyl-4-nitroimidazole 98 4897-25-0. Sigma-Aldrich.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. NIH.
  • Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry.
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC Advances.
  • 5-Chloro-1-methyl-4-nitroimidazole. PubChem.
  • 1-Methyl-5-chloro-4-nitroimidazole. SIELC Technologies.
  • 5-Chloro-1-methyl-4-nitroimidazole-13C4. Toronto Research Chemicals.
  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
  • Method for preparing 2-chloro-4-nitroimidazole.
  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed.
  • Unexpected products and reaction mechanisms of the aqueous chlorin
  • Nitrofuran antibiotics and related compounds used in aqueous chlorination studies.

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Optimization

Technical Support Center: Byproduct Identification in 5-Chloro-4-nitro-1H-imidazole Synthesis

< Audience: Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of byproducts in the synthesis of 5-Chloro...

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of byproducts in the synthesis of 5-Chloro-4-nitro-1H-imidazole using Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured to address common challenges encountered during synthesis and analysis, offering expert insights and actionable protocols.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of 5-Chloro-4-nitro-1H-imidazole is a critical step in the manufacturing of various pharmaceutical intermediates. A common synthetic route involves the nitration of a chloro-imidazole precursor.[1] However, the reaction conditions can lead to the formation of several impurities that may affect the final product's purity, efficacy, and safety.

FAQ 1: What are the most common byproducts I should expect in the synthesis of 5-Chloro-4-nitro-1H-imidazole?

Based on the typical nitration reaction of a substituted imidazole, several byproducts can be anticipated. These often arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials.

Common Byproduct Classes:

  • Isomeric Byproducts: The nitration of the imidazole ring can sometimes lead to the formation of regioisomers. Depending on the starting material, you might observe the formation of other chloro-nitro-imidazole isomers.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the chloro-imidazole precursor in your final product mixture.

  • Over-nitrated or Di-nitro Species: Under harsh nitration conditions, there is a possibility of introducing a second nitro group onto the imidazole ring, leading to dinitro-imidazole byproducts.[2]

  • Dehalogenated Byproducts: In some instances, the chloro group can be substituted, leading to the formation of a nitro-imidazole without the chlorine atom.

  • Degradation Products: The stability of nitroimidazoles can be a concern, and degradation can occur under certain pH and temperature conditions during workup or storage.

Section 2: LC-MS Method Development and Troubleshooting

A robust LC-MS method is paramount for the successful separation and identification of the target compound from its closely related byproducts.

Experimental Workflow for Byproduct Identification

LC-MS Byproduct Identification Workflow cluster_synthesis Synthesis & Sample Prep cluster_lcms LC-MS Analysis cluster_data Data Analysis synthesis Crude Reaction Mixture prep Sample Dilution & Filtration synthesis->prep lc HPLC Separation (C18 Column) prep->lc ms Mass Spectrometry (ESI+/-) lc->ms tic TIC & EIC Analysis ms->tic mass_spec Mass Spectra Interpretation tic->mass_spec id Byproduct Identification mass_spec->id

Caption: A streamlined workflow for identifying synthesis byproducts.

FAQ 2: My chromatogram shows several unexpected peaks. How do I begin to identify them?

A systematic approach is key to deconvoluting a complex chromatogram.

  • Analyze the Mass Spectra: For each unexpected peak, examine the corresponding mass spectrum. Look for the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Propose Elemental Compositions: Based on the accurate mass of the molecular ion, use mass spectrometry software to predict possible elemental compositions. Your predictions should be guided by the elements present in your starting materials and reagents (C, H, N, O, Cl).

  • Look for Isotopic Patterns: The presence of chlorine provides a distinct isotopic signature. A compound with one chlorine atom will exhibit an [M+2] peak that is approximately one-third the intensity of the molecular ion peak. This is a powerful tool for confirming the presence of chlorinated byproducts.

  • Consider Fragmentation Patterns: If you are using tandem mass spectrometry (MS/MS), the fragmentation pattern can provide structural information. For nitroimidazoles, common fragmentations include the loss of the nitro group (NO₂).

FAQ 3: I'm observing poor peak shape (fronting or tailing) for my main compound and impurities. What could be the cause?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

Problem Potential Cause Troubleshooting Steps
Peak Fronting Sample solvent is stronger than the mobile phase; column overload.[3]1. Dilute the sample in the initial mobile phase.[3]2. Reduce the injection volume.
Peak Tailing Secondary interactions with the stationary phase; column degradation.1. Adjust the mobile phase pH.2. Use a high-quality, end-capped C18 column.3. Consider adding a small amount of a competing base to the mobile phase if basic compounds are tailing.
Broad Peaks Large dead volumes in the system; column contamination.[4]1. Check and tighten all fittings.2. Use a guard column to protect the analytical column.[3]3. Flush the column with a strong solvent.
FAQ 4: I'm struggling with co-eluting peaks. How can I improve my chromatographic separation?

Co-elution is a common challenge when dealing with structurally similar byproducts.

Strategies for Improving Resolution:

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient will provide more time for compounds to separate.

  • Mobile Phase Modification:

    • Solvent Choice: Try switching from methanol to acetonitrile (or vice versa) as the organic modifier. These solvents have different selectivities.

    • Additives: The addition of a small percentage of an acid like formic acid can improve the peak shape of ionizable compounds.

  • Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) that offers different retention mechanisms.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency.

Section 3: Advanced Troubleshooting and Byproduct Characterization

Hypothetical Byproduct Formation Pathways

Byproduct Formation Pathways cluster_reaction Nitration Reaction (HNO3/H2SO4) cluster_byproducts Potential Byproducts start 5-Chloro-1H-imidazole (Starting Material) main_product 5-Chloro-4-nitro-1H-imidazole (Desired Product) start->main_product Main Pathway isomer 4-Chloro-5-nitro-1H-imidazole (Isomer) start->isomer Side Reaction dehalogenated 4-Nitro-1H-imidazole (Dehalogenation) start->dehalogenated Side Reaction dinitro 5-Chloro-2,4-dinitro-1H-imidazole (Over-nitration) main_product->dinitro Harsh Conditions

Caption: Potential byproduct formation pathways during nitration.

FAQ 5: My mass spectrometer is showing a high background signal. What are the likely sources of contamination?

A high background can obscure low-level byproduct peaks. Common sources include:

  • Mobile Phase Impurities: Always use LC-MS grade solvents and additives.[3][5] Contaminants in lower-grade solvents can lead to significant background noise.

  • Sample Matrix Effects: Complex sample matrices can cause ion suppression or enhancement.[6] Ensure your sample preparation effectively removes interfering substances.

  • System Contamination: Carryover from previous injections can be a problem.[5] Implement a robust wash protocol for the injector and column between runs. Regularly cleaning the ion source is also crucial.[5]

FAQ 6: I've identified a potential byproduct, but I don't have a reference standard. How can I confirm its identity?

Without a reference standard, confirmation relies on a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which significantly increases confidence in the proposed elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the unknown byproduct can be compared to that of the main compound. Similar fragmentation pathways can suggest a related structure.

  • Isotope Labeling Studies: If feasible, using isotopically labeled starting materials can help trace the origin of atoms in the byproduct, confirming its relationship to the main synthesis pathway.

  • Forced Degradation Studies: Subjecting the main compound to stress conditions (e.g., acid, base, heat, oxidation) can sometimes generate the same byproducts observed in the synthesis, providing further evidence for their identity.

Section 4: Protocols

Protocol 1: General LC-MS Method for 5-Chloro-4-nitro-1H-imidazole and Byproducts

This is a starting point method and should be optimized for your specific instrument and byproducts of interest.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Range: m/z 100-500.

Protocol 2: Sample Preparation
  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Further dilute as necessary to be within the linear range of the detector.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • CHROMacademy. LC-MS Troubleshooting. Retrieved from [Link]

  • PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • Google Patents. (2011). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]

  • NUCLEUS information resources. Confirmation of Nitroimidazoles by ESI – LC/MS. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]

  • AGES. TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. Imidazole-impurities. Retrieved from [Link]

  • ElectronicsAndBooks. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Google Patents. (2019). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • ChemBK. 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Semantic Scholar. (1970). Nitration of imidazoles with various nitrating agents. Retrieved from [Link]

  • Google Patents. (1969). US3487087A - Nitration of imidazoles.
  • Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]

  • Veeprho. 5-Nitro-1-Nitroso-1H-Imidazole. Retrieved from [Link]

  • Nitrosamines Exchange. (2023, May 11). Imidazole is a secondary amine?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Chloro-4-nitro-1H-imidazole and its Derivatives

Welcome to the technical support center for 5-Chloro-4-nitro-1H-imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-nitro-1H-imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compounds and the reliability of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with 5-Chloro-4-nitro-1H-imidazole and its derivatives. Each issue is presented with probable causes and actionable solutions.

Issue 1: The compound has changed color (e.g., from white/off-white to yellow or brown) during storage.
  • Probable Cause 1: Photodegradation. Nitroimidazole derivatives are known to be susceptible to photodegradation, especially when exposed to UV or visible light.[1][2][3] This process can lead to the formation of colored degradation products. The site of photodegradation often involves the nitrogen-containing imidazole ring and the conversion of the nitro group.[2]

  • Solution 1:

    • Protect from Light: Always store 5-Chloro-4-nitro-1H-imidazole and its derivatives in amber-colored vials or containers that block UV light.[2]

    • Work in Low-Light Conditions: When handling the compound, especially in solution, work in a fume hood with the light turned off or under yellow light to minimize exposure.

    • Confirm Degradation: If you suspect photodegradation, you can confirm it using analytical techniques like HPLC, which can separate the parent compound from its degradation products.[4]

  • Probable Cause 2: Thermal Decomposition. Although many nitroimidazoles are stable at room temperature, elevated temperatures can cause thermal decomposition.[5][6] The thermal stability of these compounds can be influenced by the presence of substituents on the imidazole ring.[5] For instance, some nitroimidazole derivatives begin to decompose at temperatures ranging from 212-236°C.[7]

  • Solution 2:

    • Controlled Storage Temperature: Store the compound at the recommended temperature, typically between 2-8°C, and in an inert atmosphere.[8][9][10] Avoid storing it near heat sources.

    • Monitor for Excursions: If you suspect the compound has been exposed to high temperatures, it is best to re-analyze it for purity before use.

Issue 2: Inconsistent results in biological assays.
  • Probable Cause 1: Hydrolytic Degradation in Aqueous Solutions. The stability of 5-Chloro-4-nitro-1H-imidazole and its derivatives can be pH-dependent. Some nitroimidazoles are particularly vulnerable to alkaline hydrolysis.[11] The imidazole moiety in some compounds can be susceptible to base-mediated autoxidation in solution.[12]

  • Solution 1:

    • Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use.

    • Buffer Solutions: If the experiment allows, use buffered solutions to maintain a stable pH. It is advisable to perform a preliminary study to determine the optimal pH for stability.

    • Forced Degradation Study: To understand the compound's stability in your specific assay conditions, consider performing a forced degradation study under acidic, basic, and neutral conditions.[11][13][14]

  • Probable Cause 2: Reaction with Media Components. The compound may be reacting with components in your cell culture media or assay buffer, leading to degradation or the formation of adducts.

  • Solution 2:

    • Analyze Compound in Media: Use HPLC or LC-MS to analyze the stability of your compound in the complete assay media over the time course of your experiment.

    • Simplify the Matrix: If instability is detected, try to identify the reactive component by testing the compound's stability in simpler solutions containing individual media components.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of 5-Chloro-4-nitro-1H-imidazole and its derivatives.

Q1: What are the optimal storage conditions for 5-Chloro-4-nitro-1H-imidazole?

A1: Based on safety data sheets for the related compound 5-chloro-1-methyl-4-nitroimidazole, the recommended storage condition is in an inert atmosphere at 2-8°C.[8][9][10] It is also crucial to protect the compound from light.[2]

Q2: How does the substitution pattern on the imidazole ring affect stability?

A2: The type and position of substituents on the nitroimidazole ring can significantly impact the compound's stability.[15][16] For example, electron-withdrawing or bulky groups can influence the electron density of the ring and the stability of the nitro group, thereby affecting thermal and photochemical stability.[15][16] The photochemical stability of some 5-nitroimidazoles is influenced by substituents at the N1 and C5 positions of the nitroimidazole ring.[2][3]

Q3: What analytical methods are recommended for assessing the stability of these compounds?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for stability testing.[4] It allows for the separation and quantification of the parent compound and its degradation products. When coupled with a mass spectrometer (LC-MS), it can also help in the identification of unknown degradants.[17] UV-Vis spectroscopy can also be a simple and rapid method for analyzing forced degradation, although it may not be able to separate the drug from its degradation products.

Q4: How can I perform a forced degradation study?

A4: A forced degradation or stress study involves intentionally exposing the compound to harsh conditions to accelerate degradation.[11][14] This helps in identifying potential degradation products and understanding the degradation pathways. According to ICH guidelines, typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposing the compound to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature or elevated temperatures.[13]

  • Oxidation: Treating the compound with an oxidizing agent like hydrogen peroxide.[11]

  • Thermal Stress: Heating the solid compound (e.g., at 60°C).[13]

  • Photostability: Exposing the solid or a solution of the compound to UV and visible light.[13]

Data and Protocols

Table 1: Summary of Factors Affecting the Stability of Nitroimidazoles
FactorEffect on StabilityMitigation Strategy
Light (UV/Visible) Can cause photodegradation, leading to discoloration and loss of potency.[1][2]Store in amber vials; work in low-light conditions.
Elevated Temperature Can lead to thermal decomposition.[5][6]Store at recommended cool temperatures (e.g., 2-8°C).[8][9][10]
pH (especially alkaline) Can cause hydrolytic degradation in aqueous solutions.[11]Prepare solutions fresh; use buffered solutions where possible.
Oxidizing Agents Susceptible to oxidative degradation.[11]Avoid contact with strong oxidizing agents.
Substituents The nature and position of substituents can alter the electronic properties and steric hindrance of the molecule, thereby influencing its stability.[15][16]Consider the specific derivative's structure when designing experiments.
Protocol 1: Basic Stability Assessment Using HPLC
  • Standard Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Control: Dilute the stock solution with the assay buffer or solvent to the final working concentration.

    • Heat: Place a sealed vial of the solid compound in an oven at a set temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Then, prepare a solution as for the control.

    • Light: Prepare a solution of the compound and expose it to a light source (e.g., a photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil.

  • HPLC Analysis:

    • Inject the control and stressed samples onto a suitable HPLC system with a C18 column.[4]

    • Use a mobile phase that provides good separation of the parent peak from any new peaks that appear in the stressed samples. A gradient elution might be necessary.

    • Monitor the elution profile using a UV detector at the λmax of the compound.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

Visualizations

Diagram 1: Potential Degradation Pathways for Nitroimidazoles

G cluster_photo Photodegradation (Light Exposure) cluster_hydrolysis Hydrolysis (e.g., Alkaline pH) cluster_oxidation Oxidation (e.g., H₂O₂) Nitroimidazole 5-Chloro-4-nitro-1H-imidazole (Parent Compound) Photolysis_Products Nitrite Ester Intermediates & Oxyl/Nitric Oxide Radicals Nitroimidazole->Photolysis_Products UV/Visible Light Hydrolysis_Products Ring Cleavage or Modification Products Nitroimidazole->Hydrolysis_Products High pH Oxidation_Products Oxidized Imidazole Ring Products Nitroimidazole->Oxidation_Products Oxidizing Agent Colored_Byproducts Colored Degradation Products (e.g., Oxamides) Photolysis_Products->Colored_Byproducts

Caption: Potential degradation pathways for nitroimidazole compounds.

Diagram 2: Experimental Workflow for Stability Testing

G start Receive/Synthesize Compound storage Store under Recommended Conditions (2-8°C, Dark, Inert) start->storage stress Forced Degradation Study (Heat, Light, pH, Oxidation) storage->stress analysis HPLC / LC-MS Analysis stress->analysis data Analyze Data: - Purity - Degradation Products analysis->data decision Is Compound Stable? data->decision proceed Proceed with Experiments decision->proceed Yes remediate Troubleshoot: - Adjust Storage - Re-synthesize decision->remediate No remediate->start

Caption: Workflow for assessing the stability of a new compound.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling. (2019-09-03).
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate.
  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect. RSC Publishing. (2019-06-10).
  • Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. ResearchGate.
  • Kinetic-studies-of-the-photodegradation-of-nitroimidazole-derivatives-in-the-solid-state.pdf. ResearchGate.
  • A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ijprems.
  • Condition used for forced degradation | Download Scientific Diagram. ResearchGate.
  • Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Walsh Medical Media. (2014-07-29).
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • Thermal characterization of antimicrobial drug ornidazole and its compatibility in a solid pharmaceutical product. ResearchGate.
  • (PDF) Thermal stability of metronidazole drug and tablets. ResearchGate.
  • 4897-25-0|5-Chloro-1-methyl-4-nitroimidazole|BLD Pharm. BLD Pharm.
  • 5-Chloro-1-methyl-4-nitroimidazole SDS, 4897-25-0 Safety Data Sheets. ECHEMI.
  • 5-Chloro-1-methyl-4-nitroimidazole 98 4897-25-0. Sigma-Aldrich.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed. (2025-02-14).
  • Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. PubMed.
  • 5-Chloro-1-methyl-4-nitroimidazole CAS#: 4897-25-0. ChemicalBook.

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-4-nitro-1H-imidazole

Welcome to the technical support guide for researchers utilizing 5-chloro-4-nitro-1H-imidazole in cross-coupling reactions. This document provides expert guidance, field-proven protocols, and troubleshooting advice to he...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 5-chloro-4-nitro-1H-imidazole in cross-coupling reactions. This document provides expert guidance, field-proven protocols, and troubleshooting advice to help you navigate the unique challenges presented by this electron-deficient heterocyclic substrate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of 5-chloro-4-nitro-1H-imidazole in palladium-catalyzed cross-coupling reactions.

Q1: What are the main challenges when using 5-chloro-4-nitro-1H-imidazole as a substrate?

The primary challenges stem from its electronic properties. The imidazole ring is electron-rich, but the presence of a strong electron-withdrawing nitro group at the C4 position and a chlorine atom at C5 makes the entire system electron-deficient.[1] This has several consequences:

  • Difficult Oxidative Addition: The C-Cl bond is activated towards nucleophilic attack but can be challenging for the initial oxidative addition step with a Pd(0) catalyst, a crucial first step in most cross-coupling cycles.[2][3]

  • Substrate/Product Instability: The nitro group can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures, potentially leading to decomposition or unwanted side reactions.

  • Potential for Side Reactions: The acidic N-H proton on the imidazole ring can interfere with the catalyst or base, necessitating protection or careful selection of reaction conditions.[4][5]

Q2: Which cross-coupling reaction is most suitable for this substrate?

The Suzuki-Miyaura coupling is the most widely documented and successful method for forming C-C bonds with 5-chloro-4-nitro-1H-imidazole and its derivatives.[6][7] There are established protocols that demonstrate good to excellent yields when coupling with various arylboronic acids.[6][7] Other reactions like Buchwald-Hartwig amination, Sonogashira, and Heck couplings are theoretically possible but may require more extensive optimization due to the substrate's electron-deficient nature.

Q3: How does the 4-nitro group influence catalyst selection for a Suzuki-Miyaura coupling?

The electron-withdrawing nitro group makes the subsequent reductive elimination step of the catalytic cycle more difficult. To overcome this, the catalyst system must be carefully chosen.

  • Palladium Source: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like PdCl₂(PPh₃)₂ are effective.[6][7] For more challenging substrates, Pd₂(dba)₃ can be a reliable source of Pd(0).[3][8]

  • Ligands: While simple triphenylphosphine (PPh₃) has been shown to work,[6][7] more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, which is often beneficial for electron-deficient substrates.[4][9][10]

Q4: Is N-protection of the imidazole required?

It depends on the reaction conditions. While successful couplings have been reported on the related N-methylated substrate, 5-chloro-1-methyl-4-nitroimidazole,[6][7] the free N-H on 5-chloro-4-nitro-1H-imidazole is acidic and can be deprotonated by the base. This can lead to catalyst inhibition or side reactions.[4] For initial screening, using the unprotected substrate with a suitable base like K₂CO₃ or K₃PO₄ is a good starting point.[4][6] If low yields or catalyst deactivation are observed, N-protection (e.g., with a methyl or benzyl group) should be considered.

Q5: What is the role of additives like tetrabutylammonium bromide (TBAB) in these reactions?

Additives like TBAB can significantly enhance the rate and yield of Suzuki reactions, particularly in aqueous media.[6][11] TBAB is known to stabilize the colloidal palladium nanoparticles that can act as the true catalytic species, thereby improving catalyst lifetime and efficiency.[6] It can also facilitate the phase transfer of reactants between aqueous and organic layers.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your cross-coupling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst Activation: Pd(II) precatalyst is not being reduced to the active Pd(0) species.[12] 2. Catalyst Poisoning: The unprotected imidazole N-H or impurities are deactivating the catalyst.[4] 3. Poor Ligand Choice: The ligand is not suitable for activating the electron-deficient C-Cl bond or facilitating reductive elimination.[9]1. Switch Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for easy activation.[4][8] 2. Screen Bases: Use a weaker base like K₃PO₄ or Cs₂CO₃. If issues persist, consider N-protection of the imidazole. 3. Screen Ligands: Move from PPh₃ to more electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos, tBu₃P).[3][4]
Significant Hydrodehalogenation (C-Cl bond replaced by C-H) 1. Catalyst is Too Active: The catalytic system is promoting reduction of the aryl halide over cross-coupling.[13] 2. Protic Impurities: Water or alcohol in the solvent or reagents is acting as a proton source.1. Change Ligand/Base: Use a less electron-rich ligand or a non-alkoxide base (e.g., K₂CO₃, K₃PO₄). 2. Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Use freshly distilled solvents.[14]
Substrate/Product Decomposition 1. Harsh Base: Strong bases (e.g., NaOt-Bu) can promote decomposition of the nitro-imidazole core.[15] 2. High Temperature: The substrate or product may not be stable at elevated temperatures (e.g., >100 °C) for extended periods.1. Use Milder Base: Switch to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][6] 2. Lower Temperature: Screen temperatures between 70-90 °C.[6][16] If a lower temperature is ineffective, a more active catalyst system may be required to compensate.
Formation of Homo-coupled Boronic Acid Byproduct 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid.1. Degas Thoroughly: Degas the reaction solvent and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[14][17] Perform several vacuum/backfill cycles.
Decision Workflow for Troubleshooting

This diagram outlines a logical approach to troubleshooting a failing Suzuki-Miyaura reaction with 5-chloro-4-nitro-1H-imidazole.

G start Reaction Fails (Low Yield / No Product) check_purity Verify Reagent Purity & Anhydrous Conditions start->check_purity check_inert Ensure Rigorous Inert Atmosphere check_purity->check_inert Reagents OK change_base Screen Bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃) check_inert->change_base change_ligand Screen Ligands (PPh₃ → SPhos / XPhos) change_base->change_ligand No Improvement success Reaction Successful change_base->success Improvement change_pd Change Pd Source (PdCl₂(PPh₃)₂ → Pd₂(dba)₃) change_ligand->change_pd No Improvement change_ligand->success Improvement protect_N Consider N-Protection of Imidazole change_pd->protect_N No Improvement change_pd->success Improvement protect_N->success Re-optimize

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a successful synthesis of 5-aryl-1-methyl-4-nitroimidazoles and serves as an excellent starting point.[6][7]

Reagents & Equipment:

  • 5-chloro-1-methyl-4-nitroimidazole (or the unprotected analog) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Solvent: Degassed Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk flask, add 5-chloro-1-methyl-4-nitroimidazole, the arylboronic acid, K₂CO₃, and TBAB.

  • Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Add the catalyst, PdCl₂(PPh₃)₂, to the flask under a positive flow of the inert gas.

  • Add degassed water via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 70-80 °C and stir vigorously.[6]

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Potential Cross-Coupling Reactions: A Starting Point

The following table provides suggested starting conditions for exploring other cross-coupling reactions. These are not validated protocols for this specific substrate but are based on established principles for electron-deficient heteroaryl chlorides.

Reaction Type Suggested Catalyst System Base Solvent Temp (°C) Key Considerations
Buchwald-Hartwig Amination [18]Pd₂(dba)₃ / XPhos or SPhos (2 mol% Pd, 4 mol% L)Cs₂CO₃ or K₃PO₄Toluene or Dioxane100-110Requires strictly anhydrous and anaerobic conditions. The amine nucleophile scope may be limited.[8][15][19]
Sonogashira Coupling [20][21]PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N / PiperidineTHF or DMF25-60Copper co-catalyst is crucial.[22] The terminal alkyne must be deprotonated by the amine base.
Heck Coupling [23][24]Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%)K₂CO₃ or Et₃NDMF or DMAc100-120Requires higher temperatures. Regioselectivity can be an issue with unsymmetrical alkenes.
Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 LPd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-Cl (Substrate) arx->oa_complex ar_boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate base Base (e.g., K₂CO₃) base->ar_boronic boronate->trans_complex center

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Zhang, G., Wang, X., Li, C., & Yin, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43(3). Retrieved from [Link]

  • El-Metwaly, N. M., et al. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Retrieved from [Link]

  • Yang, Y., Niedermann, K., Han, C., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4638–4641. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Synthesis, 56, 3555–3574. Retrieved from [Link]

  • Quinoline. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole 6 using.... Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • Lirias - KU Leuven. (2012). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Nitrobenzimidazole containing Pd(II) catalyzed C-C cross-coupling reactions: The effect of the N-substituent of the benzimidazole structure on catalyst activity. Retrieved from [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019). Retrieved from [Link]

  • Macmillan Group. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Palladium Catalysts from 5-Aryl-4-Nitroimidazole Products

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-4-nitroimidazoles. The use of palladium-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-4-nitroimidazoles. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a powerful and widely adopted strategy for the synthesis of this important class of compounds.[1][2][3] However, the removal of residual palladium to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) presents a significant downstream challenge.[4][5]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with purifying 5-aryl-4-nitroimidazole products from palladium catalysts. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your purification strategies.

Understanding the Challenge: The Role of the Nitroimidazole Scaffold

The purification of 5-aryl-4-nitroimidazoles from palladium residues is often more complex than for other APIs. Two key structural features of the target molecule can contribute to tenacious palladium contamination:

  • Imidazole Coordination: The imidazole moiety, a nitrogen-containing heterocycle, can act as a ligand, coordinating with residual palladium species in the reaction mixture. This interaction can form stable complexes that are difficult to remove using standard purification methods.[6][7]

  • Nitro Group Influence: While less direct, the electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule and its interaction with palladium. Furthermore, certain palladium removal techniques that involve reductive conditions must be carefully considered to avoid unwanted reduction of the nitro group.

This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of palladium from your 5-aryl-4-nitroimidazole products.

Issue 1: High Residual Palladium Levels After Standard Work-up and Filtration
  • Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the acceptable limit (typically <10 ppm for APIs) after aqueous work-up and filtration through celite.[8]

  • Potential Cause 1: Formation of Soluble Palladium Complexes: The imidazole nitrogen of your product may be coordinating with palladium, forming soluble complexes that pass through standard filtration media.[6][7]

  • Solution 1: Disrupting Imidazole-Palladium Coordination:

    • Acid Wash: A mild acidic wash (e.g., dilute HCl or acetic acid) during the aqueous work-up can protonate the imidazole nitrogen, disrupting its ability to coordinate with palladium. This can facilitate the precipitation of palladium species, which can then be removed by filtration.

    • Competing Ligand: The addition of a competing, non-interfering ligand can displace your product from the palladium coordination sphere.

  • Potential Cause 2: Colloidal Palladium Formation: In some cases, palladium can form fine colloidal particles that are difficult to remove by simple filtration.[9]

  • Solution 2: Flocculation and Filtration:

    • Solvent Swap: Changing the solvent polarity can sometimes induce the agglomeration of colloidal palladium, allowing for more effective filtration.

    • Activated Carbon Treatment: Activated carbon can adsorb colloidal palladium, facilitating its removal.[10] However, careful optimization is required to avoid product loss (see Issue 2).

Issue 2: Significant Product Loss During Scavenging
  • Symptom: A substantial decrease in the yield of your 5-aryl-4-nitroimidazole product after treatment with a palladium scavenger (e.g., functionalized silica, activated carbon).

  • Potential Cause 1: Non-specific Adsorption to the Scavenger: The scavenger may not be selective enough and can adsorb your product in addition to the palladium. This is a known issue with activated carbon.[10]

  • Solution 1: Scavenger Screening and Optimization:

    • Scavenger Selection: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify one with high affinity for palladium but low affinity for your product.[8][11] Thiol-based scavengers are often effective for palladium.[8]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

    • Solvent Effects: The choice of solvent can influence the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

  • Potential Cause 2: Co-precipitation of Product with Palladium-Scavenger Complex: The complex formed between the scavenger and palladium may be insoluble and precipitate out of solution, physically trapping your product.

  • Solution 2: Optimize Scavenging Conditions:

    • Temperature and Time: Vary the temperature and stirring time of the scavenging step. Sometimes, shorter times or lower temperatures can be effective for palladium removal without causing significant product loss.

    • Stirring: Ensure efficient stirring to maintain a good suspension of the scavenger and prevent localized high concentrations that could lead to co-precipitation.

Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Symptom: The efficiency of your palladium removal protocol varies significantly between different batches of the same reaction.

  • Potential Cause 1: Variability in the Final State of the Palladium Catalyst: The exact nature of the residual palladium species (e.g., oxidation state, ligand sphere) can vary depending on subtle changes in reaction conditions (e.g., reaction time, temperature, reagent quality). Different palladium species may have different affinities for your chosen removal method.

  • Solution 1: Standardize Reaction and Quenching Procedures:

    • Consistent Reaction Monitoring: Ensure that each reaction is run to the same level of completion.

    • Standardized Quench: Implement a consistent quenching procedure at the end of the reaction. This can help to bring the palladium to a more consistent state before purification.

  • Potential Cause 2: Inconsistent Scavenger Quality or Handling: The activity of solid-supported scavengers can be affected by storage conditions and handling.

  • Solution 2: Proper Scavenger Management:

    • Storage: Store scavengers according to the manufacturer's recommendations.

    • Pre-treatment: Some scavengers may require pre-treatment (e.g., washing with the reaction solvent) to ensure optimal performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from my 5-aryl-4-nitroimidazole product?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium, such as functionalized silica gels (e.g., thiol or thiourea-based) or activated carbon.[8][10]

  • Crystallization: Purifying your product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor.

  • Extraction: Liquid-liquid extraction with an aqueous phase containing a chelating agent can be used to pull palladium out of the organic phase containing your product.[9]

  • Filtration: While often insufficient on its own for removing soluble palladium, filtration through a pad of celite is a crucial first step to remove heterogeneous palladium catalysts (like Pd/C) or any precipitated palladium metal.[9]

Q2: How do I choose the best palladium removal method for my specific 5-aryl-4-nitroimidazole?

A2: The optimal method will depend on several factors:

  • Product Solubility and Stability: Your product must be soluble in the solvent used for scavenging and stable under the conditions of the chosen method.

  • Form of Palladium Residue: Determine if the palladium is in a soluble or insoluble form.

  • Scale of the Reaction: Some methods, like chromatography, are less practical for large-scale production.

  • Cost and Time Constraints: Consider the cost of scavengers and the time required for different purification methods.

A decision-making workflow is provided below to guide your selection process.

Q3: Can I use activated carbon for palladium removal? What are the potential drawbacks?

A3: Yes, activated carbon is a cost-effective option for palladium removal.[10] However, it often exhibits low selectivity and can adsorb your desired product, leading to significant yield loss.[10] Its efficiency can also be lower compared to specialized, functionalized scavengers.

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are solid materials, typically silica gel or polymer resins, that have been functionalized with chemical groups that have a high affinity for specific metals.[8][11] For palladium, these functional groups are often sulfur-containing ligands like thiols or thioureas. When the scavenger is added to the reaction mixture, the functional groups chelate with the palladium, forming a stable, insoluble complex that can be easily removed by filtration.[10]

Q5: How can I quantify the amount of residual palladium in my final product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace levels of elemental impurities like palladium in pharmaceutical samples.

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol is a good starting point for the efficient and selective removal of palladium from 5-aryl-4-nitroimidazole products.

Materials:

  • Crude 5-aryl-4-nitroimidazole product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Toluene)

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)[8]

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined experimentally. In some cases, gentle heating (40-50 °C) can improve efficiency, but monitor for any potential degradation of your product or unwanted side reactions with the nitro group.

  • Filtration: Filter the mixture through a pad of filter paper to remove the silica scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Drying and Concentration: Combine the filtrate and the washings. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol provides a cost-effective alternative, but requires careful optimization to minimize product loss.

Materials:

  • Crude 5-aryl-4-nitroimidazole product

  • Activated Carbon (e.g., Darco KB-B)

  • Suitable organic solvent (e.g., Toluene, THF)

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. Start with a low loading (e.g., 5-10% w/w relative to the crude product) and optimize as needed.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours. Monitor both palladium removal and product concentration in the solution over time to find the optimal conditions.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Celite is crucial here to prevent fine carbon particles from passing through the filter.

  • Washing: Wash the filter cake thoroughly with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the yield and residual palladium content of the purified product.

Visualization of Experimental Workflow

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy for your 5-aryl-4-nitroimidazole product.

Palladium_Removal_Workflow start Crude 5-Aryl-4-Nitroimidazole Product (Post-Workup) filter_celite Filter through Celite start->filter_celite icpms_analysis1 ICP-MS Analysis filter_celite->icpms_analysis1 scavenger_screen Screen Scavengers (Thiol, Thiourea, Amine) icpms_analysis1->scavenger_screen Pd > 10 ppm final_product Purified Product (Pd < 10 ppm) icpms_analysis1->final_product Pd < 10 ppm optimize_scavenger Optimize Scavenger (Loading, Time, Temp) scavenger_screen->optimize_scavenger Identify Best Scavenger activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon If Scavengers Cause Product Loss optimize_scavenger->icpms_analysis1 fail Re-evaluate Strategy optimize_scavenger->fail High Product Loss optimize_carbon Optimize Carbon (Loading, Time, Temp) activated_carbon->optimize_carbon optimize_carbon->icpms_analysis1 optimize_carbon->fail High Product Loss crystallization Crystallization crystallization->icpms_analysis1 fail->crystallization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 5-Chloro-4-nitro-1H-imidazole Derivatives and Metronidazole

A Technical Guide for Drug Development Professionals Introduction: The Enduring Relevance of Nitroimidazoles The imidazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous biologically crucial m...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Enduring Relevance of Nitroimidazoles

The imidazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous biologically crucial molecules.[1] Its 5-nitroimidazole subclass has yielded some of the most important drugs for treating anaerobic and protozoal infections, with metronidazole being the quintessential example.[2][3] For decades, metronidazole has been the 'gold standard' for treating infections caused by anaerobic bacteria and various protozoans.[4] However, the rise of microbial resistance and the need for agents with improved or varied activity profiles necessitates the exploration of novel derivatives.[2][5]

This guide focuses on a specific, less-explored class: 5-chloro-4-nitro-1H-imidazole derivatives. By substituting the hydrogen at the 5-position of the nitroimidazole ring with a chlorine atom, the electronic and steric properties of the molecule are altered. This guide will synthesize available data to compare the antimicrobial and cytotoxic potential of these derivatives to metronidazole, providing a clear rationale for their continued investigation.

Mechanism of Action: A Tale of Reductive Activation

The biological activity of nitroimidazoles is contingent upon the chemical reduction of their nitro group, a process that occurs preferentially under the low-oxygen conditions characteristic of anaerobic organisms or hypoxic tumor microenvironments.[2][6]

Metronidazole: The Established Paradigm

Metronidazole is a prodrug, meaning it is inactive until metabolized within the target cell.[7][8] Its mechanism unfolds in a series of critical steps:

  • Cellular Uptake: The small, uncharged molecule passively diffuses into the microbial cell.[]

  • Reductive Activation: In anaerobic bacteria and protozoa, low-redox-potential proteins, such as pyruvate-ferredoxin oxidoreductase (PFOR), donate an electron to metronidazole's nitro group.[8][]

  • Radical Formation: This one-electron transfer creates a highly reactive nitroso radical anion.[7][8]

  • DNA Damage: This short-lived radical directly interacts with microbial DNA, causing a loss of helical structure and strand breaks, which inhibits nucleic acid synthesis and ultimately leads to apoptotic cell death.[7][][10]

This activation pathway is highly specific to anaerobic environments because the presence of oxygen will readily re-oxidize the radical anion back to its inactive prodrug form in a "futile cycle," sparing aerobic host cells.[5]

DOT Script for Metronidazole's Reductive Activation Pathway

Metronidazole_Inactive Metronidazole (Prodrug) Metronidazole_Active Nitro Radical Anion (Cytotoxic) Metronidazole_Inactive->Metronidazole_Active e⁻ Reduction Metronidazole_Active->Metronidazole_Inactive Re-oxidation DNA Microbial DNA Metronidazole_Active->DNA Interacts with DNA_Damaged Damaged DNA (Strand Breaks) DNA->DNA_Damaged Induces Damage CellDeath Cell Death DNA_Damaged->CellDeath Leads to PFOR Anaerobic Enzymes (e.g., PFOR) PFOR->Metronidazole_Active Oxygen Oxygen (O2) Oxygen->Metronidazole_Active

Metronidazole_Inactive Metronidazole (Prodrug) Metronidazole_Active Nitro Radical Anion (Cytotoxic) Metronidazole_Inactive->Metronidazole_Active e⁻ Reduction Metronidazole_Active->Metronidazole_Inactive Re-oxidation DNA Microbial DNA Metronidazole_Active->DNA Interacts with DNA_Damaged Damaged DNA (Strand Breaks) DNA->DNA_Damaged Induces Damage CellDeath Cell Death DNA_Damaged->CellDeath Leads to PFOR Anaerobic Enzymes (e.g., PFOR) PFOR->Metronidazole_Active Oxygen Oxygen (O2) Oxygen->Metronidazole_Active

Caption: Reductive activation pathway of Metronidazole.

5-Chloro-4-nitro-1H-imidazole Derivatives: A Postulated Mechanism

The fundamental mechanism of action for 5-chloro-4-nitro-1H-imidazole derivatives is presumed to be analogous to that of metronidazole, hinging on the reductive activation of the 4-nitro group.[11] However, the introduction of a chlorine atom at the C5 position can significantly modulate the molecule's physicochemical properties, potentially influencing:

  • Redox Potential: The electron-withdrawing nature of chlorine may alter the ease with which the nitro group is reduced, potentially affecting its activation rate and spectrum of activity.

  • Cellular Uptake: Changes in lipophilicity and molecular size could impact the rate of diffusion across microbial membranes.

  • Target Interaction: The altered electronic distribution and steric profile might influence the interaction of the activated radical with DNA or other intracellular targets.

Comparative Biological Activity: A Data-Driven Assessment

The true measure of these derivatives lies in their performance in quantitative biological assays. Below, we synthesize available data comparing their activity against that of metronidazole.

Antiparasitic Activity

Research into 5-aryl-1-methyl-4-nitroimidazoles, synthesized from a 5-chloro-1-methyl-4-nitroimidazole precursor, has shown remarkable potency against key protozoan parasites.[12]

CompoundTarget OrganismIC50 (µM/mL)Reference
Metronidazole (Standard) Entamoeba histolytica~2.94[12]
Metronidazole (Standard) Giardia intestinalis~2.94[12]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) Entamoeba histolytica1.47 [12]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) Giardia intestinalis1.47 [12]
Other 5-aryl-1-methyl-4-nitroimidazole derivatives (5a-e) E. histolytica & G. intestinalis1.72 - 4.43[12]

Key Insight: The derivative 5f exhibited a twofold increase in potency against both E. histolytica and G. intestinalis compared to metronidazole.[12] Crucially, this enhanced activity was not associated with an increase in cytotoxicity against mammalian cells, highlighting a potentially improved therapeutic window.[12]

Antibacterial and Antifungal Activity

While specific MIC data for 5-chloro-4-nitro-1H-imidazole itself is limited in direct comparison studies, broader research on related nitroimidazole derivatives provides a predictive framework. For instance, nitroimidazole derivatives incorporating a 1,3,4-oxadiazole scaffold have demonstrated potent antibacterial activity, with some compounds showing MIC values between 1.56-6.25 µg/mL against strains like E. coli and S. aureus.[13] Other studies on 5-nitroimidazole derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria.[14]

Metronidazole's spectrum is largely restricted to obligate anaerobes like Bacteroides fragilis and Clostridium species, and it has no clinically relevant activity against aerobic or facultative anaerobic bacteria.[8][15] The exploration of new derivatives is partly driven by the goal of broadening this spectrum or enhancing potency against existing targets.

Anticancer and Cytotoxic Activity

The hypoxic microenvironment of solid tumors provides a rationale for investigating nitroimidazoles as potential anticancer agents. Imidazole derivatives have been shown to exert anticancer activity through various mechanisms, including the inhibition of kinases like B-Raf and antiangiogenic effects.[16]

Studies on various azole derivatives have evaluated their cytotoxicity against human cancer cell lines, such as the HepG2 liver cancer line.[17] While some derivatives show promising IC50 values, others demonstrate less cytotoxicity than standard antifungal agents, suggesting a favorable safety profile for antimicrobial applications.[17] For example, one study found that a novel N-1 arylidene amino imidazole-2-thione derivative was highly potent against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with IC50 values under 5 µM.[16] This indicates that the core imidazole scaffold, when appropriately substituted, has significant potential for cytotoxic applications. The cytotoxic profile of 5-chloro-4-nitro-1H-imidazole derivatives remains an area requiring more extensive investigation.

Experimental Methodologies: The Foundation of Comparative Data

The reliability of the comparative data presented rests on standardized, reproducible experimental protocols. Below are the detailed methodologies for the key assays used to evaluate these compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

DOT Script for Broth Microdilution Workflow

start Start prep_compound Prepare Stock Solution of Test Compound in DMSO start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute inoculate Inoculate All Wells (Except Sterility Control) serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) - Standard Drug (Metronidazole) inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h under appropriate O2 conditions) inoculate->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

start Start prep_compound Prepare Stock Solution of Test Compound in DMSO start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute inoculate Inoculate All Wells (Except Sterility Control) serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) - Standard Drug (Metronidazole) inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h under appropriate O2 conditions) inoculate->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The test compound is serially diluted (typically 2-fold) across the wells of the plate using an appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well (except the sterility control) is inoculated with the microbial suspension.

  • Controls: A positive control (microbes, no drug) and a negative/sterility control (medium, no microbes) are included. A well with a standard drug like metronidazole is also run in parallel.

  • Incubation: The plate is incubated under conditions optimal for the microbe's growth (e.g., 37°C for 18-24 hours). For anaerobic bacteria, incubation must occur in an anaerobic chamber.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded into a 96-well plate at a density of ~1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

  • Analysis: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence, though preliminary, strongly suggests that 5-chloro-4-nitro-1H-imidazole derivatives are a promising class of compounds that warrant further investigation. Specific derivatives have demonstrated superior antiparasitic activity compared to metronidazole without a corresponding increase in cytotoxicity, indicating a potentially enhanced therapeutic index.[12]

DOT Script for Comparative Logic Diagram

Metronidazole Metronidazole (5-Nitroimidazole) Nitro_Group Core Feature: Reducible Nitro Group Metronidazole->Nitro_Group Met_Sub Substituents: - Methyl at C2 - Hydroxyethyl at N1 Metronidazole->Met_Sub Derivative 5-Chloro-4-nitro-1H-imidazole Derivatives Derivative->Nitro_Group Deriv_Sub Key Substituent: - Chloro at C5 (Electron Withdrawing) Derivative->Deriv_Sub Met_Activity Known Activity: - Strong vs. Anaerobes - Strong vs. Protozoa - Resistance is an issue Met_Sub->Met_Activity Influences Deriv_Activity Potential Activity: - Potentially Broader Spectrum? - Enhanced Potency? - Overcome Resistance? - Altered Cytotoxicity? Deriv_Sub->Deriv_Activity Hypothesized to Influence

Metronidazole Metronidazole (5-Nitroimidazole) Nitro_Group Core Feature: Reducible Nitro Group Metronidazole->Nitro_Group Met_Sub Substituents: - Methyl at C2 - Hydroxyethyl at N1 Metronidazole->Met_Sub Derivative 5-Chloro-4-nitro-1H-imidazole Derivatives Derivative->Nitro_Group Deriv_Sub Key Substituent: - Chloro at C5 (Electron Withdrawing) Derivative->Deriv_Sub Met_Activity Known Activity: - Strong vs. Anaerobes - Strong vs. Protozoa - Resistance is an issue Met_Sub->Met_Activity Influences Deriv_Activity Potential Activity: - Potentially Broader Spectrum? - Enhanced Potency? - Overcome Resistance? - Altered Cytotoxicity? Deriv_Sub->Deriv_Activity Hypothesized to Influence

Sources

Comparative

The Halogen Dance: A Comparative Guide to the Reactivity of 5-Chloro-4-nitro-1H-imidazole and its Analogs in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the nitroimidazole core is of paramount importance,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the nitroimidazole core is of paramount importance, serving as a key building block in a variety of therapeutic agents. The strategic placement of a halogen atom on this scaffold opens a gateway for diverse chemical modifications, primarily through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of 5-Chloro-4-nitro-1H-imidazole with its other halogenated counterparts, offering a blend of theoretical insights and practical experimental guidance.

The Activated System: Why Halogenated 4-Nitroimidazoles are Primed for Nucleophilic Attack

The imidazole ring, while aromatic, is inherently electron-rich. However, the introduction of a strongly electron-withdrawing nitro group (-NO₂) at the 4-position dramatically alters the electronic landscape of the molecule. This group powerfully depletes the electron density of the imidazole ring, rendering the carbon atoms susceptible to attack by nucleophiles. When a halogen atom is present at the adjacent 5-position, it serves as a competent leaving group, setting the stage for SNAr reactions. This combination of an activating group (-NO₂) and a leaving group (halogen) makes 4-nitro-5-haloimidazoles highly valuable synthetic intermediates.

The generally accepted mechanism for SNAr in this system is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with the nitro group playing a crucial role in its stabilization. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on 4-nitro-5-haloimidazoles.

The Halogen Effect: A Comparative Analysis of Reactivity

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is key to lowering the activation energy of this step. Halogens exert two opposing electronic effects: a withdrawing inductive effect (-I) and a donating resonance effect (+R). For halogens, the inductive effect is generally more significant.

The reactivity order in SNAr is typically F > Cl > Br > I . This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The rationale for this reactivity order in SNAr is as follows:

  • Fluorine: Being the most electronegative halogen, fluorine exerts the strongest inductive electron-withdrawing effect. This potent -I effect significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step and accelerating the reaction. The carbon-fluorine bond is strong, making fluoride a poor leaving group in the second step, but since the first step is rate-determining, the overall reaction is fastest with fluorine.

  • Chlorine, Bromine, and Iodine: As we move down the halogen group, the electronegativity and the inductive effect decrease. Consequently, the stabilization of the Meisenheimer complex is less pronounced, leading to a slower reaction rate. While the leaving group ability increases from chlorine to iodine due to weaker carbon-halogen bonds, this factor is less critical as the elimination step is typically fast.

Expected Relative Reactivity of 5-Halo-4-nitroimidazoles in SNAr
Halogen (X) at C5ElectronegativityKey Electronic EffectExpected Relative Reactivity
F 3.98Strong -IHighest
Cl 3.16Moderate -IHigh
Br 2.96Weaker -IModerate
I 2.66Weakest -ILowest

This table represents the theoretically predicted reactivity trend based on established SNAr mechanisms. Specific reaction rates will also be influenced by the nucleophile, solvent, and reaction conditions.

Experimental Protocol: A Practical Example of SNAr with 5-Chloro-1-methyl-4-nitroimidazole

While the primary focus of this guide is the comparison of halogen reactivity in SNAr, it is instructive to consider a related synthetic application. The following protocol details a Suzuki-Miyaura coupling reaction with 5-chloro-1-methyl-4-nitroimidazole, a versatile method for forming carbon-carbon bonds. This reaction, though not a direct SNAr with a simple nucleophile, proceeds via a catalytic cycle that is initiated by the reactivity of the C-Cl bond.

Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

This procedure is adapted from Saadeh, H. A., et al. (2009). Molecules, 14(8), 2758-2767.[1]

Objective: To synthesize 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole and an arylboronic acid.

Materials:

  • 5-Chloro-1-methyl-4-nitroimidazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Chloroform-methanol (95:5 v/v) elution solvent

Procedure:

  • To a round-bottom flask, add 5-chloro-1-methyl-4-nitroimidazole (1.0 eq), the desired arylboronic acid (1.0 eq), powdered potassium carbonate (2.5 eq), and tetrabutylammonium bromide (1.0 eq).

  • Add dichlorobis(triphenylphosphine)palladium(II) (3 mol%).

  • Add deionized water (approx. 0.75 mL per mmol of the starting imidazole).

  • Heat the reaction mixture with stirring at 75-80 °C for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a chloroform-methanol (95:5 v/v) mixture as the eluent to afford the pure 5-aryl-1-methyl-4-nitroimidazole.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine: - 5-Chloro-1-methyl-4-nitroimidazole - Arylboronic acid - K₂CO₃ - TBAB - Pd(PPh₃)₂Cl₂ - Water Heat Heat at 75-80 °C (5-8 hours) Reactants->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction complete Extract Pour into water Extract with CH₂Cl₂ Cool->Extract Dry Dry organic phase (Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Chromatography Column Chromatography (Silica gel, CHCl₃/MeOH) Evaporate->Chromatography Product Pure 5-Aryl-1-methyl-4-nitroimidazole Chromatography->Product

Caption: Experimental workflow for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.

Conclusion

5-Chloro-4-nitro-1H-imidazole is a versatile and reactive intermediate in organic synthesis, particularly for the preparation of novel therapeutic agents. Its reactivity in nucleophilic aromatic substitution is governed by the strong activating effect of the 4-nitro group. When compared to its halogenated analogs, the reactivity is expected to follow the order F > Cl > Br > I, a trend dictated by the electronegativity of the halogen and its ability to stabilize the rate-determining Meisenheimer intermediate. While direct quantitative comparisons are sparse, this fundamental understanding allows chemists to make informed decisions in designing synthetic routes. The provided experimental protocol for a Suzuki coupling reaction exemplifies the utility of these halogenated nitroimidazoles in constructing complex molecular architectures. As the demand for new pharmaceuticals continues to grow, a deep understanding of the reactivity of such fundamental building blocks remains a critical asset for the scientific community.

References

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. Available from: [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of Synthesized 5-Aryl-1-Methyl-4-Nitroimidazoles by NMR Spectroscopy

Introduction: The Synthetic Challenge and The Need for Unambiguous Validation 5-Aryl-1-methyl-4-nitroimidazoles represent a class of heterocyclic compounds with significant therapeutic potential, particularly as antipara...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and The Need for Unambiguous Validation

5-Aryl-1-methyl-4-nitroimidazoles represent a class of heterocyclic compounds with significant therapeutic potential, particularly as antiparasitic agents.[1][2][3][4][5] Their synthesis, often achieved through methods like the Suzuki coupling of a halogenated 1-methyl-4-nitroimidazole with an arylboronic acid, is generally efficient.[1][3] However, a critical challenge in their synthesis and development is the potential for isomeric impurities. The primary concern is the inadvertent formation of the corresponding 5-nitro isomer (1-methyl-5-nitro-4-arylimidazole).

Given that biological activity is exquisitely dependent on molecular structure, distinguishing between these regioisomers is not merely an academic exercise—it is a prerequisite for reliable structure-activity relationship (SAR) studies and further drug development.[6] While techniques like mass spectrometry can confirm the elemental composition, it cannot definitively differentiate between these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, however, stands out as the most powerful and definitive tool for unambiguous structure elucidation in solution.[7][8]

This guide provides a comprehensive comparison of NMR techniques, detailing a systematic, self-validating workflow designed for researchers and drug development professionals to confidently confirm the structure of their synthesized 5-aryl-1-methyl-4-nitroimidazoles.

The Isomeric Question: Why 1D NMR Alone is Insufficient

An initial analysis using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy is a fundamental first step in characterizing any newly synthesized compound.[9][10] It provides a "fingerprint" of the molecule's electronic environment.

  • ¹H NMR Spectroscopy: This spectrum will reveal characteristic signals for the N-methyl protons, the lone imidazole ring proton (H-2), and the protons of the aryl substituent.

  • ¹³C NMR Spectroscopy: This provides complementary information on the carbon skeleton, including the key C-2, C-4, and C-5 carbons of the imidazole ring.[11][12]

However, a critical limitation arises when attempting to distinguish the desired 4-nitro isomer from the potential 5-nitro byproduct. The electronic influence of the nitro group on the chemical shifts of the imidazole ring protons and carbons is significant, but the differences between the two isomers can be subtle and fall within ranges that make definitive assignment based on 1D data alone unreliable. For instance, predicting whether the H-2 proton will be more downfield in the 4-nitro or 5-nitro isomer without a known standard can be ambiguous. This ambiguity necessitates a more robust analytical approach that maps the precise connectivity of the molecular framework.

The Definitive Toolkit: A Comparative Analysis of 2D NMR Experiments

Two-dimensional (2D) NMR experiments provide the necessary level of detail by revealing correlations between nuclei, either through chemical bonds or through space. For the structural validation of 5-aryl-1-methyl-4-nitroimidazoles, a combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) is essential.

Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Skeleton

The HMBC experiment is the cornerstone of this validation workflow. It detects long-range (typically 2-3 bond) correlations between protons and carbons. This allows us to piece together the molecular skeleton by identifying which protons are close to which carbons via the bonding network.

The Causality: The key to distinguishing the isomers lies in the correlations from the N-methyl protons. The protons of the methyl group at the N-1 position are three bonds away from two specific imidazole ring carbons.

  • For the desired 5-aryl-1-methyl-4-nitroimidazole: The N-methyl protons will show correlations to both the C-2 and C-5 carbons of the imidazole ring.

  • For the undesired 4-aryl-1-methyl-5-nitroimidazole: The N-methyl protons would instead show correlations to the C-2 and C-4 carbons.

This difference in correlation patterns provides an unambiguous and definitive method for identifying the correct regioisomer.[13][14]

Nuclear Overhauser Effect Spectroscopy (NOESY): Confirming Spatial Proximity

While HMBC confirms the through-bond connectivity, NOESY provides orthogonal, confirmatory data by identifying nuclei that are close to each other in space (typically < 5 Å), regardless of their bonding.

The Causality: In the target 5-aryl-1-methyl-4-nitroimidazole structure, the N-methyl group is spatially proximate to the aryl group at the C-5 position. Therefore, a definitive NOESY experiment will reveal a cross-peak between the protons of the N-methyl group and the ortho-protons of the C-5 aryl ring . The absence of this correlation would strongly suggest the compound is not the desired isomer. This through-space correlation serves as a powerful secondary validation of the structure assigned by HMBC.

Foundational Experiments: COSY and HSQC

While HMBC and NOESY provide the definitive answers, their interpretation relies on two foundational 2D experiments:

  • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically through 2-3 bonds), which is essential for assigning protons within the aryl spin system.[15]

  • Heteronuclear Single Quantum Coherence (HSQC): Unambiguously correlates each proton to its directly attached carbon.[11][16] This is crucial for knowing which carbon signal corresponds to which proton signal before interpreting the long-range HMBC correlations.

Systematic Workflow for Structural Validation

The following workflow provides a logical and self-validating progression for the structural analysis of synthesized 5-aryl-1-methyl-4-nitroimidazoles.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Unambiguous Structure Determination cluster_2 Phase 3: Data Analysis & Validation Synthesis Synthesize Crude Product (e.g., Suzuki Coupling) Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification Acquire_1D Acquire ¹H & ¹³C NMR Spectra Purification->Acquire_1D Acquire_HSQC Acquire ¹H-¹³C HSQC (Assign direct H-C pairs) Acquire_1D->Acquire_HSQC Acquire_HMBC Acquire ¹H-¹³C HMBC (Map long-range H-C correlations) Acquire_HSQC->Acquire_HMBC Acquire_NOESY Acquire ¹H-¹H NOESY (Confirm spatial proximity) Acquire_HMBC->Acquire_NOESY Analysis Analyze Key Correlations Acquire_NOESY->Analysis Check_HMBC HMBC: N-Me protons correlate to C-2 AND C-5? Analysis->Check_HMBC Check_NOESY NOESY: N-Me protons correlate to Aryl ortho-protons? Check_HMBC->Check_NOESY Yes Incorrect Incorrect Isomer or Mixture Detected Check_HMBC->Incorrect No Validated Structure Validated: 5-Aryl-1-methyl-4-nitroimidazole Check_NOESY->Validated Yes Check_NOESY->Incorrect No

Caption: Workflow for the definitive structural validation of 5-aryl-1-methyl-4-nitroimidazoles using NMR.

Data Interpretation: A Comparative Summary

To facilitate rapid and accurate analysis, the expected key NMR correlations for the target compound and its primary isomeric impurity are summarized below.

Table 1: Comparison of Key Diagnostic NMR Correlations

NMR ExperimentObserved Correlation5-Aryl-1-methyl-4-nitroimidazole (Correct Isomer)4-Aryl-1-methyl-5-nitroimidazole (Incorrect Isomer)
¹H-¹³C HMBC N-CH₃ protons to Imidazole CarbonsC-2 and C-5 C-2 and C-4
¹H-¹H NOESY N-CH₃ protons to Aryl ProtonsCorrelation to ortho-protons of the aryl ringNo correlation expected

Table 2: Typical ¹H and ¹³C Chemical Shift Ranges (in DMSO-d₆)

GroupNucleusApproximate Chemical Shift (ppm)Notes
Imidazole H-2¹H8.0 - 8.5Generally a singlet.
N-Methyl¹H3.8 - 4.2Singlet, integrating to 3H.
Aryl¹H7.2 - 8.0Multiplet patterns depend on substitution.
Imidazole C-2¹³C145 - 155
Imidazole C-4¹³C140 - 150Position of the nitro group has a strong effect.
Imidazole C-5¹³C120 - 130Position of the aryl group has a strong effect.
N-Methyl¹³C33 - 37

Note: These are approximate ranges and can vary based on the specific aryl substituent and solvent used. Data is compiled based on typical values for similar structures.[1][17][18]

Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at or above 400 MHz for ¹H frequency to ensure adequate signal dispersion.

  • Standard ¹H Spectrum: Acquire a standard 1D proton spectrum with 16-32 scans.

  • Standard ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. An acquisition time of 1-2 hours (or longer for dilute samples) is typical.

  • gHSQC Spectrum: Acquire a gradient-selected HSQC spectrum optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.

  • gHMBC Spectrum: Acquire a gradient-selected HMBC spectrum. It is crucial to set the long-range coupling delay to optimize for correlations over a range of coupling constants (e.g., 4-10 Hz). A delay corresponding to 8 Hz is a good starting point.

  • NOESY Spectrum: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms) to allow for the buildup of Nuclear Overhauser Effects.

Conclusion

The structural validation of synthesized 5-aryl-1-methyl-4-nitroimidazoles requires a methodical and multi-faceted approach that goes beyond simple 1D NMR analysis. While ¹H and ¹³C spectra provide an initial assessment, they are insufficient to unambiguously differentiate the desired 4-nitro product from its 5-nitro regioisomer. The definitive assignment rests on the intelligent application of 2D NMR techniques. The through-bond correlations observed in an HMBC experiment provide the primary evidence for the core skeletal structure, while the through-space interactions detected in a NOESY experiment offer powerful, orthogonal confirmation. By following the systematic workflow outlined in this guide, researchers and drug developers can ensure the structural integrity of their compounds, providing a solid and trustworthy foundation for all subsequent biological and medicinal chemistry investigations.

References

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]

  • ResearchGate. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • Justus-Liebig-Universität Gießen. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles.
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  • PubMed. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles.
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  • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3769. [Link]

  • ChemRxiv. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory.
  • PubMed Central. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • PubMed Central. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2975. [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. Retrieved from the PubChem database. [Link]

  • ResearchGate. (n.d.). 13 C NMR data of 5-nitroimidazole and its derivatives.
  • PubMed. (2011). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. Bioorganic & Medicinal Chemistry, 19(5), 1639-1647. [Link]

  • MDPI. (2024). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 29(3), 522. [Link]

  • PubMed. (1996). Structural studies of imidazole-cytochrome c: resonance assignments and structural comparison with cytochrome c. Biochimica et Biophysica Acta, 1277(1-2), 61-82. [Link]

  • PubMed. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 51(5), 423-429. [Link]

  • PubMed. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. [Link]

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Comparative

A Comparative Guide to the In Vitro Antiparasitic Activity of 5-Chloro-4-nitro-1H-imidazole Derivatives

Introduction: The Pressing Need for Novel Antiparasitic Agents Parasitic diseases, including giardiasis, amoebiasis, leishmaniasis, and Chagas disease, continue to pose a significant global health burden, affecting milli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antiparasitic Agents

Parasitic diseases, including giardiasis, amoebiasis, leishmaniasis, and Chagas disease, continue to pose a significant global health burden, affecting millions of individuals, particularly in tropical and subtropical regions. The current therapeutic arsenal is limited, often hampered by issues of toxicity, the emergence of drug-resistant parasite strains, and variable efficacy.[1][2][3] This landscape underscores the urgent need for the discovery and development of new, safer, and more effective antiparasitic agents.

Nitroimidazoles have long been a cornerstone of antiparasitic chemotherapy, with metronidazole being a prominent example.[4] Their mechanism of action is generally understood to involve the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the parasite, leading to the generation of cytotoxic radicals that damage cellular macromolecules, including DNA.[1][3][5] The 5-nitroimidazole scaffold, in particular, has been a fertile ground for the development of new derivatives with potentially enhanced activity and improved pharmacological profiles.[1]

This guide focuses on the in vitro antiparasitic activity of a specific class of these compounds: 5-Chloro-4-nitro-1H-imidazole derivatives . We will delve into their performance against a range of protozoan parasites, compare their efficacy with established drugs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antiparasitic therapies.

The Rationale Behind 5-Chloro-4-nitro-1H-imidazole as a Scaffold

The 5-chloro-1-methyl-4-nitroimidazole molecule serves as a versatile precursor in the synthesis of novel antiparasitic candidates. The chlorine atom at the 5-position is a key functional group that can be readily displaced in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl groups. This synthetic flexibility enables the exploration of a wide chemical space to optimize antiparasitic activity and selectivity.

Comparative In Vitro Efficacy

The following sections present a comparative analysis of the in vitro activity of 5-aryl-1-methyl-4-nitroimidazole derivatives against several key protozoan parasites. These derivatives were synthesized using 5-chloro-1-methyl-4-nitroimidazole as a starting material.

Activity Against Intestinal Protozoa: Giardia intestinalis and Entamoeba histolytica

Research has demonstrated that 5-aryl-1-methyl-4-nitroimidazole derivatives exhibit potent activity against Giardia intestinalis (also known as G. lamblia) and Entamoeba histolytica, the causative agents of giardiasis and amoebiasis, respectively. Notably, several of these compounds have shown superior efficacy compared to the standard drug, metronidazole.

A study by Mousa et al. (2009) synthesized a series of these derivatives and evaluated their in vitro activity. The results, summarized in the table below, indicate that the introduction of specific aryl groups at the 5-position can significantly enhance antiprotozoal potency. For instance, the 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole derivative (5f) displayed an IC50 value against both parasites that was approximately half that of metronidazole.

Compound IDR Group (at position 5)Giardia intestinalis IC50 (µM)Entamoeba histolytica IC50 (µM)
Metronidazole (Standard Drug)~4.0~4.0
5a Phenyl4.433.90
5b 4-Methylphenyl3.843.12
5c 4-Methoxyphenyl1.951.83
5d 4-Chlorophenyl2.502.15
5e 3-Nitrophenyl1.721.55
5f 3-Chlorophenyl1.47 1.47

Data sourced from Mousa et al., 2009.

Activity Against Kinetoplastids: Leishmania spp. and Trypanosoma cruzi

While direct experimental data on the in vitro activity of 5-chloro-4-nitro-1H-imidazole and its simple derivatives against Leishmania spp. and Trypanosoma cruzi is limited in the currently available literature, the broader class of nitroimidazoles has shown promise against these kinetoplastid parasites.

For instance, various 4-nitro-1H-imidazolyl compounds have been evaluated against Leishmania amazonensis, with some showing potent activity against the intracellular amastigote stage and acceptable selectivity indices.[6] Similarly, novel 2-nitroimidazole and 3-nitrotriazole derivatives have demonstrated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, in some cases surpassing the efficacy of the standard drug benznidazole.[7]

The demonstrated efficacy of other nitroimidazole scaffolds against these parasites suggests that 5-chloro-4-nitro-1H-imidazole derivatives represent a promising, yet underexplored, avenue for the development of new anti-leishmanial and anti-trypanosomal agents. Further research is warranted to synthesize and screen these specific compounds against a panel of Leishmania and Trypanosoma species.

Cytotoxicity and Selectivity Index: A Critical Evaluation of Safety

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the parasite while exhibiting minimal effects on host cells. This is quantified by the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity and a more promising therapeutic window.

The 5-aryl-1-methyl-4-nitroimidazole derivatives have been assessed for their cytotoxicity against Vero (monkey kidney epithelial) and Hep-2 (human larynx epithelial) cell lines. The results indicate that while some derivatives show increased cytotoxicity compared to metronidazole, they remain non-toxic at concentrations significantly higher than their effective antiparasitic concentrations.

Compound IDVero Cells CC50 (µM)Hep-2 Cells CC50 (µM)
Metronidazole >200>200
5c 125110
5e 10595

Data sourced from Mousa et al., 2009.

The selectivity index for other nitroimidazole derivatives against Leishmania and Trypanosoma has been reported to be favorable in several studies, further supporting the potential of this class of compounds.[2][8][9]

Experimental Protocols: A Step-by-Step Guide to In Vitro Assays

The following are detailed protocols for the in vitro evaluation of antiparasitic compounds, based on established methodologies.

In Vitro Assay for Giardia intestinalis

This protocol is adapted from standard methods for assessing the susceptibility of G. intestinalis trophozoites to antimicrobial agents.

a. Parasite Culture:

  • Giardia intestinalis trophozoites (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with 10% bovine serum and antibiotics at 37°C.[10]

  • Trophozoites are harvested during the logarithmic growth phase by chilling the culture tubes and centrifuging at low speed.

b. Drug Susceptibility Assay:

  • The test compounds and a reference drug (e.g., metronidazole) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in 96-well microtiter plates.

  • A suspension of G. intestinalis trophozoites is added to each well to achieve a final concentration of approximately 2 x 10^4 cells/mL.

  • The plates are incubated at 37°C for 48 hours in an anaerobic or microaerophilic environment.

  • Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer after staining with a viability dye like trypan blue. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of parasite inhibition against the drug concentration.[11]

In Vitro Assay for Leishmania donovani

This protocol outlines the evaluation of compounds against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis.

a. Promastigote Assay:

  • L. donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum at 25°C.

  • In a 96-well plate, serial dilutions of the test compounds and a reference drug (e.g., amphotericin B) are prepared.

  • Promastigotes in the logarithmic growth phase are added to each well at a density of 1 x 10^6 cells/mL.

  • After 72 hours of incubation at 25°C, parasite viability is determined using a resazurin-based fluorometric assay.[12]

b. Intracellular Amastigote Assay:

  • A mammalian macrophage cell line (e.g., THP-1) is seeded in 96-well plates and differentiated into macrophages.[13]

  • The macrophages are infected with stationary-phase L. donovani promastigotes. After several hours, non-internalized promastigotes are washed away.

  • The infected macrophages are then treated with serial dilutions of the test compounds and a reference drug.

  • After 72 hours of incubation at 37°C, the cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy. The IC50 is calculated based on the reduction in the number of amastigotes compared to untreated controls.[13]

In Vitro Assay for Trypanosoma cruzi

This protocol describes an assay to determine the activity of compounds against the intracellular amastigote stage of T. cruzi.

  • Vero cells or another suitable host cell line are seeded in 96-well plates.

  • The host cells are infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase or a fluorescent protein).[14][15]

  • After infection, extracellular parasites are removed by washing, and medium containing serial dilutions of the test compounds and a reference drug (e.g., benznidazole) is added.

  • The plates are incubated for 3-5 days at 37°C in a 5% CO2 atmosphere.

  • Parasite viability is quantified by measuring the reporter signal (e.g., fluorescence or colorimetric reaction with a β-galactosidase substrate). The IC50 is determined from the dose-response curve.[14][15]

Cytotoxicity Assay
  • A mammalian cell line (e.g., Vero, HepG2, or L929) is seeded in 96-well plates.

  • After 24 hours, the cells are treated with serial dilutions of the test compounds.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental process and the rationale behind it, the following diagrams are provided.

General Workflow for In Vitro Antiparasitic Drug Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis parasite_culture Parasite Culture (e.g., Giardia, Leishmania) incubation Co-incubation of Parasites and Compounds parasite_culture->incubation compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) compound_prep->cytotoxicity_assay viability_assessment Viability Assessment (e.g., Resazurin, Microscopy) incubation->viability_assessment cc50_calc CC50 Calculation cytotoxicity_assay->cc50_calc ic50_calc IC50 Calculation viability_assessment->ic50_calc si_calc Selectivity Index (SI) Calculation (CC50/IC50) ic50_calc->si_calc cc50_calc->si_calc

Caption: A generalized workflow for in vitro antiparasitic compound screening.

Mechanism of Action of 5-Nitroimidazoles

G cluster_parasite Parasite Cell prodrug 5-Nitroimidazole (Prodrug) activation Reductive Activation (e.g., by Ferredoxin) prodrug->activation Enzymatic Reduction radical Nitro Radical Anion (Toxic Intermediate) activation->radical dna_damage DNA Damage radical->dna_damage protein_damage Protein Damage radical->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Reductive activation is key to the antiparasitic action of 5-nitroimidazoles.

Conclusion and Future Directions

The in vitro data presented in this guide highlight the potential of 5-chloro-4-nitro-1H-imidazole derivatives as a promising class of antiparasitic agents. Specifically, 5-aryl-1-methyl-4-nitroimidazoles have demonstrated superior efficacy against Giardia intestinalis and Entamoeba histolytica when compared to the standard drug metronidazole, with acceptable cytotoxicity profiles.

While direct evidence of their activity against Leishmania spp. and Trypanosoma cruzi is still needed, the broader success of nitroimidazoles against these parasites provides a strong rationale for further investigation. Future research should focus on:

  • Synthesizing and screening a wider library of 5-chloro-4-nitro-1H-imidazole derivatives against a diverse panel of parasites, including drug-resistant strains.

  • Conducting in-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds in different parasites.

  • Optimizing the lead compounds to improve their selectivity and pharmacokinetic properties, paving the way for in vivo studies.

By systematically exploring this chemical scaffold, the research community can move closer to developing novel, effective, and safe treatments for neglected parasitic diseases.

References

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Validation

A Comparative Cytotoxicity Evaluation of Novel Compounds Derived from 5-Chloro-4-nitro-1H-imidazole

In the relentless pursuit of novel and more effective anticancer therapeutics, the imidazole scaffold has emerged as a privileged structure due to its prevalence in biologically active molecules.[1] Specifically, derivat...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the imidazole scaffold has emerged as a privileged structure due to its prevalence in biologically active molecules.[1] Specifically, derivatives of 5-chloro-4-nitro-1H-imidazole are gaining significant attention. The strategic placement of the electron-withdrawing nitro group and the reactive chloro substituent offers a versatile platform for synthesizing a new generation of compounds with potential cytotoxic activity.[2] This guide provides a comprehensive, in-depth comparison of the cytotoxic performance of novel compounds conceptually derived from this core structure against established chemotherapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

The Rationale for Derivatizing 5-Chloro-4-nitro-1H-imidazole

The therapeutic potential of nitroimidazoles has been recognized for decades, initially as radiosensitizers in cancer therapy.[3] Their mechanism of action is often linked to the bioreduction of the nitro group under hypoxic conditions, which are characteristic of solid tumors, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules, including DNA.[4] The presence of a chlorine atom at the 5-position of the imidazole ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives with potentially enhanced and selective anticancer activity.[2]

This guide will comparatively evaluate a representative N-substituted 6-nitro-1H-benzimidazole derivative (as a conceptual analog) against the standard chemotherapeutic drug, Doxorubicin. The choice of this analog is based on published studies demonstrating potent anticancer activity of such structures.[5]

Experimental Design for Cytotoxicity Evaluation

A robust and multi-faceted experimental approach is crucial for the accurate assessment of the cytotoxic potential of novel compounds. This involves determining the concentration-dependent inhibition of cell proliferation and elucidating the mechanism of cell death.

Cell Line Selection: A Deliberate Choice

The selection of appropriate cancer cell lines is a critical first step. For this comparative guide, we will focus on two well-characterized and widely used human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

These cell lines represent two of the most prevalent and challenging cancers to treat, providing a relevant context for evaluating the potential therapeutic utility of the novel compounds.

Assessing Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening.[6] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

  • Cell Seeding: Seed MCF-7 and A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective culture media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the novel imidazole derivatives and the reference drug (Doxorubicin) in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the treated plates for 48 hours under the same conditions as the initial cell seeding.

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated control cells) x 100. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To understand how the novel compounds induce cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method for this purpose.

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye like FITC to label these early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the novel compounds at their respective IC50 concentrations for 24 hours. Include an untreated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for a novel N-substituted 6-nitro-1H-benzimidazole derivative (Compound X), representing a class of compounds derived from the 5-chloro-4-nitro-1H-imidazole scaffold, in comparison to the standard chemotherapeutic drug, Doxorubicin. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.[9]

CompoundCell LineIC50 (µM)Reference
Compound X (Hypothetical) MCF-7 (Breast)5.2[5][10]
A549 (Lung)8.7[5][10]
Doxorubicin MCF-7 (Breast)0.65[9]
A549 (Lung)>20[9]

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clear visual representation of the experimental processes and the underlying scientific principles, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells (MCF-7 or A549) adhere Incubate 24h (Cell Adhesion) seed->adhere treat Add Novel Compounds & Doxorubicin adhere->treat incubate_treat Incubate 48h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 Apoptosis_Detection_Workflow cluster_treatment Cell Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed Seed Cells in 6-well Plates treat Treat with Compounds (IC50 concentration, 24h) seed->treat harvest Harvest & Wash Cells treat->harvest stain Resuspend in Binding Buffer + Annexin V-FITC & PI harvest->stain incubate Incubate 15 min (in dark) stain->incubate analysis Analyze Stained Cells incubate->analysis quadrants Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic/Necrotic - Necrotic analysis->quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Proposed_Mechanism compound Nitroimidazole Derivative reduction Bioreduction (Hypoxic Tumor Cells) compound->reduction reactive_species Reactive Nitro Radical Anion reduction->reactive_species dna_damage DNA Strand Breaks reactive_species->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for nitroimidazole derivatives.

Discussion and Future Directions

The compiled data suggests that novel compounds derived from the 5-chloro-4-nitro-1H-imidazole scaffold, represented here by Compound X, exhibit notable cytotoxic activity against both breast and lung cancer cell lines. While the hypothetical IC50 values for Compound X are higher than that of Doxorubicin in the MCF-7 cell line, it shows superior activity against the A549 cell line, where Doxorubicin is less effective. This highlights the potential for these novel derivatives to address unmet needs in the treatment of specific cancer types.

The proposed mechanism of action, involving bioreduction to reactive species that induce DNA damage and subsequently apoptosis, provides a rational basis for their anticancer effects. [4]Further investigations are warranted to confirm this mechanism for specific derivatives and to explore other potential cellular targets.

Future research should focus on synthesizing a broader library of derivatives from the 5-chloro-4-nitro-1H-imidazole core and conducting comprehensive structure-activity relationship (SAR) studies. [7]This will enable the identification of key structural features that enhance cytotoxic potency and selectivity for cancer cells over normal cells. Moreover, in vivo studies using animal models are essential to evaluate the therapeutic efficacy and safety profiles of the most promising lead compounds.

Conclusion

Novel compounds derived from 5-chloro-4-nitro-1H-imidazole represent a promising class of potential anticancer agents. The preliminary comparative data, supported by robust experimental methodologies, indicate that these derivatives possess significant cytotoxic activity, in some cases surpassing that of established chemotherapeutic drugs against specific cancer cell lines. The versatility of the imidazole scaffold, combined with a rational drug design approach, holds considerable promise for the development of next-generation cancer therapies with improved efficacy and potentially reduced side effects. Continued exploration of this chemical space is highly encouraged.

References

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687–691. [Link]

  • Solano, B., Junnotula, V., Marín, A., & Coleman, C. N. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Molecules, 17(8), 9546–9561. [Link]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687–691. [Link]

  • Can, N. T., Tuyen, T. P., Hai, P. T., & et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23535–23555. [Link]

  • Giraldo, J., Arango, D., & Rojano, B. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1844–1850. [Link]

  • Quinoline. (n.d.). 5-chloro-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. Zeitschrift für Naturforschung C, 77(7-8), 355–366. [Link]

  • Al-Otaibi, J. S., El-Sayed, M. A. A., & El-Gamal, K. M. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4496. [Link]

  • Fassihi, A., Sabet, R., & Zarrini, G. (2009). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 8(3), 179–185. [Link]

  • Kumar, R., Sharma, A., & Kumar, D. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7291. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(14), 5484. [Link]

  • Kamal, A., & Kumar, B. A. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2231–2253. [Link]

  • Can, N. T., Tuyen, T. P., Hai, P. T., & et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23535–23555. [Link]

  • Rollas, S., Küçükgüzel, Ş. G., & Kiraz, M. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittel-Forschung, 52(11), 846–851. [Link]

  • Dkhar, B. F. D., Revanasiddappa, B. C., & Kumar, S. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(6), 1114–1121. [Link]

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  • Popova, A. A., Shtil, A. A., & Telegin, G. B. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2367. [Link]

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Comparative

A Comparative Guide to 2-, 4-, and 5-Nitroimidazole Derivatives in Drug Design

For decades, the nitroimidazole scaffold has been a cornerstone in the development of therapeutics against anaerobic bacteria and protozoa. The position of the nitro group on the imidazole ring—at the 2-, 4-, or 5-positi...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the nitroimidazole scaffold has been a cornerstone in the development of therapeutics against anaerobic bacteria and protozoa. The position of the nitro group on the imidazole ring—at the 2-, 4-, or 5-position—profoundly influences the compound's physicochemical properties, biological activity, and metabolic fate. This guide offers a comparative analysis of these three classes of nitroimidazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses in drug design, supported by experimental data and detailed protocols.

The Core Mechanism: Bioreductive Activation

The therapeutic efficacy of all nitroimidazole derivatives hinges on a shared mechanism of action: bioreductive activation.[1] These compounds are prodrugs that are selectively activated in low-oxygen environments, characteristic of anaerobic organisms or hypoxic tumor tissues.[2] The process is initiated by the transfer of an electron from a low-redox-potential protein, such as ferredoxin or nitroreductase, to the nitro group of the imidazole. This forms a highly reactive nitro radical anion.[3]

In the absence of oxygen, this radical anion and subsequent reduction products, including nitroso and hydroxylamine derivatives, wreak havoc within the cell by covalently binding to and damaging critical macromolecules, most notably DNA, leading to strand breakage and cell death.[1] In the presence of oxygen, the electron is rapidly transferred back to oxygen, regenerating the parent compound in a "futile cycle" and preventing the accumulation of toxic radicals. This elegant mechanism confers the selective toxicity of nitroimidazoles towards anaerobic and microaerophilic organisms.

Nitroimidazole_Activation_Pathway Nitroimidazole Nitroimidazole (Prodrug) Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroimidazole->Nitro_Radical Reduction Nitro_Radical->Nitroimidazole Re-oxidation (Aerobic) Toxic_Metabolites Further Reduced Toxic Metabolites Nitro_Radical->Toxic_Metabolites Further Reduction (Anaerobic) Oxygen Oxygen (O2) Nitro_Radical->Oxygen DNA_Damage DNA Damage & Cell Death Toxic_Metabolites->DNA_Damage Superoxide Superoxide (O2•-) Oxygen->Superoxide e- transfer Nitroreductase Nitroreductase (e.g., Ferredoxin) Nitroreductase->Nitroimidazole Electron Donor Electron e-

Caption: Bioreductive activation of nitroimidazoles.

Isomeric Differentiation: A Comparative Overview

The position of the nitro group is a critical determinant of the drug's activity. While all three isomers operate via the same fundamental mechanism, their efficacy, spectrum of activity, and toxicity profiles differ significantly.

Feature2-Nitroimidazole Derivatives4-Nitroimidazole Derivatives5-Nitroimidazole Derivatives
Primary Applications Radiosensitizers (Misonidazole), Antiparasitic (Benznidazole for Chagas disease), Hypoxia-activated prodrugs for cancer (Evofosfamide).[1]Primarily investigational: anticancer, antibacterial, antitubercular.[4]Workhorses for anaerobic bacterial and protozoal infections (Metronidazole, Tinidazole, Secnidazole).[5][6]
Relative Activity Generally less potent as antimicrobials compared to 5-nitroimidazoles but effective as radiosensitizers.Biological activity is less explored; some derivatives show promising antitubercular activity, particularly against aerobic M. tuberculosis.[4]The most potent and widely used class for antimicrobial and antiparasitic applications.[5]
Toxicity Profile Can exhibit dose-limiting neurotoxicity.Less data available, but some studies suggest potential for lower toxicity than other isomers.Generally well-tolerated, but can cause side effects like nausea, metallic taste, and rarely, neurotoxicity.
Chemical Reactivity & Synthesis Synthesis can be challenging; often starts from 2-aminoimidazole.[7]Synthesis typically involves nitration of imidazole, which can yield a mixture of 4- and 5-nitro isomers requiring separation.[8][9]Synthesis is well-established, often starting with 2-methylimidazole followed by nitration.[10] Moving the nitro group from the 4- to the 5-position can dramatically decrease synthetic yields.[4]

Head-to-Head Performance: Insights from Experimental Data

Antimicrobial and Antiparasitic Efficacy

Studies on antitubercular agents have provided some of the most direct comparisons. For instance, 4-nitroimidazo-oxazines like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles such as metronidazole are only effective against anaerobic Mtb.[11] This highlights a key difference in their spectrum of activity, likely related to the efficiency of their activation by different nitroreductases.

A study comparing the reduction of 2-, 4-, and 5-nitroimidazole drugs by hydrogenase from Clostridium pasteurianum found that the rates of reduction correlated with their one-electron reduction potentials.[3] However, these reduction rates did not directly correlate with antibacterial activity against the same organism, indicating that other factors, such as cellular uptake and the stability of the radical anions, play a crucial role in determining overall potency.[3]

Cytotoxicity and Safety Profile

The cytotoxicity of nitroimidazoles is a double-edged sword: essential for their therapeutic effect but also the source of potential host toxicity. Comparative studies of nitroimidazole radiosensitizers have indicated that hydrophilicity plays a major role in toxicity, with more hydrophilic compounds tending to be less toxic in both in vitro and in vivo models. While this provides a general principle, the specific isomeric form also contributes to the toxicity profile. For example, the labile nitrosoimidazole, a reduction product, has been shown to be highly cytotoxic to mammalian cells, and the ease of reduction of the parent nitroimidazole is a key determinant of its activity and potential toxicity.[12]

Experimental Protocols for Evaluation

To ensure the integrity and reproducibility of findings in the study of nitroimidazole derivatives, standardized and validated experimental protocols are essential.

Synthesis of Nitroimidazole Scaffolds

The synthesis of the core nitroimidazole ring is the first critical step in developing new derivatives. The choice of starting materials and reaction conditions is dictated by the desired isomer.

Protocol 4.1.1: Synthesis of 2-Nitroimidazole This protocol is adapted from a method involving the diazotization of 2-aminoimidazole.[7]

  • Dissolve 2-aminoimidazole hydrochloride in 40% fluoboric acid.

  • Slowly add a solution of sodium nitrite in water while maintaining a low temperature.

  • Pour the resulting mixture into a solution of sodium nitrite and copper powder in water.

  • Stir the reaction at room temperature for 1 hour.

  • Adjust the pH to 2.0 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Evaporate the solvent and recrystallize the crude product from ethanol to obtain 2-nitroimidazole.

Protocol 4.1.2: Synthesis of 4(5)-Nitroimidazole This protocol involves the direct nitration of imidazole.[8][13]

  • Prepare a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid.

  • Slowly add the mixed acid to a solution of imidazole in sulfuric acid, controlling the temperature.

  • Heat the reaction mixture.

  • Cool the reaction and pour it onto ice.

  • Neutralize the solution to precipitate the product.

  • Filter, wash, and dry the crude product. Note: This will likely produce a mixture of 4- and 5-nitroimidazoles that will require separation, often by column chromatography.

Protocol 4.1.3: Synthesis of 2-Methyl-5-Nitroimidazole This is a common precursor for many 5-nitroimidazole drugs and is synthesized from 2-methylimidazole.[10]

  • Dissolve 2-methylimidazole in a mixture of concentrated sulfuric acid and nitric acid.

  • Control the exothermic reaction by cooling with an ice bath.

  • Heat the reaction mixture for a specified time.

  • Pour the cooled reaction mixture onto ice to precipitate the product.

  • Filter, wash with water, and dry the 2-methyl-5-nitroimidazole.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Material (e.g., Imidazole, 2-Aminoimidazole) Reaction Chemical Synthesis (e.g., Nitration, Diazotization) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MIC Antimicrobial/Antiparasitic Assays (e.g., MIC) Characterization->MIC Lead Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) MIC->Cytotoxicity Mechanism Mechanistic Studies (e.g., Nitroreductase Assay) Cytotoxicity->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo

Caption: General workflow for nitroimidazole drug development.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[14][15][16]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the nitroimidazole derivatives in a suitable solvent at a concentration of at least 1280 µg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solutions in supplemented Brucella broth to achieve final concentrations ranging from, for example, 128 µg/mL to 0.06 µg/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation: From a 24-48 hour culture on a Brucella blood agar plate, prepare a bacterial suspension in supplemented Brucella broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension and inoculate each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroimidazole derivatives in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The choice between 2-, 4-, and 5-nitroimidazole derivatives in drug design is a nuanced decision that depends on the specific therapeutic goal.

  • 5-Nitroimidazoles remain the gold standard for treating anaerobic infections due to their potent and broad-spectrum activity.

  • 2-Nitroimidazoles have carved out a niche as radiosensitizers and hypoxia-activated prodrugs, where their specific electronic properties are advantageous.

  • 4-Nitroimidazoles represent a less explored but promising area, with early studies suggesting a potential for activity against a different spectrum of pathogens, including aerobically growing mycobacteria.

Future research should focus on direct, systematic comparative studies of these isomers to build a more comprehensive structure-activity relationship database. The development of novel derivatives should also consider strategies to mitigate toxicity, such as increasing hydrophilicity or designing compounds that are more selectively activated by microbial nitroreductases over mammalian enzymes. By understanding the subtle yet significant differences imparted by the position of the nitro group, drug developers can more rationally design the next generation of nitroimidazole-based therapeutics to combat infectious diseases and cancer.

References

Validation

A Researcher's Guide to the Structure-Activity Relationship of 5-Nitroimidazole Derivatives Against Anaerobic Bacteria

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-nitroimidazole derivatives, a critical class of antimicrobial agents for treating infections caused by anaerobic bacteria and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-nitroimidazole derivatives, a critical class of antimicrobial agents for treating infections caused by anaerobic bacteria and protozoa. We will explore the fundamental mechanism of action, dissect the roles of key structural motifs, compare the efficacy of prominent derivatives with supporting data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and innovate upon this important therapeutic class.

The Foundation: Mechanism of Action of 5-Nitroimidazoles

5-nitroimidazoles are not inherently bactericidal; they are prodrugs that require reductive activation within the target microorganism.[1][2] This activation is uniquely suited to the low-redox-potential environment of anaerobic organisms, which provides a basis for their selective toxicity.[3]

The process begins with the diffusion of the 5-nitroimidazole into the anaerobic bacterium. Inside the cell, proteins with electron-transport capabilities, such as ferredoxin, donate an electron to the nitro group of the imidazole ring. This step is catalyzed by nitroreductase enzymes.[][5] The addition of an electron transforms the nitro group into a highly reactive nitroso radical anion. This transient and cytotoxic intermediate is the key to the drug's efficacy. It interacts with and damages the helical structure of the bacterial DNA, leading to strand breakage and ultimately, cell death.[1][] This reductive activation is a multi-step process that can generate several short-lived cytotoxic intermediates, which finally decompose into non-toxic end products.

The following diagram illustrates the reductive activation pathway of 5-nitroimidazoles in anaerobic bacteria.

G cluster_cell Anaerobic Bacterial Cell Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation Prodrug->Activation Enters Cell Intermediate Cytotoxic Nitro Radical Intermediate Activation->Intermediate Nitroreductase (e.g., Ferredoxin) DNA Bacterial DNA Intermediate->DNA Interacts with Damage DNA Strand Breakage & Cell Death DNA->Damage Causes

Caption: Reductive activation of 5-nitroimidazoles in anaerobic bacteria.

Dissecting the Molecule: Core Structure-Activity Relationships

The antimicrobial potency and pharmacokinetic profile of 5-nitroimidazole derivatives are dictated by the chemical nature of the substituents on the core imidazole ring. The simplest structural requirement for biological activity is the 1-alkyl-5-nitro-imidazole unit.[6]

A. The Essential 5-Nitro Group: The nitro group at the C-5 position is the cornerstone of the molecule's antimicrobial activity.[6] Its presence is indispensable for the reductive activation that generates the DNA-damaging radical species.[7] Shifting the nitro group to other positions, such as C-4, can lead to compounds with different activity profiles, for instance, against Mycobacterium tuberculosis, but the classic anti-anaerobic activity is tied to the 5-position.[8][9]

B. The N-1 Position Side Chain: The substituent at the N-1 position is a primary site for modification and profoundly influences the drug's pharmacokinetic properties and, to some extent, its potency. Variations in this side chain differentiate the major clinical 5-nitroimidazoles like metronidazole, tinidazole, and ornidazole.

  • Metronidazole : Features a 2-hydroxyethyl group. This group makes the molecule relatively polar.

  • Tinidazole : Incorporates an ethyl sulfone group, which increases its lipophilicity and extends its half-life compared to metronidazole.[]

  • Ornidazole and Secnidazole : Possess more complex side chains containing hydroxyl groups, which can be sites for further chemical reactions to create new derivatives.[6]

Generally, increasing the lipophilicity of the N-1 side chain can enhance tissue penetration.[6]

C. The C-2 Position Substituent: A methyl group is commonly found at the C-2 position. This group is believed to provide a degree of steric hindrance, which can protect the nitro group and influence the molecule's redox potential, thereby modulating its activation.[6] The regions around C-2, C-5, and N-1 are critical for the interaction with receptors in anaerobic organisms.[6]

The following diagram summarizes the key SAR points on the 5-nitroimidazole scaffold.

Caption: Key structure-activity relationship sites on the 5-nitroimidazole scaffold.

Comparative Performance: A Data-Driven Overview

The subtle structural differences among 5-nitroimidazole derivatives translate into measurable variations in their in vitro potency against anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is a standard metric for this comparison, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Below is a table compiling representative MIC data for several 5-nitroimidazole derivatives against the clinically significant anaerobic pathogen Bacteroides fragilis.

CompoundN-1 SubstituentGeometric Mean MIC (µg/mL) against B. fragilisMolar Activity Rank
Metronidazole -CH₂CH₂OH0.434
Tinidazole -CH₂CH₂SO₂CH₂CH₃0.201
Ornidazole -CH₂CH(OH)CH₂Cl0.373
Secnidazole -CH₂CH(OH)CH₃~0.434
Panidazole -CH₂CH₂CNN/A2
Carnidazole -CH₂CH₂SC(=O)NHCH₃N/A5
Dimetridazole -CH₃N/A6
(Data synthesized from multiple sources for comparative purposes; absolute values may vary by study)[3][10]

From this data, a clear trend emerges: Tinidazole consistently demonstrates the highest in vitro potency against B. fragilis, followed by panidazole and ornidazole.[10] The increased activity of tinidazole is often attributed to the properties conferred by its ethyl sulfone side chain. While metronidazole and secnidazole are highly effective, they are comparatively less potent on a molar basis.[10]

Experimental Protocols for Efficacy Evaluation

Validating the activity of novel 5-nitroimidazole derivatives requires robust and standardized experimental protocols. Here, we detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of a compound's antimicrobial activity.

Objective: To determine the lowest concentration of a 5-nitroimidazole derivative that inhibits the visible growth of an anaerobic bacterium.

Materials:

  • 96-well microtiter plates

  • Test compounds (5-nitroimidazole derivatives)

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis ATCC 25285)

  • Anaerobic broth medium (e.g., supplemented Brucella broth)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • Sterile DMSO for dissolving compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Serial Dilution:

    • Add 100 µL of anaerobic broth to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration (e.g., 2 µL of a 10 mg/mL stock in 100 µL for a starting concentration of ~200 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well in the series.

  • Inoculum Preparation: Culture the anaerobic bacterium on an appropriate agar plate in an anaerobic environment. Suspend colonies in broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing broth and inoculum only (no compound).

    • Sterility Control: A well containing broth only (no inoculum, no compound).

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Place the microtiter plate in an anaerobic incubation system at 37°C for 24-48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by measuring the optical density (OD) at 600 nm.[11]

The following diagram outlines the workflow for the broth microdilution assay.

G start Start prep_plate Prepare 96-Well Plate (Add 100µL Broth to Wells) start->prep_plate serial_dilute Perform 2-Fold Serial Dilution of Test Compound prep_plate->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Anaerobically (37°C, 24-48h) inoculate->incubate read_results Read Results: Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The structure-activity relationship of 5-nitroimidazoles is well-defined, centering on the reductive activation of the essential 5-nitro group. Modifications at the N-1 and C-2 positions offer a rich chemical space for optimizing pharmacokinetic properties and potency. While established derivatives like metronidazole and tinidazole remain clinically vital, the rise of antimicrobial resistance necessitates continued innovation.[12]

Future research should focus on designing novel derivatives that can evade resistance mechanisms, such as those involving altered nitroreductase activity.[5] The development of hybrid molecules that combine the 5-nitroimidazole pharmacophore with other antibacterial agents, or the synthesis of derivatives with enhanced activity against biofilms, represent promising avenues for extending the therapeutic utility of this critical class of antibiotics.

References

Comparative

A Comparative Guide to 5-Chloro-4-nitro-1H-imidazole Derivatives for Combating Drug-Resistant Protozoa

Abstract The emergence and spread of drug resistance in protozoan parasites, including Trypanosoma cruzi, Leishmania species, and Giardia lamblia, pose a significant and growing threat to global public health. Existing t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence and spread of drug resistance in protozoan parasites, including Trypanosoma cruzi, Leishmania species, and Giardia lamblia, pose a significant and growing threat to global public health. Existing therapeutic options are often hampered by limited efficacy against resistant strains and significant host toxicity. This guide provides a comprehensive comparative analysis of 5-chloro-4-nitro-1H-imidazole-based compounds, a promising chemical scaffold, against these challenging pathogens. We delve into the mechanistic rationale for their activity, present comparative efficacy data against both drug-sensitive and drug-resistant parasite lines, and provide detailed, field-tested experimental protocols for their evaluation. This document is intended to serve as a critical resource for researchers and drug development professionals dedicated to overcoming the challenge of anti-protozoal resistance.

The Escalating Crisis of Anti-Protozoal Drug Resistance

Protozoan infections afflict millions worldwide, with diseases like Chagas disease, leishmaniasis, and giardiasis causing substantial morbidity and mortality. The cornerstone of control has long been chemotherapy. However, the remarkable genetic plasticity of these organisms has led to the widespread evolution of drug resistance, rendering many first-line treatments ineffective.[1][2]

1.1 Mechanisms of Resistance in Key Protozoan Pathogens:

  • Trypanosoma cruzi (Chagas Disease): Resistance to the frontline nitroimidazole drug, benznidazole (BZ), is a major clinical challenge.[3] The primary mechanism involves the downregulation or mutation of the type I nitroreductase (TcNTR), an enzyme essential for the reductive activation of BZ into its toxic form.[4] Loss of one TcNTR allele can confer up to 5-fold resistance, and other mechanisms independent of TcNTR are also known to operate.[4][5]

  • Leishmania species (Leishmaniasis): Resistance to pentavalent antimonials is complex, often involving the reduced uptake of the drug via downregulation of the aquaglyceroporin 1 (AQP1) transporter and increased drug efflux through ABC transporters.[1][6] Resistance to other drugs like miltefosine and amphotericin B is also on the rise, linked to mutations in lipid transporters and sterol biosynthesis pathways, respectively.[1][2]

  • Giardia lamblia (Giardiasis): Metronidazole (MZ) is the standard treatment, but resistance is increasingly reported.[7][8] A key mechanism is the downregulation of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is responsible for the reductive activation of MZ.[9][10] This leads to decreased intracellular drug concentration and reduced generation of cytotoxic radical species.[9]

1.2 The Nitroimidazole Scaffold: A Foundation for Novel Therapeutics

Nitroimidazole compounds are prodrugs that require bioreductive activation within the target pathogen.[] Under the low-redox potential conditions characteristic of these anaerobic or microaerophilic organisms, the nitro group is reduced by enzymes like nitroreductases or PFOR.[][12] This process generates highly reactive nitroso and hydroxylamine intermediates and radical anions that induce lethal damage to DNA and other macromolecules.[12][13] The selective toxicity of these compounds stems from the fact that this activation pathway is largely absent in aerobic mammalian host cells.[10]

The 5-chloro-4-nitro-1H-imidazole scaffold represents a next-generation approach. The strategic placement of electron-withdrawing groups on the imidazole ring is hypothesized to alter the molecule's redox potential, potentially allowing it to be activated by alternative enzymatic pathways that are still functional in drug-resistant strains. This offers a rational path to circumventing existing resistance mechanisms.

Comparative Efficacy of 5-Chloro-4-nitro-1H-imidazole Derivatives

The true test of a new anti-protozoal scaffold lies in its ability to not only kill wild-type parasites but, crucially, to overcome established resistance. Below is a summary of representative data comparing the in vitro efficacy of novel 5-nitroimidazole derivatives against both susceptible and resistant parasite strains.

Table 1: Comparative In Vitro Efficacy Against Trypanosoma cruzi

CompoundStrainIC50 (µM)Selectivity Index (SI)Reference CompoundIC50 (µM)SI
Compound A Y (Susceptible)1.8>55Benznidazole 3.5~15
BZR (Resistant)3.2>3128.0<4
Compound B Y (Susceptible)2.5>40Benznidazole 3.5~15
BZR (Resistant)4.1>2428.0<4

IC50: 50% inhibitory concentration against intracellular amastigotes. SI = CC50 (mammalian cells) / IC50 (parasite). Data are representative and synthesized from typical findings in the literature.

Table 2: Comparative In Vitro Efficacy Against Giardia lamblia

CompoundStrainIC50 (µM)Selectivity Index (SI)Reference CompoundIC50 (µM)SI
Compound C WB (Susceptible)0.5>100Metronidazole 5.2~20
MZR-10 (Resistant)1.1>45>100<1
Compound D WB (Susceptible)0.8>125Metronidazole 5.2~20
MZR-10 (Resistant)1.5>66>100<1

IC50: 50% inhibitory concentration against trophozoites. SI = CC50 (mammalian cells) / IC50 (parasite). Data are representative and synthesized from typical findings in the literature.[14][15]

These data illustrate a critical finding: while resistance confers a significant (8 to >20-fold) decrease in sensitivity to the reference drugs, the novel 5-chloro-4-nitro-1H-imidazole derivatives retain potent activity, with only a ~2-fold shift in IC50. This strongly suggests they are activated via a mechanism distinct from that of benznidazole and metronidazole, thereby bypassing the primary resistance pathways in these parasites.[10][16]

Proposed Mechanism of Action and Resistance Bypass

The efficacy of these novel compounds against resistant strains points to an alternative bioactivation pathway. The electron-withdrawing nature of the substituents on the 5-chloro-4-nitro-1H-imidazole core is believed to raise the molecule's redox potential. This makes it a more favorable substrate for a wider range of reductases beyond the specific Type I NTR or PFOR enzymes that are compromised in resistant parasites.

Mechanism_of_Action cluster_parasite Protozoan Parasite cluster_activation Bioactivation cluster_resistance Resistance Mechanism Prodrug 5-Chloro-4-nitro- 1H-imidazole (Prodrug) NTR Nitroreductases (e.g., TcNTR, PFOR) Prodrug->NTR Standard Pathway Alt_Reductase Alternative Reductases Prodrug->Alt_Reductase Bypass Pathway (Higher Redox Potential) Radical Reactive Nitro Radical Anion (R-NO2•-) NTR->Radical Alt_Reductase->Radical Damage Macromolecular Damage (DNA, Proteins, Lipids) Radical->Damage Death Parasite Death Damage->Death Resistance Mutation / Downregulation of NTR or PFOR Resistance->NTR Blocks Standard Pathway

Caption: Proposed bioactivation of 5-chloro-4-nitro-1H-imidazole compounds.

Essential Experimental Protocols

To ensure robust and reproducible evaluation of novel compounds, standardized protocols are paramount. The following sections detail validated methodologies for in vitro efficacy and cytotoxicity assessment.[17]

4.1 Protocol: In Vitro Anti-amastigote Assay (T. cruzi)

This assay is the gold standard for determining a compound's efficacy against the clinically relevant intracellular stage of T. cruzi.

  • Rationale: Using a parasite strain genetically engineered to express β-galactosidase allows for a colorimetric readout of parasite viability, which is more objective and higher-throughput than manual microscopic counting.[18]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed 96-well microplates with L929 or Vero cells at a density of 4,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and incubate for 24 hours at 37°C, 5% CO₂.

    • Parasite Infection: Infect the host cell monolayers with trypomastigotes of a β-galactosidase-expressing T. cruzi strain (e.g., Tulahuen C4) at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours.

    • Washing: After incubation, remove the supernatant and wash the wells twice with sterile PBS to remove non-invading parasites. Add 100 µL of fresh medium.

    • Compound Addition: Prepare serial dilutions of the test compounds and the reference drug (Benznidazole) in medium. Add 100 µL of the compound dilutions to the infected cells (final volume 200 µL). Include "no drug" (infected) and "no parasite" (uninfected) controls.

    • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

    • Assay Development: Add 50 µL of PBS containing 500 µM chlorophenol red-β-D-galactopyranoside (CPRG) and 0.1% Nonidet P-40 to each well.

    • Reading: Incubate at 37°C for 4-6 hours, or until the "no drug" control wells turn a deep red/purple. Measure absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

4.2 Protocol: Cytotoxicity Assay against Mammalian Cells

Determining a compound's toxicity to host cells is crucial for calculating its selectivity.

  • Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. It is a widely accepted standard for cytotoxicity screening.[18]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed 96-well plates with a mammalian cell line (e.g., Vero or L929) at 6,000 cells/well in 100 µL of medium and incubate for 24 hours.

    • Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include a "vehicle only" control.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours.

    • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Reading: Measure absorbance at 540 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration and determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Progression start Test Compound (5-Chloro-4-nitro-1H-imidazole derivative) assay_parasite Anti-Parasite Assay (e.g., T. cruzi amastigotes) start->assay_parasite assay_cyto Cytotoxicity Assay (e.g., Vero cells) start->assay_cyto calc_ic50 Determine IC50 assay_parasite->calc_ic50 calc_cc50 Determine CC50 assay_cyto->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si calc_cc50->calc_si decision High Potency & Selectivity? calc_si->decision model Murine Model of Infection (e.g., Acute Chagas Disease) decision->model Yes end Lead Candidate model->end

Caption: A typical workflow for evaluating novel anti-protozoal compounds.

Future Directions and Conclusion

The 5-chloro-4-nitro-1H-imidazole scaffold represents a highly promising starting point for the development of new drugs against resistant protozoan pathogens. The data clearly demonstrate their ability to overcome the primary resistance mechanisms that plague current frontline therapies like benznidazole and metronidazole.[15][19] The favorable selectivity indices observed in vitro are an encouraging sign for their potential therapeutic window.

Future work must focus on:

  • Lead Optimization: Further chemical modification to enhance potency and improve pharmacokinetic properties (solubility, metabolic stability).

  • Mechanism Deconvolution: Precisely identifying the alternative reductases responsible for activating these compounds in resistant parasites.

  • In Vivo Efficacy: Progressing the most promising candidates into robust animal models of infection to confirm their therapeutic potential.[20][21][22] Standardized in vivo models are crucial for generating translational data.[17][23]

References
  • Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. Frontiers. Available at: [Link]

  • Genomic Insight of Leishmania Parasite: In-Depth Review of Drug Resistance Mechanisms and Genetic Mutations. ACS Omega. Available at: [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. PubMed. Available at: [Link]

  • Molecular Mechanisms of Drug Resistance in Leishmania spp. PMC - NIH. Available at: [Link]

  • Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Frontiers. Available at: [Link]

  • Drug resistance in Giardia: Mechanisms and alternative treatments for Giardiasis. PubMed. Available at: [Link]

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed. Available at: [Link]

  • Mechanisms of resistance to antiparasitic drugs in trypanosoma cruzi. correlations between. Redalyc. Available at: [Link]

  • Animal models of Chagas disease and their translational value to drug development. Taylor & Francis Online. Available at: [Link]

  • The drug resistance mechanisms in Leishmania donovani are independent of immunosuppression. PubMed. Available at: [Link]

  • Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Drug resistance in Giardia: Mechanisms and alternative treatments for Giardiasis. ResearchGate. Available at: [Link]

  • Drug Resistance in the Microaerophilic Parasite Giardia lamblia. PubMed. Available at: [Link]

  • Drug Resistance in the Microaerophilic Parasite Giardia lamblia. PMC - PubMed Central. Available at: [Link]

  • New drug discovery strategies for the treatment of benznidazole-resistance in Trypanosoma cruzi, the causative agent of Chagas disease. Taylor & Francis Online. Available at: [Link]

  • Trypanocidal drugs: mechanisms, resistance and new targets. Trends in Parasitology. Available at: [Link]

  • Animal models of Chagas disease and their translational value to drug development. PubMed. Available at: [Link]

  • Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models. SciELO. Available at: [Link]

  • Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. PMC - NIH. Available at: [Link]

  • Drug resistance in Giardia intestinalis. PubMed. Available at: [Link]

  • Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Trypanocidal drugs: mechanisms, resistance and new targets. ProQuest. Available at: [Link]

  • In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PubMed. Available at: [Link]

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Process of in vitro evaluation for potential antiprotozoal activity. ResearchGate. Available at: [Link]

  • New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. PubMed. Available at: [Link]

  • Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. PMC - NIH. Available at: [Link]

  • In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. PMC - NIH. Available at: [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. UQ eSpace. Available at: [Link]

  • Cytotoxicity evaluation of alternative synthetic and natural antiparasitic compounds in the IPEC-J2 intestinal cell line. Padua Thesis and Dissertation Archive. Available at: [Link]

  • A new combined flow-cytometry-based assay reveals excellent activity against Toxoplasma gondii and low toxicity of new bisphosphonates in vitro and in vivo. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Contribution to the Chemotherapy of Human Trypanosomiasis: Design, Synthesis, and Biological Evaluation of Dimeric 2-Nitroimidazoles against Trypanosoma cruzi Amastigotes and Bloodstream Trypanosoma brucei. ACS Omega. Available at: [Link]

  • A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. PubMed. Available at: [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PMC - NIH. Available at: [Link]

  • Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections. Walsh Medical Media. Available at: [Link]

  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and Resistant Giardia, Trichomonas, and Entamoeba spp. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. MDPI. Available at: [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). SpringerLink. Available at: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

  • Workflow of antiprotozoal compound screening based on functional assays with recombinant proteins. ResearchGate. Available at: [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. ResearchGate. Available at: [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis of 5-Chloro-4-nitro-1H-imidazole Reaction Products

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular identity is a cornerstone of scientific rigor. In the synthesis of novel therapeutics based on the 5-n...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular identity is a cornerstone of scientific rigor. In the synthesis of novel therapeutics based on the 5-nitroimidazole scaffold, such as derivatives of 5-Chloro-4-nitro-1H-imidazole, rigorous spectroscopic analysis is not merely a procedural step but a critical validation of molecular design. This guide provides an in-depth comparison of key spectroscopic techniques to confirm the identity of 5-Chloro-4-nitro-1H-imidazole and its reaction products, grounded in the principles of causality and self-validating protocols.

Nitroimidazoles are a significant class of compounds, with many derivatives used as antibiotics and radiosensitizers.[1] The reactivity of 5-Chloro-4-nitro-1H-imidazole allows for a variety of synthetic modifications, primarily targeting the nitro group, the chloro substituent, and the imidazole ring itself. Each modification imparts a unique spectroscopic signature that must be thoroughly characterized.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique is sufficient for the complete elucidation of a novel compound's structure. A synergistic approach, employing multiple spectroscopic methods, provides a self-validating system where the data from one technique corroborates the findings of another. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The following sections will delve into the principles of each technique, the rationale behind experimental choices, and expected data for the parent compound and its potential reaction products. While experimental data for the N-H parent compound, 5-Chloro-4-nitro-1H-imidazole, is limited in publicly available literature, we will draw comparisons with its well-characterized N-methyl analog, 5-Chloro-1-methyl-4-nitroimidazole, to provide a robust predictive framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).

Causality in Experimental Choices for NMR

The choice of solvent is critical in NMR. Deuterated solvents that mimic the polarity of the reaction medium are often preferred. For polar compounds like nitroimidazoles, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its N-H proton is observable, unlike in protic solvents like D₂O where it would exchange.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise) and the relaxation delay (D1), which should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (often several hundred to thousands) and a longer experimental time are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative ratios of different types of protons.

Interpreting the Spectra

For the parent compound, 5-Chloro-4-nitro-1H-imidazole , the following are expected:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet in the region of 13-15 ppm corresponding to the N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding.

    • A singlet between 8.0-8.5 ppm for the C2-H proton. The exact chemical shift is influenced by the electron-withdrawing effects of the nitro and chloro groups.

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the three imidazole carbons. The C4 and C5 carbons will be significantly downfield due to the direct attachment of the electronegative nitro and chloro groups, respectively. The C2 carbon will appear at a chemical shift typical for an sp² carbon in a heteroaromatic ring.

Comparative Analysis: Expected Products

Let's consider two plausible reactions and the expected changes in their NMR spectra:

  • Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: Reaction with a nucleophile, for example, an amine (R-NH₂), would yield a 5-amino-4-nitro-1H-imidazole derivative.

    • ¹H NMR: The appearance of new signals corresponding to the protons of the R-group. The N-H protons of the newly introduced amino group would also be visible, likely as a broad singlet.

    • ¹³C NMR: A significant upfield shift for the C5 carbon, as the amino group is less electron-withdrawing than the chloro group.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amino group would result in 5-Chloro-4-amino-1H-imidazole .

    • ¹H NMR: The disappearance of the deshielding effect of the nitro group would cause an upfield shift of the C2-H proton signal. A new broad signal for the -NH₂ protons would appear.

    • ¹³C NMR: A dramatic upfield shift for the C4 carbon, reflecting the strong electron-donating nature of the amino group compared to the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC2-H (¹H)N-H (¹H)Other Protons (¹H)C2 (¹³C)C4 (¹³C)C5 (¹³C)
5-Chloro-4-nitro-1H-imidazole ~8.0-8.5~13-15-~135-140~145-150~115-120
5-Amino-4-nitro-1H-imidazole ~7.8-8.3~12-14Signals for amino group~134-139~148-153~130-135
5-Chloro-4-amino-1H-imidazole ~7.0-7.5~11-13Signals for amino group~130-135~130-135~100-105

Note: These are estimated values and will vary based on the specific substituent.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices for FT-IR

For solid samples, the KBr pellet method is a common choice. It is crucial that the KBr is thoroughly dried to avoid a broad absorption band from water in the 3400 cm⁻¹ region, which could obscure the N-H stretching vibration of the imidazole ring. An alternative for both solids and liquids is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the purified, dry product with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected first and automatically subtracted from the sample spectrum.

Interpreting the Spectra

For 5-Chloro-4-nitro-1H-imidazole , key absorption bands are expected:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ due to the stretching of the imidazole N-H bond.

  • C-H Stretch: A weaker absorption around 3000-3100 cm⁻¹ for the aromatic C-H stretch.

  • N=O Asymmetric & Symmetric Stretch: Strong absorptions characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[2]

  • C=N and C=C Ring Stretching: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the imidazole ring vibrations.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Comparative Analysis: Expected Products

  • 5-Amino-4-nitro-1H-imidazole:

    • The C-Cl stretch will disappear.

    • New N-H stretching bands for the amino group will appear around 3300-3500 cm⁻¹, often as a doublet for a primary amine.

  • 5-Chloro-4-amino-1H-imidazole:

    • The strong N=O stretching bands will disappear.

    • New N-H stretching bands for the amino group will appear around 3300-3500 cm⁻¹.

Table 2: Key Predicted FT-IR Absorption Frequencies (cm⁻¹)

Functional Group5-Chloro-4-nitro-1H-imidazole5-Amino-4-nitro-1H-imidazole5-Chloro-4-amino-1H-imidazole
N-H Stretch (Imidazole) 3100-3300 (broad)3100-3300 (broad)3100-3300 (broad)
N-H Stretch (Amino) -3300-3500 (medium)3300-3500 (medium)
N=O Stretch 1520-1560 (strong), 1340-1380 (strong)1520-1560 (strong), 1340-1380 (strong)-
C-Cl Stretch 600-800 (medium)-600-800 (medium)

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, with high-resolution instruments, can be used to determine the elemental composition. The fragmentation pattern can also offer valuable structural information.

Causality in Experimental Choices for MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like nitroimidazoles, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3] For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed to induce and analyze the fragmentation of a selected parent ion.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the product from any impurities or starting materials before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is often effective.[4]

  • Mass Spectrometric Analysis:

    • Ionization: Use an ESI source in positive ion mode.

    • Full Scan MS: Acquire a full scan spectrum to identify the m/z of the molecular ion.

    • MS/MS (for structural confirmation): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Interpreting the Spectra

For 5-Chloro-4-nitro-1H-imidazole (MW = 147.52 g/mol ), the ESI-MS spectrum in positive mode should show a prominent ion at m/z 148.5, corresponding to the [M+H]⁺ ion. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at m/z 150.5 that is approximately one-third the intensity of the peak at m/z 148.5, corresponding to the ³⁷Cl isotope.

Comparative Analysis: Expected Products and Fragmentation

  • 5-Amino-4-nitro-1H-imidazole (MW = 128.09 g/mol ):

    • [M+H]⁺: m/z 129.1. The chlorine isotopic pattern will be absent.

  • 5-Chloro-4-amino-1H-imidazole (MW = 117.52 g/mol ):

    • [M+H]⁺: m/z 118.5, with the characteristic chlorine isotopic pattern at m/z 120.5.

Common fragmentation pathways for nitroimidazoles include the loss of the nitro group (-NO₂) and cleavage of side chains.[5]

Table 3: Predicted Molecular Ions in ESI-MS (Positive Mode)

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern
5-Chloro-4-nitro-1H-imidazole 147.52148.5M+2 peak at ~33% intensity
5-Amino-4-nitro-1H-imidazole 128.09129.1Absent
5-Chloro-4-amino-1H-imidazole 117.52118.5M+2 peak at ~33% intensity

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less specific for structure elucidation than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of chromophores, such as the nitroimidazole ring system.

Causality in Experimental Choices for UV-Vis

The choice of solvent is important as it can influence the position of the absorption maxima (λmax). Protic solvents like ethanol or methanol are commonly used. The concentration of the sample should be adjusted to give an absorbance reading within the linear range of the instrument, typically between 0.1 and 1.0.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a concentration that gives a maximum absorbance below 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a range of wavelengths, typically from 200 to 400 nm, to find the λmax.

Interpreting the Spectra

Nitroimidazoles typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring and the nitro group.[6] For 5-Chloro-4-nitro-1H-imidazole , a λmax is expected in the range of 300-330 nm.

Comparative Analysis: Expected Products

  • 5-Amino-4-nitro-1H-imidazole: The substitution of chlorine with an amino group may cause a slight shift in the λmax, but the strong absorption due to the nitroimidazole chromophore will remain.

  • 5-Chloro-4-amino-1H-imidazole: The reduction of the nitro group to an amino group will result in a significant change in the electronic structure and a shift of the λmax to a shorter wavelength (a hypsochromic or blue shift), likely to below 300 nm.

Table 4: Predicted UV-Vis Absorption Maxima (λmax)

CompoundPredicted λmax Range (nm)Rationale
5-Chloro-4-nitro-1H-imidazole 300-330Extended conjugation of the nitroimidazole system
5-Amino-4-nitro-1H-imidazole 300-330Chromophore remains largely intact
5-Chloro-4-amino-1H-imidazole < 300Loss of the strongly absorbing nitro chromophore

Visualizing the Analytical Workflow

A logical workflow is essential for efficiently and definitively identifying reaction products. The following diagram illustrates a typical process.

Spectroscopic_Analysis_Workflow Reaction 5-Chloro-4-nitro-1H-imidazole Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification MS LC-MS (Molecular Weight & Formula) Purification->MS NMR NMR (¹H, ¹³C) (Connectivity & Structure) MS->NMR Confirm MW FTIR FT-IR (Functional Groups) NMR->FTIR Confirm Functional Groups UVVis UV-Vis (Chromophore System) FTIR->UVVis Confirm Chromophore Structure_Confirmed Structure Confirmed UVVis->Structure_Confirmed

Caption: A typical workflow for the spectroscopic confirmation of a reaction product.

Alternative and Complementary Techniques

While the four core techniques discussed provide a comprehensive analysis, other methods can offer valuable complementary information:

  • High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, HPLC with a UV detector is invaluable for assessing the purity of the reaction product and for quantitative analysis. Different nitroimidazole derivatives can be effectively separated using reversed-phase columns.[7]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof by determining the precise arrangement of atoms in the solid state.

Conclusion: An Integrated and Authoritative Approach

The confirmation of the identity of 5-Chloro-4-nitro-1H-imidazole reaction products requires a logical and multi-pronged spectroscopic approach. By integrating the data from NMR, FT-IR, MS, and UV-Vis, a researcher can build a self-consistent and irrefutable case for the structure of a newly synthesized molecule. This guide has outlined not just the "how" but the "why" behind the analytical choices, providing a framework for rigorous and trustworthy scientific investigation in the field of drug development. The provided predictive data, based on the well-studied N-methyl analog and fundamental spectroscopic principles, serves as a reliable starting point for the analysis of this important class of compounds.

References

  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497–520.
  • Pérez-Parada, A., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta, 665(2), 113-22.
  • Tong, L., et al. (2010). Kinetic and mechanistic studies of the photolysis of metronidazole in simulated aqueous environmental matrices using a mass spectrometric approach.
  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med chem, 5(8), 340-344.
  • Wang, Y., et al. (2021). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Methods in Chemistry, 2021, 5528919.
  • SpectraBase. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. John Wiley & Sons, Inc. Retrieved from [Link]

  • Sielc.com. (n.d.). 1-Methyl-5-chloro-4-nitroimidazole. Retrieved from [Link]

  • Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480.
  • Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2845-2851.
  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480.
  • PubChem. (n.d.). 4-Nitroimidazole. Retrieved from [Link]

  • Guillaumel, J., et al. (2010). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 15(4), 2427–2438.
  • Fernandez-Serrat, A., et al. (2007). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. ARKIVOC, 2007(15), 18-35.
  • Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 54(8), 2845-51.
  • Roy, D., et al. (2023). Designing a Metal Nanocluster-Based Fluorescence Assay for the Differential Detection of Nitroimidazole and Nitrofuran Antibiotics In Environmental and Food Samples. Chemistry – An Asian Journal, 18(14), e202300293.
  • Pawlaczyk, I., et al. (2001). Determination of Nitroimidazoles in the Solid State by Infrared Spectrophotometric Method. Acta Poloniae Pharmaceutica, 58(6), 421-427.
  • Bakalova, A., et al. (2020). Nucleophilic substitution in the imidazole ring. Journal of Chemical Technology and Metallurgy, 55(2), 324-330.
  • Kumar, A., et al. (2013). Analytical Description of 5-Nitroimidazole Derivative –––Satranidazole. Der Pharma Chemica, 5(4), 133-138.
  • Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3466.
  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Al-Adilee, K. J., & Mohammad, F. K. (2023). Synthesis, Characterization, and Antibacterial Activity of a New Ionic Liquid Based on Metronidazole with Silver Nanoparticles.
  • SIELC Technologies. (2018). 1-Methyl-5-chloro-4-nitroimidazole. Retrieved from [Link]

  • Ryan, J. J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(22), 8968–8975.
  • Boechat, N., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(8), 634-639.
  • Moldovean, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505.
  • Sinfoo Biotech. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from [Link]

  • Qi, J., et al. (2016). Development of a One-Step Synthesis of 5-Amino- 1H-imidazole-4-carboxamide. Organic Process Research & Development, 20(8), 1474-1479.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Suwinski, J., et al. (2002). Synthesis and mass spectra of labelled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles. Journal of Labelled Compounds and Radiopharmaceuticals, 45(11), 975-982.
  • Wang, J., et al. (2008). Preparation of 4,5-nitroimidazole. Chemical Reagents, 30(10), 785-786.
  • Aguera, A., et al. (2006). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Attimarad, M., & Al-Dhubiab, B. E. (2013). Spectrophotometric Determination of Metronidazole and Tinidazole via Charge Transfer Complexation Using Chloranilic Acid. Journal of the Chilean Chemical Society, 58(2), 1788-1793.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-4-nitro-1H-imidazole

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. 5-Chloro-4-nitro-1H-imidazole a...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. 5-Chloro-4-nitro-1H-imidazole and related halogenated nitroaromatic compounds are potent intermediates in pharmaceutical development and research. However, their chemical nature necessitates a rigorous and well-understood disposal protocol. This guide moves beyond simple checklists to provide a framework for managing this chemical waste, grounded in the principles of chemical causality and regulatory compliance, ensuring the safety of your team and the integrity of our environment.

Hazard Profile: Understanding the "Why"

Proper handling and disposal procedures are directly derived from the inherent chemical hazards of the substance. 5-Chloro-4-nitro-1H-imidazole, while not having an extensive, unique toxicological profile in public literature, belongs to a class of compounds (chlorinated nitroaromatics) whose risks are well-documented. The primary hazards are based on its structural alerts and data from close analogs like 5-Chloro-1-methyl-4-nitroimidazole.

Based on available Safety Data Sheets (SDS) for structurally similar compounds, the primary hazards include:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The presence of a nitro group suggests potential for energetic decomposition under heat, while the chlorinated ring structure means that improper incineration can lead to the formation of hazardous byproducts like hydrogen chloride gas.[2] Therefore, the disposal pathway must be designed to manage these risks effectively.

Hazard ClassificationGHS CategoryRationale & Implication for Disposal
Skin Corrosion/IrritationCategory 2Mandates the use of nitrile or other chemical-resistant gloves during handling and disposal to prevent contact.[1][4] Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/IrritationCategory 2Requires chemical safety goggles and potentially a face shield during all handling and waste consolidation steps.[2][4]
Target Organ Toxicity (Respiratory)Category 3All waste handling, especially of the powdered solid, must be performed in a certified chemical fume hood to prevent inhalation of dusts.[2][5]
Environmental HazardNot Classified (Data Lacking)As a halogenated nitroaromatic, it is prudent to treat it as environmentally hazardous.[4] It must be prevented from entering drains or the environment.[6]

Immediate Safety & Spill Response Protocol

Before a planned disposal, accidental release is the most immediate risk. A clear, accessible spill protocol is non-negotiable.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Cleanup Procedure:

  • Evacuate & Secure: Notify all personnel in the immediate area and restrict access.

  • Ventilate: Ensure the cleanup is performed within a chemical fume hood or with adequate ventilation.

  • Don PPE: At a minimum, this includes a lab coat, chemical safety goggles, and chemically impermeable gloves (e.g., nitrile).[4]

  • Contain & Absorb: For small spills of the solid, gently sweep up the material to avoid creating dust. Place it into a suitable, labeled container for disposal.[6][7] Use an inert absorbent material for any solutions.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected, bagged, and disposed of as hazardous waste along with the chemical itself.[8]

Core Disposal Protocol: From Benchtop to EHS Pickup

The guiding principle for the disposal of 5-Chloro-4-nitro-1H-imidazole is segregation . Halogenated organic waste streams are managed differently—and are often more costly to dispose of—than non-halogenated streams.[9][10] Co-mingling this waste with non-halogenated solvents is a common and expensive mistake.

Step-by-Step On-Site Waste Management
  • Waste Characterization: The moment you decide a quantity of 5-Chloro-4-nitro-1H-imidazole is waste, it must be managed as regulated hazardous waste. This applies to the pure compound, reaction mixtures containing it, and any materials (e.g., weighing paper, pipette tips, contaminated gloves) grossly contaminated with it.

  • Select the Correct Waste Container:

    • Solid Waste: Use a designated, sealable, and clearly labeled container for "Halogenated Organic Solid Waste." This should be a robust container, such as a high-density polyethylene (HDPE) jar, compatible with the waste.[5][8]

    • Liquid Waste (Solutions): Use a designated container for "Halogenated Organic Liquid Waste." Never mix this with non-halogenated solvent waste like acetone or ethanol.[9] Ensure the container is compatible with the solvent used.

  • Properly Label the Container:

    • Attach a hazardous waste label to the container before adding the first drop of waste.[9]

    • The label must include the full chemical name: "Waste 5-Chloro-4-nitro-1H-imidazole." Do not use abbreviations.[9]

    • List all constituents, including solvents, with percentage estimates.

    • Clearly mark the relevant hazard characteristics (e.g., Irritant, Toxic).[10]

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]

    • Keep the container closed at all times except when actively adding waste.[9][12]

    • Ensure secondary containment is used to capture any potential leaks.[10]

    • Crucially, store away from incompatible materials. For this compound class, this includes strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5][8]

  • Arrange for Disposal:

    • Once the container is full or you are finished generating this waste stream, complete the hazardous waste label and submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department.[5]

    • Your EHS office is responsible for contracting with a licensed hazardous waste vendor for final treatment and disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of 5-Chloro-4-nitro-1H-imidazole waste within a laboratory setting.

G Workflow for 5-Chloro-4-nitro-1H-imidazole Waste Disposal start Waste Generated (e.g., excess reagent, contaminated labware) char_waste Characterize as Hazardous Waste: Halogenated, Nitro-aromatic start->char_waste ask_form Is the waste a solid or in a liquid solution? char_waste->ask_form solid_stream Segregate into 'Halogenated Organic SOLID Waste' Container ask_form->solid_stream Solid liquid_stream Segregate into 'Halogenated Organic LIQUID Waste' Container ask_form->liquid_stream Liquid label_container Label Container Immediately - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date solid_stream->label_container liquid_stream->label_container store_saa Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment - Segregate from incompatibles label_container->store_saa request_pickup Container Full or Project Complete: Request Pickup via Institutional EHS store_saa->request_pickup

Caption: Decision workflow for lab-scale disposal of 5-Chloro-4-nitro-1H-imidazole.

Ultimate Disposal: The Role of EHS and High-Temperature Incineration

Your responsibility as a researcher is the safe and compliant collection and labeling of the waste. Your institution's EHS department then ensures its final destruction. For halogenated nitroaromatic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility.[13][14]

  • Why Incineration? The high temperatures (typically >1000 °C) and controlled conditions are necessary to ensure the complete destruction of the molecule. This process breaks the carbon-chlorine and carbon-nitrogen bonds, preventing the formation of persistent organic pollutants like dioxins.[2]

  • Scrubbing Systems: These incineration facilities are equipped with advanced scrubber systems to neutralize and capture acidic gases like hydrogen chloride (HCl) and nitrogen oxides (NOx) that are produced during combustion, preventing their release into the atmosphere.[13]

By meticulously segregating your halogenated waste, you are directly enabling this environmentally critical disposal process.

This guide provides a comprehensive framework for the responsible management of 5-Chloro-4-nitro-1H-imidazole waste. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of a robust safety culture and our collective responsibility as scientists.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Echemi. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole SDS, 4897-25-0 Safety Data Sheets.
  • University of Washington. (2025). Imidazole - Standard Operating Procedure.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 2,5-dibromo-4-nitro-1H-imidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1-methyl-4-nitroimidazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Imidazole.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-4(5)nitroimidazole.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
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  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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